(R)-GNA-T phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C38H47N4O7P |
|---|---|
Molecular Weight |
702.8 g/mol |
IUPAC Name |
3-[[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propan-2-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C38H47N4O7P/c1-27(2)42(28(3)4)50(48-23-11-22-39)49-35(25-41-24-29(5)36(43)40-37(41)44)26-47-38(30-12-9-8-10-13-30,31-14-18-33(45-6)19-15-31)32-16-20-34(46-7)21-17-32/h8-10,12-21,24,27-28,35H,11,23,25-26H2,1-7H3,(H,40,43,44)/t35-,50?/m1/s1 |
InChI Key |
RIVAXSKTYGDAOA-DFUXQRTPSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)C[C@H](COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Foundational & Exploratory
(R)-GNA-T phosphoramidite basic chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties and applications of (R)-GNA-T phosphoramidite (B1245037), a key building block in the synthesis of Glycol Nucleic Acid (GNA) oligonucleotides. GNA is a synthetic analog of DNA and RNA that exhibits unique structural and functional characteristics, making it a valuable tool in various research and therapeutic areas, including antisense technology and siRNA development.
Core Chemical Properties
(R)-GNA-T phosphoramidite is a monophosphate nucleoside analog where the natural deoxyribose sugar is replaced by an acyclic (R)-propylene glycol backbone.[1] This modification imparts distinct chemical and biological properties to the resulting GNA oligonucleotides.
General Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Molecular Formula | C38H47N4O7P | [1] |
| Molecular Weight | 702.8 g/mol | [1] |
| CAS Number | 851050-23-2 | [1] |
| Appearance | White to off-white solid | |
| Storage | -20°C | [1] |
Solubility and Stability
While specific solubility data in various organic solvents is not extensively published, this compound is typically dissolved in anhydrous acetonitrile (B52724) for use in automated oligonucleotide synthesis. Phosphoramidites, in general, are sensitive to moisture and oxidation, necessitating storage under inert gas (e.g., argon) and at low temperatures to maintain their reactivity and prevent degradation.[2] The stability of phosphoramidites is a critical factor for achieving high coupling efficiencies during oligonucleotide synthesis.
Experimental Protocols
The synthesis of GNA-containing oligonucleotides utilizes standard and well-established phosphoramidite chemistry on an automated solid-phase synthesizer.[3][4]
Solid-Phase Oligonucleotide Synthesis
The synthesis cycle for incorporating this compound into a growing oligonucleotide chain follows the standard four steps: deblocking, coupling, capping, and oxidation.
Materials and Reagents:
-
This compound
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole (ETT) or dicyanoimidazole (DCI))
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Controlled Pore Glass (CPG) solid support
General Procedure:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with an acidic solution.
-
Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by an appropriate activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times may need to be optimized for GNA phosphoramidites to ensure high efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in the final oligonucleotide sequence.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent.
This cycle is repeated until the desired GNA-containing oligonucleotide sequence is synthesized.
Cleavage and Deprotection
Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed.
Deprotection Solutions:
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
A mixture of ammonium hydroxide and methylamine (B109427) (AMA)
General Procedure:
-
The solid support is treated with the deprotection solution (e.g., concentrated ammonium hydroxide or AMA) at an elevated temperature (e.g., 55°C) for a specified period. The exact conditions depend on the other protecting groups present in the oligonucleotide.
-
The solution containing the deprotected oligonucleotide is then collected, and the solvent is removed.
Purification and Analysis
The crude GNA oligonucleotide is typically purified by high-performance liquid chromatography (HPLC) to isolate the full-length product from shorter sequences and other impurities. The identity and purity of the final product can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.[5]
Visualization of Workflows
Solid-Phase GNA Oligonucleotide Synthesis Cycle
Caption: Standard four-step cycle for solid-phase GNA oligonucleotide synthesis.
Workflow for GNA-Modified siRNA Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of GNA-modified siRNA.
References
- 1. This compound, 851050-23-2 | BroadPharm [broadpharm.com]
- 2. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 3. Synthesis of glycerol nucleic acid (GNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of Glycerol Nucleic Acid (GNA) Phosphoramidite Monomers and Oligonucleotide Polymers | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
(R)-GNA-T phosphoramidite molecular structure and formula
An In-Depth Technical Guide to (R)-GNA-T Phosphoramidite (B1245037)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-GNA-T phosphoramidite, a key building block for the synthesis of Glycol Nucleic Acid (GNA) modified oligonucleotides. GNA is a synthetic nucleic acid analog that offers unique properties for therapeutic and research applications, particularly in the field of RNA interference (RNAi).
Molecular Structure and Properties
This compound is a monophosphate nucleoside distinguished by its acyclic propylene (B89431) glycol backbone, which replaces the ribose or deoxyribose sugar found in natural nucleic acids.[1][2][3] This fundamental structural difference imparts unique characteristics to GNA oligonucleotides.
Molecular Formula: C H N O P[1]
Molecular Weight: 702.8 g/mol [1]
Structure:
The "(R)" designation refers to the stereochemistry at the chiral center of the glycol linker. The molecule consists of a thymine (B56734) (T) nucleobase attached to the (R)-propylene glycol backbone, which is further modified with a dimethoxytrityl (DMT) protecting group for use in automated oligonucleotide synthesis, and a phosphoramidite group that enables its incorporation into a growing oligonucleotide chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C H N O P | [1] |
| Molecular Weight | 702.8 g/mol | [1] |
| CAS Number | 851050-23-2 | [1] |
| Storage Condition | -20°C | [1] |
| Appearance | White Powder |
Synthesis of this compound
The synthesis of GNA phosphoramidite monomers is a critical step for the production of GNA-modified oligonucleotides. While a detailed, step-by-step protocol for the specific this compound is proprietary to commercial suppliers, the general methodology for synthesizing GNA phosphoramidites has been described in the scientific literature. The process generally involves the reaction of a protected glycol unit with the desired nucleobase, followed by phosphitylation.
A general workflow for the synthesis is outlined below:
Caption: General workflow for the synthesis of GNA phosphoramidites.
Incorporation into Oligonucleotides
This compound is designed for use in standard automated solid-phase oligonucleotide synthesizers utilizing phosphoramidite chemistry. The synthesis cycle is a well-established process that allows for the precise, sequential addition of nucleotide building blocks to a solid support.
The general steps for incorporating a GNA monomer into an oligonucleotide are as follows:
-
Deprotection (Detritylation): The 5'-DMT protecting group of the nucleotide bound to the solid support is removed.
-
Coupling: The this compound is activated and couples to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
This cycle is repeated until the desired sequence is synthesized.
Caption: Standard phosphoramidite cycle for oligonucleotide synthesis.
Applications in RNA Interference (RNAi)
A significant application of GNA-modified oligonucleotides is in the development of small interfering RNAs (siRNAs) for therapeutic use. The incorporation of GNA units can enhance the properties of siRNAs in several ways:
-
Increased Stability: GNA modifications can confer resistance to nuclease degradation, prolonging the half-life of the siRNA.
-
Reduced Off-Target Effects: Strategic placement of GNA monomers, particularly in the seed region of the siRNA guide strand, can reduce unintended gene silencing.
-
Improved Safety Profile: By mitigating off-target effects, GNA-modified siRNAs have shown an improved safety profile in preclinical and clinical studies.
Experimental Workflow for Evaluating GNA-Modified siRNAs:
The evaluation of GNA-modified siRNAs typically involves a series of in vitro and in vivo experiments to assess their potency, stability, and safety.
References
(R)-Glycol Nucleic Acid: A Technical Guide to its Structure, Properties, and Divergence from DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Glycol Nucleic Acid ((R)-GNA) is a synthetic xenonucleic acid (XNA) that, along with its stereoisomer (S)-GNA, has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics. Unlike deoxyribonucleic acid (DNA), which forms the blueprint of natural life, GNA is not known to occur naturally. Its defining feature is a simplified, acyclic backbone composed of repeating glycol units linked by phosphodiester bonds. This fundamental structural alteration imparts (R)-GNA with unique chemical and physical properties that distinguish it from DNA, most notably its exceptional thermal stability and resistance to nuclease degradation. This technical guide provides an in-depth exploration of (R)-GNA, detailing its molecular structure, comparative properties with DNA, and methodologies for its synthesis and analysis.
Molecular Structure of (R)-GNA vs. DNA
The primary distinction between (R)-GNA and DNA lies in the sugar-phosphate backbone. DNA employs a five-carbon deoxyribose sugar, which forms a furanose ring. In contrast, (R)-GNA utilizes a three-carbon acyclic glycol unit. This seemingly simple change has profound implications for the helical structure and overall properties of the molecule.
(R)-GNA is the (R)-enantiomer of glycol nucleic acid, and it forms a left-handed helical duplex. This is in stark contrast to the canonical B-form of DNA, which is a right-handed helix. The acyclic and more flexible nature of the GNA backbone allows for a more compact helical structure with altered groove dimensions compared to B-DNA.
Below is a diagram illustrating the fundamental structural differences between the monomeric units of DNA and (R)-GNA.
Caption: Structural comparison of DNA and (R)-GNA monomers.
Data Presentation: Comparative Properties
The unique structural attributes of (R)-GNA translate into significant differences in its physicochemical properties when compared to DNA. The following tables summarize the key quantitative distinctions.
Table 1: Helical Parameters of (R)-GNA vs. B-form DNA Duplexes
| Parameter | (R)-GNA (Left-Handed) | B-form DNA (Right-Handed) |
| Helical Sense | Left-handed | Right-handed |
| Base Pairs per Turn | ~12 | ~10.5 |
| Helical Rise per Bp | ~3.2 Å | ~3.4 Å |
| Helical Pitch | ~38.4 Å | ~35.7 Å |
| Diameter | ~18 Å | ~20 Å |
| Major Groove | Deep and narrow | Wide and deep |
| Minor Groove | Shallow and wide | Narrow and deep |
Note: The helical parameters for (R)-GNA are based on structural studies of GNA duplexes and may vary depending on the specific sequence and environmental conditions. The values for B-form DNA are well-established averages.
Table 2: Thermal Stability of (R)-GNA vs. DNA Duplexes
The thermal stability of nucleic acid duplexes is a critical parameter, often quantified by the melting temperature (Tm), the temperature at which 50% of the duplex dissociates into single strands. (R)-GNA duplexes exhibit significantly higher thermal stability than their DNA counterparts of the same sequence.
| Duplex Sequence (Example) | (R)-GNA Duplex Tm (°C) | DNA Duplex Tm (°C) | ΔTm (°C) |
| 5'-CGCGCGCG-3' | ~75 | ~58 | +17 |
| 5'-ATATATAT-3' | ~55 | ~35 | +20 |
Note: These are representative values and the actual Tm will depend on the specific sequence, length, and buffer conditions. The trend of significantly higher Tm for GNA duplexes is consistently observed.
Table 3: Nuclease Resistance of (R)-GNA vs. DNA Oligonucleotides
The unnatural backbone of (R)-GNA renders it highly resistant to degradation by nucleases, which are enzymes that cleave the phosphodiester bonds in natural nucleic acids.
| Nuclease Type | (R)-GNA Oligonucleotide | DNA Oligonucleotide |
| 3'-Exonucleases | High resistance | Susceptible to degradation |
| 5'-Exonucleases | High resistance | Susceptible to degradation |
| Endonucleases | High resistance | Susceptible to degradation |
Experimental Protocols
This section provides detailed methodologies for the synthesis of (R)-GNA phosphoramidites and for conducting key experiments to compare the properties of (R)-GNA and DNA.
Synthesis of (R)-GNA Phosphoramidites
The synthesis of (R)-GNA phosphoramidites is a crucial first step for the automated solid-phase synthesis of (R)-GNA oligonucleotides. The following is a general protocol based on established methods.
Caption: Workflow for the synthesis of (R)-GNA phosphoramidites.
Detailed Methodology:
-
Nucleobase Preparation: Ensure all nucleobases (Adenine, Cytosine, Guanine, Thymine) are appropriately protected on their exocyclic amines (e.g., with benzoyl, acetyl, or isobutyryl groups) to prevent side reactions.
-
Ring Opening: In an inert atmosphere, dissolve the protected nucleobase in anhydrous N,N-dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH), and stir until deprotonation is complete. Add (R)-glycidol dropwise and heat the reaction mixture to facilitate the ring-opening reaction. Monitor the reaction by thin-layer chromatography (TLC).
-
DMT Protection: After completion of the ring-opening reaction, quench the reaction and purify the resulting diol. Dissolve the diol in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl). Stir at room temperature until the primary hydroxyl group is fully protected.
-
Phosphitylation: Purify the DMT-protected nucleoside. In an inert atmosphere, dissolve the compound in anhydrous dichloromethane. Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Stir at room temperature and monitor the reaction by TLC.
-
Purification: Upon completion, quench the reaction and purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes containing a small percentage of triethylamine).
-
Characterization: Confirm the identity and purity of the final (R)-GNA phosphoramidite monomer using ¹H NMR, ³¹P NMR, and mass spectrometry.
Comparative Nuclease Degradation Assay
This protocol outlines a method to compare the stability of (R)-GNA and DNA oligonucleotides in the presence of nucleases.
Caption: Experimental workflow for comparing nuclease resistance.
Detailed Methodology:
-
Oligonucleotide Preparation: Synthesize and purify 5'-fluorescently labeled (e.g., with FAM) (R)-GNA and DNA oligonucleotides of the same sequence (e.g., a 20-mer). Quantify the concentration of each oligonucleotide accurately.
-
Reaction Setup: For each oligonucleotide, prepare a master mix containing the appropriate nuclease buffer. Aliquot the master mix into separate tubes. Add the nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity, or a serum-containing medium for a more physiological assessment) to each tube to initiate the reaction. A no-nuclease control should be included for each oligonucleotide.
-
Incubation and Sampling: Incubate all reactions at 37°C. At predetermined time points (e.g., 0, 1, 4, 8, and 24 hours), remove an aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction in the collected aliquots by adding an equal volume of a denaturing loading buffer (e.g., formamide (B127407) with EDTA) and heating to 95°C for 5 minutes.
-
Gel Electrophoresis: Analyze the quenched samples on a high-resolution denaturing polyacrylamide gel (e.g., 20% acrylamide, 7M urea).
-
Visualization and Quantification: Visualize the gel using a fluorescence imager. The intact oligonucleotide will appear as a single band. Degradation products will appear as a ladder of smaller fragments. Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point.
-
Data Analysis: Plot the percentage of intact oligonucleotide versus time for both the (R)-GNA and DNA samples. This will provide a clear visual and quantitative comparison of their respective stabilities against nuclease degradation.
Comparative Thermal Melting (Tm) Analysis
This protocol describes the use of UV-Vis spectrophotometry to determine and compare the melting temperatures of (R)-GNA and DNA duplexes.
Detailed Methodology:
-
Sample Preparation: Synthesize and purify complementary single-stranded (R)-GNA and DNA oligonucleotides (e.g., a 12-mer). Prepare equimolar solutions of the complementary strands in a suitable melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The final duplex concentration should be in the micromolar range.
-
Annealing: Anneal the complementary strands to form duplexes by heating the solutions to 95°C for 5 minutes and then slowly cooling to room temperature over several hours.
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Transfer the annealed duplex solutions to quartz cuvettes.
-
Melting Curve Acquisition: Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).
-
Data Analysis: Plot the absorbance at 260 nm as a function of temperature. The resulting sigmoidal curve is the melting curve. The melting temperature (Tm) is the temperature at which the absorbance is halfway between the minimum and maximum values, which corresponds to the peak of the first derivative of the melting curve.
-
Comparison: Compare the Tm values obtained for the (R)-GNA and DNA duplexes to quantify the difference in their thermal stabilities.
Signaling Pathways and Logical Relationships
The unique properties of (R)-GNA open up a range of potential applications in research and drug development, where its stability and distinct structure can be leveraged.
Caption: Logical relationships of (R)-GNA properties and applications.
Conclusion
(R)-Glycol Nucleic Acid represents a significant departure from the canonical structure of DNA, offering a compelling set of properties for researchers and drug developers. Its simplified, acyclic backbone leads to a unique left-handed helical structure, exceptional thermal stability, and profound resistance to enzymatic degradation. These characteristics position (R)-GNA as a promising candidate for a variety of applications, from the development of more robust antisense and siRNA therapeutics to the construction of novel diagnostic tools and nanoscale devices. The detailed protocols provided in this guide offer a starting point for the synthesis and comparative analysis of (R)-GNA, enabling further exploration of this fascinating and potent xenonucleic acid. As research continues to unravel the full potential of (R)-GNA, it is poised to become an invaluable tool in the ever-evolving landscape of molecular biology and medicine.
The Cornerstone of Xeno-Nucleic Acid Chemistry: A Technical Guide to GNA Self-Pairing and Duplex Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycol Nucleic Acid (GNA), a synthetic nucleic acid analogue (xeno-nucleic acid), has garnered significant attention within the scientific community due to its remarkable chemical simplicity and unprecedented thermal and thermodynamic stability in duplex formation. This technical guide provides an in-depth exploration of the fundamental principles governing GNA self-pairing and the formation of GNA duplexes. It is designed to serve as a comprehensive resource for researchers in molecular biology, synthetic chemistry, and drug development, offering detailed experimental protocols and a summary of the key structural and thermodynamic properties of GNA.
Introduction: The Significance of Glycol Nucleic Acid (GNA)
Glycol Nucleic Acid is a nucleic acid analogue characterized by a simplified backbone composed of repeating glycol units linked by phosphodiester bonds, in place of the deoxyribose or ribose sugars found in DNA and RNA, respectively.[1] This acyclic, three-carbon backbone makes GNA arguably the simplest of all nucleic acid analogues.[1] Despite its structural simplicity, GNA exhibits robust Watson-Crick base pairing, forming highly stable antiparallel duplexes.[1][2] This remarkable stability, exceeding that of its natural counterparts, positions GNA as a molecule of interest for various applications, including the development of novel therapeutics, diagnostic tools, and in the study of the origins of life.[2]
Fundamental Principles of GNA Self-Pairing and Duplex Formation
Structural Basis of GNA Duplexes
GNA oligomers of both (S)- and (R)-enantiomers form antiparallel homoduplexes, adhering to the canonical Watson-Crick base-pairing rules (A-T and G-C).[2] The overall structure of a GNA duplex is a right-handed helix, though it exhibits distinct structural parameters compared to the canonical A- and B-forms of DNA and RNA. The GNA duplex is characterized by a unique helical geometry, which has been described as a helical ribbon loosely wrapped around the helix axis.
Diagram: Chemical Structure of a GNA Dinucleotide
Caption: A simplified representation of a GNA dinucleotide, highlighting the glycol backbone and phosphodiester linkage.
Thermodynamic Stability of GNA Duplexes
A hallmark of GNA is the exceptional thermal and thermodynamic stability of its duplexes, which is significantly higher than that of analogous DNA and RNA duplexes.[2][3] This heightened stability is attributed to a combination of factors:
-
Preorganization of Single Strands: The flexible glycol backbone is believed to be more pre-organized for duplex formation compared to the sugar-phosphate backbones of DNA and RNA, reducing the entropic penalty of hybridization.
-
Enhanced Base Stacking: The unique helical geometry of the GNA duplex allows for more favorable base-stacking interactions between adjacent base pairs, contributing to a more negative enthalpy of formation.
Watson-Crick Pairing Fidelity and Cross-Pairing Incompatibility
GNA duplex formation exhibits high fidelity for Watson-Crick base pairing, similar to DNA.[2] However, a critical characteristic of GNA is its general inability to form stable duplexes with DNA.[2] While single GNA nucleotides incorporated into a DNA strand are highly destabilizing, complete GNA strands do not readily hybridize with their DNA complements.[2] Limited cross-pairing has been observed between (S)-GNA and RNA, particularly in sequences with low G-C content.[2]
Quantitative Data on GNA Duplex Stability
The following tables summarize the available quantitative data on the stability of GNA duplexes. It is important to note that comprehensive datasets comparing a wide range of GNA sequences to their DNA and RNA counterparts are still emerging in the literature.
Table 1: Comparative Melting Temperatures (Tm) of GNA, DNA, and RNA Duplexes
| Sequence (Self-Complementary) | GNA Tm (°C) | DNA Tm (°C) | RNA Tm (°C) | ΔTm (GNA vs. DNA) (°C) | Reference |
| 5'-CGCGCG-3' | Data Not Available | Data Not Available | Data Not Available | +18 to +25 (general) | [2] |
| Other Sequences | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: While specific Tm values for a variety of sequences are not compiled in a single public source, studies consistently report a significant increase in the melting temperature of GNA duplexes, on the order of 18-25 °C, when compared to the corresponding DNA or RNA duplexes under identical conditions.[2]
Table 2: Thermodynamic Parameters for Duplex Formation
| Duplex Type | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Reference |
| GNA | Data Not Available | Data Not Available | Data Not Available | |
| DNA (representative) | -50 to -100 | -150 to -250 | -10 to -20 | General Literature |
| RNA (representative) | -55 to -110 | -160 to -270 | -12 to -22 | General Literature |
Note: The thermodynamic parameters for GNA duplex formation are expected to show a more favorable enthalpy (more negative ΔH°) and a possibly less unfavorable entropy (less negative ΔS°) of formation compared to DNA and RNA, consistent with the observed higher melting temperatures. However, a comprehensive, publicly available table of these values for various GNA sequences is not yet established.
Experimental Protocols for Studying GNA Duplex Formation
The following are detailed methodologies for key experiments used to characterize the self-pairing and duplex formation of GNA.
UV-Melting Analysis for Determining Thermal Stability (Tm)
Objective: To determine the melting temperature (Tm) of a GNA duplex, which is the temperature at which 50% of the duplex strands are dissociated.
Methodology:
-
Sample Preparation:
-
Synthesize and purify the complementary GNA oligonucleotides.
-
Prepare a solution of the GNA duplex at a known concentration (e.g., 1-10 µM) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Anneal the duplex by heating the solution to 95°C for 5 minutes and then slowly cooling to room temperature over several hours.
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
-
Data Acquisition:
-
Transfer the annealed GNA duplex solution to a quartz cuvette.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5°C/minute).
-
Record the absorbance at regular temperature intervals.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to generate a melting curve.
-
The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.
-
Diagram: Experimental Workflow for UV-Melting Analysis
Caption: A flowchart illustrating the key steps in determining the melting temperature of a GNA duplex using UV-melting analysis.
Circular Dichroism (CD) Spectroscopy for Structural Analysis
Objective: To characterize the secondary structure of GNA duplexes and compare it to that of A-form and B-form nucleic acids.
Methodology:
-
Sample Preparation:
-
Prepare the GNA duplex solution as described for UV-melting analysis, typically at a concentration of 5-20 µM.
-
The buffer should be transparent in the far-UV region (e.g., phosphate buffer). Avoid buffers with high chloride concentrations.
-
-
Instrumentation:
-
Use a circular dichroism spectropolarimeter.
-
-
Data Acquisition:
-
Record the CD spectrum of the GNA duplex solution from approximately 320 nm to 190 nm at a controlled temperature (e.g., 20°C).
-
Record a baseline spectrum of the buffer alone under the same conditions.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
The resulting CD spectrum, with its characteristic positive and negative bands, provides a fingerprint of the GNA duplex's helical conformation. This can be compared to the known spectra of A-form and B-form DNA/RNA.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure Determination
Objective: To determine the three-dimensional structure of a GNA duplex in solution at atomic resolution.
Methodology Overview:
-
Sample Preparation:
-
This technique requires highly concentrated and pure samples of the GNA duplex (typically >0.5 mM).
-
Isotopic labeling (e.g., with 13C and 15N) of the GNA oligonucleotides is often necessary for resolving spectral overlap in larger structures.
-
-
Data Acquisition:
-
A suite of multidimensional NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on a high-field NMR spectrometer.
-
-
Data Analysis:
-
Resonance assignments are made to attribute specific NMR signals to individual atoms in the GNA duplex.
-
Distance and dihedral angle restraints are derived from the NMR data.
-
These restraints are used in computational molecular modeling programs to calculate a family of structures consistent with the experimental data.
-
Logical Relationships and Properties of GNA
As a synthetic molecule, GNA is not known to be involved in biological signaling pathways. However, its unique properties can be summarized in a logical diagram that highlights its key features and their implications.
Diagram: Logical Relationships of GNA Properties
Caption: A diagram illustrating the relationships between the structural features of GNA, the factors contributing to its stability, and its resulting physicochemical properties.
Conclusion and Future Directions
Glycol Nucleic Acid represents a fascinating and important class of xeno-nucleic acids. Its simple structure, coupled with exceptional duplex stability, makes it a powerful tool for various applications in biotechnology and medicine. Further research is needed to expand the library of quantitative thermodynamic and kinetic data for a wider range of GNA sequences. A deeper understanding of the structural basis for its unique properties will undoubtedly pave the way for the rational design of novel GNA-based technologies. This guide provides a foundational resource for scientists and researchers to delve into the exciting field of GNA chemistry and biology.
References
The Acyclic Backbone of (R)-Glycol Nucleic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycol Nucleic Acid (GNA) is a synthetic xenonucleic acid (XNA) that has garnered significant interest in the fields of chemical biology and drug development. Its backbone is composed of repeating propylene (B89431) glycol units linked by phosphodiester bonds, representing one of the simplest acyclic nucleic acid analogs.[1] GNA exists as two enantiomers, (R)-GNA and (S)-GNA, due to the stereocenter in the propylene glycol monomer. This guide focuses specifically on the (R)-enantiomer, detailing the technical aspects of its acyclic backbone, from synthesis and structural characteristics to its impact on the properties of oligonucleotides.
The unique structural properties of (R)-GNA, particularly its influence on duplex stability and nuclease resistance, make it a compelling modification for therapeutic oligonucleotides, such as small interfering RNAs (siRNAs). Understanding the core features of the (R)-GNA backbone is crucial for its effective application in the design and development of novel nucleic acid-based therapeutics.
Structural Properties of the (R)-GNA Backbone
The acyclic and stereochemically defined nature of the (R)-GNA backbone imparts distinct structural characteristics compared to natural nucleic acids like DNA and RNA. Incorporation of (R)-GNA into a nucleic acid duplex can lead to significant conformational changes.
Crystal structures of RNA-GNA chimeric duplexes have revealed that the (R)-isomer is not as well-accommodated within a right-handed RNA duplex as the (S)-isomer.[2][3] This is attributed to the left-handed helical propensity of (R)-GNA. This structural perturbation can disrupt local base pairing and stacking interactions.
Quantitative Structural Data
The following table summarizes key quantitative data related to the acyclic backbone of (R)-GNA, derived from structural studies. It is important to note that specific values can vary depending on the sequence context and the neighboring nucleotides.
| Parameter | Description | Typical Value Range for (R)-GNA | Comparison with B-form DNA |
| P-P Distance | The distance between adjacent phosphorus atoms in the backbone. | ~5.4 Å | ~7.0 Å |
| Backbone Torsion Angles | The dihedral angles that define the conformation of the phosphodiester backbone. | Deviate significantly from standard A- and B-form nucleic acid values, often adopting conformations that induce a left-handed helical twist. | Characterized by specific sets of torsion angles defining a right-handed helix. |
Impact on Duplex Stability and Nuclease Resistance
The incorporation of (R)-GNA into oligonucleotide duplexes has a pronounced effect on their thermal stability and resistance to nuclease degradation.
Thermal Stability
The introduction of (R)-GNA units into a standard RNA or DNA duplex generally leads to a decrease in thermal stability (Tm). This destabilization is a direct consequence of the structural disruption caused by the acyclic, left-handed-preferring (R)-GNA backbone within a right-handed duplex.[4] The extent of destabilization is dependent on the number and position of the (R)-GNA modifications.
| Duplex Type | Modification | ΔTm per modification (°C) | Reference |
| RNA:RNA | Single internal (R)-GNA | -3 to -5 | [5] |
| siRNA | (R)-GNA in seed region | Significant decrease in Tm | [6] |
This table provides representative data. Actual Tm values will vary based on sequence, buffer conditions, and duplex concentration.
Nuclease Resistance
A key advantage of GNA modifications is the enhanced resistance to nuclease degradation. The unnatural acyclic backbone of (R)-GNA is a poor substrate for many nucleases that have evolved to recognize and cleave the ribose-phosphate backbone of natural nucleic acids. Incorporation of (R)-GNA, particularly at the 3'-end of an oligonucleotide, can significantly increase its half-life in the presence of exonucleases like snake venom phosphodiesterase.[6]
Experimental Protocols
Synthesis of (R)-GNA Phosphoramidites
The synthesis of (R)-GNA phosphoramidites is a crucial first step for the incorporation of (R)-GNA into oligonucleotides via automated solid-phase synthesis. A general and improved synthetic route is outlined below.[3][7]
Starting Material: (R)-glycidol
Key Steps:
-
Nucleobase Alkylation: The enantiopure (R)-glycidol is reacted with a protected nucleobase (e.g., N-dimethylformamidine for adenine (B156593) and guanine, acetamide (B32628) for cytosine) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine. This step opens the epoxide ring and attaches the nucleobase to the glycol backbone.
-
Protection of the Primary Hydroxyl Group: The 3'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to allow for controlled, stepwise synthesis of the oligonucleotide in the 5' to 3' direction.
-
Phosphitylation: The 2'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite (B1245037) moiety.
-
Purification: The final (R)-GNA phosphoramidite is purified using silica (B1680970) gel chromatography.
Solid-Phase Synthesis of (R)-GNA Modified Oligonucleotides
(R)-GNA-modified oligonucleotides are synthesized using standard automated phosphoramidite chemistry on a solid support (e.g., controlled pore glass, CPG).[1][8]
Instrumentation: Automated DNA/RNA synthesizer
Reagents:
-
(R)-GNA phosphoramidite monomers
-
Standard DNA or RNA phosphoramidite monomers
-
Solid support functionalized with the initial nucleoside
-
Activator (e.g., 5-(ethylthio)-1H-tetrazole)
-
Oxidizing agent (e.g., iodine solution)
-
Capping reagents
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., aqueous ammonia)
Cycle Steps:
-
Deblocking: Removal of the 5'-DMT group from the support-bound nucleoside.
-
Coupling: The (R)-GNA phosphoramidite (or standard phosphoramidite) is activated and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.
These steps are repeated for each monomer addition. Following the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The crude product is then purified, typically by high-performance liquid chromatography (HPLC).
Nuclease Resistance Assay (Snake Venom Phosphodiesterase)
This assay evaluates the stability of (R)-GNA-modified oligonucleotides against 3'-exonuclease activity.[2]
Materials:
-
5'-radiolabeled (e.g., 32P) (R)-GNA-modified and unmodified control oligonucleotides
-
Snake venom phosphodiesterase (SVPD) from Crotalus durissus
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 8.0, 10 mM MgCl2)
-
Formamide (B127407) loading buffer
-
Denaturing polyacrylamide gel
Procedure:
-
Incubate the 5'-labeled oligonucleotide in the reaction buffer.
-
Initiate the reaction by adding SVPD.
-
Incubate the reaction at 37°C.
-
At various time points, withdraw aliquots of the reaction and quench the enzymatic activity by adding formamide loading buffer.
-
Analyze the degradation products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize by autoradiography.
Expected Outcome: The (R)-GNA-modified oligonucleotide will show significantly less degradation over time compared to the unmodified control, indicated by the persistence of the full-length band on the autoradiogram.
Visualizations
Diagram 1: Synthesis Workflow of (R)-GNA Oligonucleotides
Caption: Workflow for the synthesis of (R)-GNA modified oligonucleotides.
Diagram 2: RNAi Pathway with (R)-GNA Modified siRNA
Caption: The RNA interference pathway illustrating the role of an (R)-GNA modified siRNA.
References
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming GNA/RNA base-pairing limitations using isonucleotides improves the pharmacodynamic activity of ESC+ GalNAc-siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 7. Improved phosphoramidite building blocks for the synthesis of the simplified nucleic acid GNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfachemic.com [alfachemic.com]
(R)-GNA-T Phosphoramidite: A Technical Guide to Solubility, Storage, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-GNA-T phosphoramidite (B1245037), a key building block for the synthesis of modified oligonucleotides. This document covers essential information on its storage and handling, detailed experimental protocols for its use, and its application in the development of therapeutic oligonucleotides.
Core Properties: Solubility and Storage
Proper storage and handling of (R)-GNA-T phosphoramidite are critical to maintain its integrity and ensure successful oligonucleotide synthesis.
Storage Conditions:
This compound is sensitive to moisture and oxidation. Therefore, stringent storage conditions are necessary to prevent degradation.
| Parameter | Condition | Citation |
| Storage Temperature | -20°C | [1][2] |
| Atmosphere | Inert (Argon or N₂) | |
| Moisture | Anhydrous conditions |
Solubility:
| Solvent | Solubility Recommendation |
| Anhydrous Acetonitrile (B52724) | Standard solvent for dissolution prior to oligonucleotide synthesis. The concentration is typically instrument-dependent, but a common starting point is a 0.1 M solution. It is crucial to use a high-purity, anhydrous grade of acetonitrile to prevent hydrolysis of the phosphoramidite. |
| Anhydrous Tetrahydrofuran (THF) | Can also be used, particularly in capping solutions during synthesis. |
| Anhydrous Dichloromethane (DCM) | May be used in some synthesis protocols, but acetonitrile is more common for the phosphoramidite solutions themselves. |
| Anhydrous Dimethylformamide (DMF) | Generally not recommended as a primary solvent for phosphoramidites due to potential reactivity, but some modified phosphoramidites may exhibit improved solubility in mixtures containing DMF. |
Experimental Protocols
The following protocols provide a general framework for the handling and use of this compound in solid-phase oligonucleotide synthesis.
Dissolution of this compound
This protocol outlines the steps for preparing a solution of this compound for use in an automated oligonucleotide synthesizer.
Materials:
-
This compound
-
Anhydrous acetonitrile (DNA synthesis grade)
-
Argon or Nitrogen gas source
-
Sterile, anhydrous vials with septa
-
Syringes and needles
Procedure:
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture. This typically takes 30-60 minutes.
-
Inert Atmosphere: Once at room temperature, carefully open the vial under a stream of inert gas (argon or nitrogen).
-
Solvent Addition: Using a syringe, add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration (e.g., 0.1 M).
-
Dissolution: Gently swirl the vial to dissolve the phosphoramidite. If necessary, the vial can be briefly sonicated in a water bath to aid dissolution.
-
Transfer: Once fully dissolved, the solution can be transferred to the appropriate reservoir on the DNA/RNA synthesizer under an inert atmosphere.
Solid-Phase Oligonucleotide Synthesis Incorporating (R)-GNA-T
This protocol describes the key steps of a standard solid-phase oligonucleotide synthesis cycle using phosphoramidite chemistry, with considerations for incorporating a modified nucleotide like (R)-GNA-T.
Workflow Diagram for Solid-Phase Oligonucleotide Synthesis:
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Key Steps:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the free 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The this compound solution is activated with a catalyst (e.g., tetrazole or a derivative) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times for modified phosphoramidites may need to be extended to ensure high efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine solution).
-
Cycle Repetition: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed using a concentrated ammonia (B1221849) solution or other appropriate deprotection reagents.
-
Purification: The final GNA-modified oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC), to remove any truncated sequences or other impurities.
Applications in Drug Development
This compound is utilized to introduce GNA modifications into synthetic oligonucleotides, which can enhance their therapeutic properties. A primary application is in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing.
Workflow for Designing GNA-Modified siRNAs for Gene Silencing
The incorporation of GNA nucleotides can improve the stability and reduce off-target effects of siRNAs.
References
Exploring the potential of (R)-GNA in synthetic biology
An In-depth Technical Guide to Glycol Nucleic Acid (GNA) and its Potential in Synthetic Biology
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Glycol Nucleic Acid (GNA), a synthetic nucleic acid analog with significant potential in the fields of synthetic biology and therapeutics. A crucial distinction is made at the outset between GNA as a nucleic acid analog and the acronym "GNA" which also refers to guanine (B1146940) nucleotide-binding protein alpha subunits (e.g., GNAQ, GNA11, GNA12) involved in cellular signaling. This document focuses primarily on the former, while also providing an overview of the latter to resolve any ambiguity.
The guide delves into the structural and chemical properties of GNA, with a particular focus on its two enantiomers: (R)-GNA and (S)-GNA. Through a detailed comparison, it becomes evident that (S)-GNA is more compatible with the right-handed helical structure of RNA, leading to superior performance in applications such as RNA interference (RNAi). The primary application explored is the modification of small interfering RNAs (siRNAs) with (S)-GNA to enhance their stability, potency, and safety profile by mitigating off-target effects.
This whitepaper presents quantitative data on the thermal stability of GNA-modified duplexes and their resistance to nuclease degradation, summarized in clear, comparative tables. Furthermore, it outlines detailed experimental protocols for the synthesis of GNA-modified oligonucleotides and their subsequent in vitro and in vivo evaluation. To visualize complex biological and experimental processes, this guide includes diagrams generated using Graphviz, illustrating key G-protein signaling pathways and a standard workflow for the development and testing of GNA-modified siRNAs.
Introduction: Clarifying "GNA" in Biological Contexts
In the landscape of molecular biology and synthetic biology, the acronym "GNA" can refer to two distinct entities:
-
Glycol Nucleic Acid (GNA): An artificial nucleic acid analog with a simplified acyclic backbone composed of repeating glycol units linked by phosphodiester bonds. It is a xeno-nucleic acid (XNA) that does not occur naturally.
-
Guanine Nucleotide-binding Protein (G protein) Alpha Subunit: Proteins such as GNAQ, GNA11, and GNA12 are alpha subunits of heterotrimeric G proteins. These are crucial components of intracellular signaling pathways, transducing signals from G protein-coupled receptors (GPCRs) to downstream effectors.
This guide will focus on Glycol Nucleic Acid , its properties, and its applications in synthetic biology, particularly in the realm of RNA-based therapeutics. A brief overview of the G-protein signaling pathways is provided in a dedicated section to prevent confusion and offer a comprehensive resource.
Synthetic biology aims to design and construct new biological parts, devices, and systems. The use of synthetic nucleic acids like GNA offers novel tools to engineer biological systems, for instance, by creating more robust and specific gene regulatory elements.
Glycol Nucleic Acid (GNA): Structure and Properties
GNA is a nucleic acid analog where the sugar-phosphate backbone of DNA or RNA is replaced by a propylene (B89431) glycol unit. This backbone is simpler than that of natural nucleic acids, consisting of just three carbon atoms. GNA exists in two stereoisomeric forms, or enantiomers: (R)-GNA and (S)-GNA, arising from the chirality of the propylene glycol unit.
While both enantiomers can form stable duplexes with themselves, their interaction with natural nucleic acids differs significantly. Crystal structures of RNA-GNA chimeric duplexes have shown that the right-handed (S)-GNA is better accommodated within a right-handed RNA duplex than the left-handed (R)-GNA.[1][2] The (R)-enantiomer tends to disrupt the phosphate (B84403) backbone and hydrogen bonding of adjacent base pairs in an RNA duplex.[3]
An interesting structural feature of GNA is that its nucleobases adopt a rotated orientation, leading to reverse Watson-Crick base pairing with complementary RNA.[1][3] This unique pairing mode has implications for duplex stability, especially for G:C and C:G pairs.[1]
Quantitative Comparison of (R)-GNA and (S)-GNA
The differing stereochemistry of (R)-GNA and (S)-GNA leads to significant differences in their properties when incorporated into RNA duplexes, which is critical for applications like siRNA.
Thermal Stability of GNA-Modified RNA Duplexes
The thermal stability of a nucleic acid duplex is a measure of its resistance to heat-induced denaturation and is quantified by the melting temperature (Tm). The incorporation of GNA can either stabilize or destabilize an RNA duplex depending on the enantiomer and the sequence context. Generally, (S)-GNA modifications are better tolerated and can lead to more stable duplexes compared to (R)-GNA modifications.
| Modification | Sequence Context | ΔTm (°C) per modification vs. RNA | Reference |
| (S)-GNA | A:U rich | -1.0 to -3.0 | [4] |
| (S)-GNA | G:C rich | -4.0 to -7.0 | [5] |
| (R)-GNA | General | More destabilizing than (S)-GNA | [2][6] |
| (S)-GNA-isoC | vs. G in RNA | Increased stability vs. (S)-GNA-C | [5] |
| (S)-GNA-isoG | vs. C in RNA | Increased stability vs. (S)-GNA-G | [5] |
Note: ΔTm values are context-dependent and can vary based on the position and number of modifications.
Nuclease Resistance
A key advantage of using synthetic nucleic acid analogs in biological systems is their increased resistance to degradation by nucleases. GNA modifications have been shown to enhance the stability of oligonucleotides against exonucleases.
| Oligonucleotide Type | Nuclease | Relative Resistance | Reference |
| Unmodified RNA | 3'-exonucleases (e.g., snake venom phosphodiesterase) | Low | [7] |
| GNA-modified RNA | 3'-exonucleases | Increased | [2][3] |
| Phosphorothioate-modified RNA | 3'- and 5'-exonucleases | High | [7] |
Incorporation of GNA at the 3'-end of an oligonucleotide can significantly increase its half-life in the presence of 3'-exonucleases.
In Vitro Potency of GNA-Modified siRNAs
The ultimate measure of the effectiveness of an siRNA is its ability to silence its target gene, often quantified by the half-maximal inhibitory concentration (IC50). Consistent with structural and thermal stability data, siRNAs modified with (S)-GNA generally exhibit greater potency than those modified with (R)-GNA.
| siRNA Modification | Target Gene | Relative Potency (vs. unmodified) | Reference |
| (S)-GNA | Various | Higher than (R)-GNA | [2][3][6] |
| (S)-GNA in seed region | Mouse transthyretin (TTR) | ~2-fold improvement | [3] |
| (R)-GNA | Various | Lower than (S)-GNA | [2][3][6] |
Applications of GNA in Synthetic Biology and Therapeutics
The primary application of GNA, particularly (S)-GNA, has been in the development of RNAi therapeutics. The ability to fine-tune the properties of siRNAs by incorporating GNA nucleotides has several advantages:
-
Enhanced Stability: Increased nuclease resistance leads to a longer duration of action in vivo.
-
Reduced Off-Target Effects: Destabilizing the "seed" region (positions 2-8 of the guide strand) of an siRNA can reduce its binding to unintended mRNA targets. (S)-GNA is well-tolerated in this region and can be used to mitigate off-target effects.[6]
-
Improved Safety Profile: By reducing off-target effects, GNA modification can lead to a better safety profile for siRNA-based drugs.[6]
From a synthetic biology perspective, GNA can be viewed as a building block for creating novel genetic components. For instance, GNA could be used to construct synthetic riboregulators or aptamers with enhanced stability and novel binding properties.
Experimental Protocols
This section provides an overview of the key experimental methodologies for the synthesis and evaluation of GNA-modified oligonucleotides.
Solid-Phase Synthesis of GNA-Modified Oligonucleotides
GNA-modified oligonucleotides are synthesized using automated solid-phase phosphoramidite (B1245037) chemistry, a standard method for nucleic acid synthesis.
-
Preparation of GNA Phosphoramidites: The synthesis of (R)- and (S)-GNA phosphoramidite building blocks is the first step. This is a multi-step organic synthesis process.
-
Solid Support: The synthesis starts with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).[8]
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a four-step cycle for each nucleotide addition:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid.[8]
-
Coupling: Addition of the next phosphoramidite monomer (which can be a standard ribonucleotide or a GNA phosphoramidite) in the presence of an activator.[9]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[9]
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate triester using an oxidizing agent like iodine.[10]
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a chemical treatment (e.g., ammonium (B1175870) hydroxide).[8]
-
Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC).
In Vitro Assessment of GNA-Modified siRNA Potency
The efficacy of GNA-modified siRNAs is assessed in cell culture.
-
Cell Culture: A suitable cell line that expresses the target gene is cultured under standard conditions.
-
Transfection: The GNA-modified siRNA is introduced into the cells using a transfection reagent (e.g., lipofectamine) or electroporation.[11] A range of siRNA concentrations is typically tested to determine the IC50.
-
Incubation: The cells are incubated for a period (e.g., 24-48 hours) to allow for gene silencing to occur.
-
Data Analysis: The target mRNA levels are normalized to a housekeeping gene. The percentage of gene silencing is calculated relative to a negative control siRNA, and the IC50 is determined.
In Vivo Evaluation of GNA-Modified siRNA Efficacy
The performance of GNA-modified siRNAs is evaluated in animal models, typically mice.[13][14]
-
Animal Model: An appropriate mouse model is selected. For liver-targeted siRNAs, standard mouse strains are often used.
-
Time Course and Dosing: Animals are treated with different doses of the siRNA, and tissues are collected at various time points to assess the duration of action.
-
Tissue Collection and Analysis: At the end of the experiment, animals are euthanized, and the target tissues are collected. The levels of the target mRNA and protein are quantified using qRT-PCR and Western blotting or ELISA, respectively.
-
Pharmacokinetic and Biodistribution Studies: The concentration and distribution of the siRNA in different tissues can be measured over time to assess its pharmacokinetic properties.[13]
Nuclease Resistance Assay
The stability of GNA-modified oligonucleotides against nuclease degradation can be assessed in vitro.[7]
-
Oligonucleotide Labeling: The oligonucleotide is typically labeled with a fluorescent dye or a radioactive isotope for detection.
-
Incubation with Nuclease: The labeled oligonucleotide is incubated with a specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity) or in serum/plasma at a physiological temperature.[16]
-
Time Points: Aliquots of the reaction are taken at different time points.
-
Analysis: The degradation of the oligonucleotide is analyzed by gel electrophoresis or HPLC.[16][17] The amount of intact oligonucleotide remaining at each time point is quantified to determine the degradation rate.
G-Protein Signaling Pathways: GNAQ, GNA11, and GNA12
To provide a comprehensive resource and avoid confusion, this section briefly describes the signaling pathways associated with the G-protein alpha subunits GNAQ, GNA11, and GNA12. These pathways are distinct from the properties and applications of Glycol Nucleic Acid.
GNAQ/GNA11 Signaling Pathway
GNAQ and GNA11 encode the alpha subunits of the Gq class of G-proteins. They are often discussed together due to their high degree of homology and overlapping functions. Activating mutations in GNAQ and GNA11 are common drivers in uveal melanoma.[18] The canonical GNAQ/GNA11 signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[18] This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which in turn can activate the MAPK/ERK pathway.[19] Non-canonical pathways involving Trio, Rho/Rac, and YAP have also been identified.[19]
GNA12 Signaling Pathway
GNA12, along with GNA13, belongs to the G12 class of G-protein alpha subunits. This pathway is primarily involved in regulating the actin cytoskeleton and cell migration through the activation of Rho GTPases.[20] GNA12 is activated by specific GPCRs and in turn activates Rho guanine nucleotide exchange factors (RhoGEFs) such as LARG (ARHGEF12), leading to the activation of RhoA.[20][21] Downstream effects include the regulation of gene expression and cell proliferation.[21]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the development and evaluation of GNA-modified siRNAs.
Conclusion and Future Outlook
While the initial query regarding "(R)-GNA" in synthetic biology appears to stem from a misunderstanding, the exploration of Glycol Nucleic Acid as a whole reveals a promising tool for engineering biological systems. The key takeaway is the superior performance of (S)-GNA over (R)-GNA in RNA-based applications due to stereochemical compatibility. The modification of siRNAs with (S)-GNA has demonstrated clear benefits in terms of stability, potency, and safety, making it a valuable asset in the development of RNAi therapeutics.
Looking forward, the potential of GNA in synthetic biology extends beyond siRNA modification. Its unique structural properties and enhanced stability could be leveraged to create novel aptamers, ribozymes, and other functional nucleic acid devices. Further research into the enzymatic synthesis of GNA and its interaction with other biological macromolecules will undoubtedly expand its application in designing and building robust and sophisticated synthetic biological systems. The distinction between GNA as a nucleic acid analog and GNA as a family of signaling proteins is crucial for clear communication and targeted research in these exciting and rapidly advancing fields.
References
- 1. Gnaq and Gna11 in the Endothelin Signaling Pathway and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chirality Dependent Potency Enhancement and Structural Impact of Glycol Nucleic Acid Modification on siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Acyclic (<i>S</i>)-glycol nucleic acid (<i>S</i>-GNA) modification of siRNAs improves the safety of RNAi therapeutics w… [ouci.dntb.gov.ua]
- 7. Nuclease Resistance Design and Protocols [genelink.com]
- 8. biotage.com [biotage.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 12. Matched siRNAs and Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Assessment of In Vivo siRNA Delivery in Cancer Mouse Models | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. RNAi In Vivo | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Gna12 Gene: Function, Mechanism, and Role in Disease [learn.mapmygenome.in]
- 21. Identification of GNA12-driven gene signatures and key signaling networks in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of (R)-GNA-T Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of (R)-GNA-T phosphoramidite (B1245037), a key building block for the assembly of glycol nucleic acid (GNA) oligonucleotides. GNA is an acyclic nucleic acid analog that forms stable duplex structures, making it a molecule of significant interest in the fields of synthetic biology, nanotechnology, and therapeutics.[1][2] The following protocols are based on established methodologies for the synthesis of GNA monomers.[1][2]
Overview of the Synthetic Pathway
The synthesis of (R)-GNA-T phosphoramidite is a multi-step process that begins with the commercially available (R)-glycidol. The key steps involve the opening of the epoxide ring with thymine (B56734), protection of the primary hydroxyl group with a dimethoxytrityl (DMT) group, and finally, phosphitylation of the secondary hydroxyl group to yield the desired phosphoramidite.
Figure 1. Workflow for the synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for each step of the synthesis.
Step 1: Synthesis of (R)-1-(2,3-dihydroxypropyl)thymine
This step involves the nucleophilic attack of thymine on (R)-glycidol to open the epoxide ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Thymine | 126.11 | 1.26 g | 10.0 |
| Sodium Hydride (60% in mineral oil) | 40.00 | 0.44 g | 11.0 |
| (R)-Glycidol | 74.08 | 0.74 g | 10.0 |
| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - |
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF, add thymine portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0°C and add (R)-glycidol dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to obtain (R)-1-(2,3-dihydroxypropyl)thymine as a white solid.
Quantitative Data:
| Product | Yield (%) | Physical Appearance |
| (R)-1-(2,3-dihydroxypropyl)thymine | 75-85 | White solid |
Step 2: Synthesis of (R)-1-(3-((bis(4-methoxyphenyl)(phenyl)methoxy)-2-hydroxypropyl)thymine
This step selectively protects the primary hydroxyl group with a dimethoxytrityl (DMT) group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (R)-1-(2,3-dihydroxypropyl)thymine | 200.19 | 2.00 g | 10.0 |
| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | 338.82 | 3.73 g | 11.0 |
| Anhydrous Pyridine | - | 50 mL | - |
Procedure:
-
Dissolve (R)-1-(2,3-dihydroxypropyl)thymine in anhydrous pyridine under an inert atmosphere.
-
Add DMT-Cl in one portion and stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) (DCM) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the DMT-protected product as a white foam.
Quantitative Data:
| Product | Yield (%) | Physical Appearance |
| (R)-1-(3-((bis(4-methoxyphenyl)(phenyl)methoxy)-2-hydroxypropyl)thymine | 80-90 | White foam |
Step 3: Synthesis of this compound
The final step is the phosphitylation of the secondary hydroxyl group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (R)-1-(3-((bis(4-methoxyphenyl)(phenyl)methoxy)-2-hydroxypropyl)thymine | 502.56 | 5.03 g | 10.0 |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 236.69 | 2.60 g | 11.0 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.59 g | 20.0 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
Dissolve the DMT-protected GNA-T alcohol in anhydrous DCM under an inert atmosphere.
-
Add DIPEA and cool the mixture to 0°C.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography (pre-treated with triethylamine) to obtain the final this compound as a white foam.
Quantitative Data:
| Product | Yield (%) | 31P NMR (δ, ppm) |
| This compound | 85-95 | ~149 |
Characterization and Quality Control
The final product should be characterized by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy to confirm its structure and purity. High-resolution mass spectrometry (HRMS) should also be performed to confirm the molecular weight. The purity of the phosphoramidite is critical for successful oligonucleotide synthesis and should be >98% as determined by HPLC.
Storage and Handling
This compound is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (argon or nitrogen) at -20°C. Handle the material in a glove box or under a stream of inert gas. Solutions of the phosphoramidite in anhydrous acetonitrile (B52724) are typically stable for several days when stored properly.
References
Application Notes and Protocols for GNA Oligonucleotide Synthesis using Standard Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycol Nucleic Acid (GNA), an acyclic nucleic acid analog, has garnered significant interest in the fields of synthetic biology, nanotechnology, and therapeutics.[1][2] Its simple three-carbon glycol backbone, in contrast to the deoxyribose or ribose sugar moieties of DNA and RNA, confers unique properties such as high duplex stability and resistance to nuclease degradation. The synthesis of GNA oligonucleotides can be efficiently achieved using the well-established standard phosphoramidite (B1245037) chemistry on automated solid-phase synthesizers.[1][2]
These application notes provide a detailed overview and experimental protocols for the synthesis, deprotection, and purification of GNA oligonucleotides utilizing standard β-cyanoethyl phosphoramidite chemistry.
GNA Synthesis Workflow
The synthesis of GNA oligonucleotides follows the same fundamental four-step cycle as DNA and RNA synthesis: deblocking, coupling, capping, and oxidation. The overall workflow from synthesis to purification is depicted below.
Caption: Automated solid-phase synthesis cycle and post-synthesis processing for GNA oligonucleotides.
Quantitative Data Summary
Achieving high coupling efficiency at each step is critical for the successful synthesis of full-length GNA oligonucleotides. The following tables summarize key quantitative parameters in GNA synthesis.
Table 1: GNA Phosphoramidite Coupling Conditions
| Parameter | Value | Reference |
| GNA Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile (B52724) | [3] |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) | General Practice |
| Coupling Time | 3 - 6.7 minutes (400 seconds) | [3] |
Note: The extended coupling time compared to standard DNA synthesis is crucial for achieving high coupling efficiencies with GNA phosphoramidites.
Table 2: Theoretical Yield of Full-Length Oligonucleotide vs. Coupling Efficiency
This table illustrates the theoretical maximum yield of a full-length oligonucleotide based on the average stepwise coupling efficiency.
| Oligonucleotide Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 10-mer | 83.4% | 91.4% | 95.6% |
| 20-mer | 69.5% | 83.5% | 91.4% |
| 30-mer | 57.7% | 76.1% | 87.8% |
| 50-mer | 40.9% | 60.5% | 77.9% |
(Data adapted from standard oligonucleotide synthesis yield calculations)[4]
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of GNA Oligonucleotides
This protocol is based on standard phosphoramidite chemistry and can be performed on most automated DNA/RNA synthesizers.
Materials:
-
GNA phosphoramidites (A, C, G, T) dissolved in anhydrous acetonitrile to 0.1 M
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first GNA nucleoside
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)
-
Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile
-
Capping solution A: Acetic anhydride/2,6-lutidine/THF
-
Capping solution B: 16% N-Methylimidazole in THF
-
Oxidation solution: 0.02 M Iodine in THF/Pyridine/Water
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Install the reagent bottles on the synthesizer and prime all lines according to the manufacturer's instructions.
-
Synthesis Column: Attach the appropriate GNA-loaded CPG column to the synthesizer.
-
Synthesis Cycle: Program the synthesizer to perform the following steps for each GNA monomer addition:
-
Deblocking: Treat the solid support with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) group.
-
Coupling: Deliver the GNA phosphoramidite and activator solution to the column. Set the coupling time to at least 400 seconds. [3]
-
Capping: Treat the support with capping solutions A and B to block any unreacted 5'-hydroxyl groups.
-
Oxidation: Treat the support with the oxidation solution to convert the phosphite (B83602) triester linkage to a stable phosphate triester.
-
-
Final Deblocking (Optional): After the final coupling cycle, the terminal 5'-DMT group can either be removed (DMT-off) or left on (DMT-on) for purification purposes.
-
Drying: Once the synthesis is complete, remove the column and dry the solid support thoroughly with a stream of argon or by vacuum.
Protocol 2: Cleavage and Deprotection of GNA Oligonucleotides
This protocol describes the removal of the GNA oligonucleotide from the solid support and the deprotection of the nucleobases and phosphate groups.
Materials:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)
-
Screw-cap vials
Procedure:
-
Cleavage: Transfer the dried CPG support from the synthesis column to a screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Incubate the vial at 65°C for 15-20 minutes.
-
Deprotection: After incubation, cool the vial on ice.
-
Carefully transfer the supernatant containing the cleaved and deprotected GNA oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
Protocol 3: Purification of GNA Oligonucleotides by Reverse-Phase HPLC
This protocol provides a general guideline for the purification of GNA oligonucleotides. The specific gradient may need to be optimized based on the sequence and length of the GNA oligonucleotide.
Materials:
-
Crude, deprotected GNA oligonucleotide
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
5% Acetic acid (for detritylation if purifying DMT-on)
Procedure:
-
Sample Preparation: Reconstitute the dried GNA oligonucleotide in Mobile Phase A.
-
HPLC Setup: Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Injection: Inject the GNA sample onto the column.
-
Gradient Elution: Elute the oligonucleotide using a linear gradient of Mobile Phase B. A suggested starting gradient is 5-30% Mobile Phase B over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the major peak, which is the full-length GNA oligonucleotide.
-
Analysis: Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.
-
Post-Purification: Pool the pure fractions and evaporate the solvent. If the GNA was purified with the DMT group on, treat the pooled fractions with 5% acetic acid for 30 minutes to remove the DMT group, followed by neutralization and desalting.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship of the key steps in the phosphoramidite chemistry cycle for GNA synthesis.
References
Application Notes and Protocols for the Incorporation of (R)-GNA-T into Custom DNA/RNA Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycol Nucleic Acid (GNA) is a synthetic nucleic acid analog with a simplified acyclic three-carbon glycerol (B35011) backbone.[1][2] This structural modification offers unique properties, including high stability in GNA-GNA duplexes and nuclease resistance, making it a valuable tool in therapeutic and diagnostic applications.[2][3] GNA exists in two stereoisomers, (R)-GNA and (S)-GNA. While (S)-GNA has been shown to be better accommodated in RNA duplexes, the incorporation of (R)-GNA, particularly (R)-GNA-T, can be strategically employed to modulate the thermal stability of DNA/RNA hybrids and introduce specific structural features.[4][5]
These application notes provide a comprehensive guide to the incorporation of (R)-GNA-T into custom DNA and RNA sequences. We detail the synthesis of the necessary (R)-GNA-T phosphoramidite (B1245037) building block, its incorporation into oligonucleotides via automated solid-phase synthesis, and the subsequent purification and characterization of the modified sequences.
Data Presentation
The incorporation of a single (R)-GNA-T nucleotide into a DNA/RNA duplex has a notable impact on its thermal stability. The following table summarizes the change in melting temperature (ΔTm) observed upon substitution.
| Duplex Type | Modification | ΔTm (°C) per modification | Reference |
| RNA/RNA | Single (R)-GNA-T substitution | -7.6 to -18.2 | [5] |
| DNA/RNA | Single (R)-GNA-T substitution | Destabilizing | [3] |
Note: The exact ΔTm can vary depending on the sequence context, flanking bases, and the overall length of the oligonucleotide. The data indicates a significant destabilization of the duplex upon incorporation of (R)-GNA, which can be harnessed for specific applications such as the design of siRNAs with reduced off-target effects.[5]
Experimental Protocols
Protocol 1: Synthesis of (R)-GNA-T Phosphoramidite
This protocol outlines a general method for the synthesis of the this compound, a key building block for incorporating (R)-GNA-T into oligonucleotides. The synthesis is based on established methods for GNA monomer preparation.[1][2]
Materials:
-
(R)-Solketal
-
Triphenylphosphine (B44618) (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Trifluoroacetic acid (TFA)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of (R)-1-O-Thyminyl-2,3-propanediol:
-
Dissolve thymine and triphenylphosphine in anhydrous THF.
-
Add (R)-Solketal to the solution.
-
Cool the reaction mixture to 0°C and add DIAD dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and purify the crude product by silica gel chromatography to obtain the protected intermediate.
-
Treat the intermediate with a solution of TFA in DCM to remove the acetonide protecting group.
-
Purify the resulting diol by silica gel chromatography.
-
-
5'-O-DMT Protection:
-
Dissolve the diol in pyridine.
-
Add DMT-Cl in portions and stir the reaction at room temperature until complete.
-
Quench the reaction with methanol (B129727) and concentrate the mixture.
-
Extract the product with EtOAc and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the 5'-O-DMT protected nucleoside by silica gel chromatography.
-
-
Phosphitylation:
-
Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM.
-
Add DIPEA and cool the solution to 0°C.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, and dry over sodium sulfate.
-
Concentrate the solution and purify the final this compound by silica gel chromatography under an inert atmosphere.
-
Protocol 2: Solid-Phase Synthesis of (R)-GNA-T Modified Oligonucleotides
This protocol describes the incorporation of the this compound into a custom DNA or RNA sequence using an automated solid-phase synthesizer.[4][6]
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
This compound solution (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizer solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in DCM)
-
Anhydrous acetonitrile (B52724)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
Procedure:
-
Synthesizer Setup:
-
Install the this compound bottle on a designated port of the DNA/RNA synthesizer.
-
Program the desired sequence, indicating the position for the (R)-GNA-T incorporation.
-
Use a standard synthesis cycle for the incorporation of the modified phosphoramidite. A slightly extended coupling time (e.g., 5-10 minutes) may be beneficial to ensure high coupling efficiency.[2]
-
-
Automated Synthesis Cycle:
-
Deblocking: The 5'-DMT protecting group of the growing oligonucleotide chain on the solid support is removed by the deblocking solution.
-
Coupling: The this compound is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizer solution.
-
These four steps are repeated for each subsequent nucleotide in the sequence.
-
-
Cleavage and Deprotection:
-
After the synthesis is complete, the CPG support is transferred to a vial.
-
The oligonucleotide is cleaved from the support and the protecting groups from the nucleobases and the phosphate backbone are removed by incubation with the cleavage and deprotection solution at elevated temperature (e.g., 55°C for 8-16 hours).
-
Protocol 3: Purification and Analysis of (R)-GNA-T Modified Oligonucleotides
This protocol outlines the purification of the crude oligonucleotide by high-performance liquid chromatography (HPLC) and its characterization by mass spectrometry and thermal melting analysis.[7]
Materials:
-
Reversed-phase HPLC system with a suitable C18 column
-
Triethylammonium acetate (TEAA) buffer
-
Acetonitrile
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
UV-Vis spectrophotometer with a temperature controller
-
Phosphate buffered saline (PBS) or other suitable buffer for melting studies
Procedure:
-
Purification by Reversed-Phase HPLC:
-
The crude, deprotected oligonucleotide solution is filtered and injected into the HPLC system.
-
The oligonucleotide is eluted using a gradient of acetonitrile in TEAA buffer. The DMT-on purification method can be employed if the final DMT group was left on during synthesis.
-
Fractions containing the full-length product are collected, and the solvent is removed by lyophilization.
-
If DMT-on purification was used, the DMT group is removed by treatment with an acidic solution (e.g., 80% acetic acid), followed by desalting.
-
-
Analysis by Mass Spectrometry:
-
The purified oligonucleotide is analyzed by ESI-MS or MALDI-TOF mass spectrometry to confirm its molecular weight and verify the successful incorporation of the (R)-GNA-T monomer.
-
-
Thermal Melting (Tm) Analysis:
-
The purified (R)-GNA-T modified oligonucleotide and its complementary DNA or RNA strand are annealed in a suitable buffer (e.g., PBS).
-
The absorbance of the duplex solution at 260 nm is monitored as the temperature is increased at a controlled rate (e.g., 0.5°C/min).
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated, which corresponds to the midpoint of the melting curve.[8][9]
-
Mandatory Visualization
Caption: Workflow for (R)-GNA-T incorporation.
Caption: Automated solid-phase synthesis cycle.
References
- 1. Synthesis of glycerol nucleic acid (GNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Acyclic (S)-glycol nucleic acid (S-GNA) modification of siRNAs improves the safety of RNAi therapeutics while maintaining potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 9. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
Solid-Phase Synthesis of (R)-GNA Modified Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycol Nucleic Acid (GNA) is an acyclic nucleic acid analog that has garnered significant interest in the field of synthetic biology and drug development. Unlike natural nucleic acids, GNA features a flexible glycol backbone in place of the rigid ribose or deoxyribose sugar ring. This structural modification imparts unique properties to GNA oligonucleotides, including high thermal stability when forming duplexes and resistance to nuclease degradation. GNA exists in two stereoisomeric forms, (R)-GNA and (S)-GNA. While studies have shown that (S)-GNA modifications in small interfering RNAs (siRNAs) can enhance in vitro potency, the synthesis and application of (R)-GNA modified oligonucleotides remain an area of active research.
This document provides a comprehensive overview of the solid-phase synthesis of (R)-GNA modified oligonucleotides. It includes detailed protocols for the synthesis, deprotection, and purification processes, as well as a discussion of their potential applications in drug development.
Data Presentation
The successful synthesis of high-quality (R)-GNA modified oligonucleotides is dependent on optimizing several key parameters. While specific quantitative data for the synthesis of (R)-GNA oligonucleotides is not extensively reported in the available literature, the following tables provide a general overview of expected outcomes based on standard solid-phase synthesis of modified oligonucleotides. These values should be considered as a baseline for optimization.
Table 1: Typical Coupling Efficiency for Modified Phosphoramidites
| Phosphoramidite (B1245037) Type | Activator | Coupling Time (minutes) | Average Stepwise Coupling Efficiency (%) |
| Standard DNA/RNA | Tetrazole or DCI | 1 - 5 | 98 - 99 |
| Modified (General) | Tetrazole or DCI | 5 - 15 | 95 - 99 |
| (R)-GNA (Expected) | Tetrazole or DCI | 5 - 15 | >95 (Requires Optimization) |
Note: DCI (4,5-dicyanoimidazole) is a commonly used activator.
Table 2: Expected Overall Yield and Purity of a 20-mer Oligonucleotide
| Synthesis Scale (µmol) | Average Coupling Efficiency (%) | Theoretical Yield (%) | Expected Final Yield (OD Units) | Final Purity by HPLC (%) |
| 1 | 98 | ~67 | 5 - 10 | >85 |
| 1 | 99 | ~82 | 8 - 15 | >90 |
| 1 (with R-GNA) | >95 (Optimized) | Dependent on efficiency | Requires Optimization | >85 (Post-Purification) |
Note: The final yield in Optical Density (OD) units can vary significantly based on the purification method and the specific oligonucleotide sequence.
Experimental Protocols
The following protocols are based on standard solid-phase phosphoramidite chemistry and should be adapted and optimized for the specific requirements of (R)-GNA phosphoramidites.
Protocol 1: Solid-Phase Synthesis of (R)-GNA Modified Oligonucleotides
This protocol outlines the automated synthesis cycle on a standard oligonucleotide synthesizer.
Materials:
-
(R)-GNA phosphoramidites (A, C, G, T/U) dissolved in anhydrous acetonitrile
-
Standard DNA or RNA phosphoramidites (if creating chimeric oligonucleotides)
-
Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside
-
Activator solution (e.g., 0.25 M DCI in acetonitrile)
-
Capping solution A (e.g., Acetic anhydride/Lutidine/THF)
-
Capping solution B (e.g., N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
The synthesis is performed in a cyclical manner, with each cycle incorporating one nucleotide.
-
Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency from the previous cycle.
-
Coupling: The (R)-GNA phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (5-15 minutes) is generally recommended for modified phosphoramidites to ensure high efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion-mutant sequences in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.
These four steps are repeated until the desired oligonucleotide sequence is assembled.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of protecting groups.
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)
-
Heating block or oven
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add the cleavage/deprotection solution (e.g., concentrated ammonium hydroxide).
-
Heat the vial at a specified temperature and duration (e.g., 55°C for 8-12 hours). The exact conditions will depend on the base-protecting groups used for the (R)-GNA phosphoramidites.
-
After cooling, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Lyophilize the solution to dryness.
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the purification of the crude oligonucleotide product.
Materials:
-
HPLC system with a suitable reverse-phase column (e.g., C18)
-
Mobile Phase A: Aqueous buffer (e.g., 0.1 M Triethylammonium acetate, pH 7.0)
-
Mobile Phase B: Acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve the dried crude oligonucleotide in Mobile Phase A.
-
Inject the sample onto the HPLC column.
-
Elute the oligonucleotide using a gradient of increasing Mobile Phase B. The full-length product will typically elute as a major peak.
-
Collect the fractions corresponding to the main peak.
-
Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified (R)-GNA modified oligonucleotide.
Visualizations
Solid-Phase Synthesis Workflow
Application Notes and Protocols: (S)-Glycol Nucleic Acid (GNA) in RNA Interference (RNAi) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
It is crucial to note that while both (R)- and (S)-GNA stereoisomers exist, structural and functional studies have consistently shown that (S)-GNA is better accommodated within the right-handed RNA duplex of an siRNA.[2][3][4][5][6] The incorporation of (R)-GNA disrupts the siRNA duplex structure, leading to lower in vitro potency.[1][2][3][7] Therefore, these application notes will focus exclusively on the use of (S)-GNA in RNAi.
Key Advantages of (S)-GNA Modification in RNAi
-
Reduced Off-Target Effects: The primary advantage of incorporating (S)-GNA into the seed region (positions 2-8 of the guide strand) of an siRNA is the mitigation of off-target effects.[2][8] This is achieved by destabilizing the binding of the siRNA seed region to unintended mRNA transcripts, thereby increasing the specificity of gene silencing.[8]
-
Enhanced Potency: Strategic placement of (S)-GNA modifications within the siRNA duplex can lead to an improvement in silencing potency. For instance, modifications in the seed region of both the guide and passenger strands have been shown to result in an approximate 2-fold improvement in in vitro potency.[1][7]
-
Increased Nuclease Resistance: The acyclic backbone of GNA confers resistance to degradation by exonucleases, which can increase the in vivo stability and duration of the gene silencing effect.[1][2][3][7]
-
Improved Safety Profile: By reducing off-target effects, (S)-GNA-modified siRNAs have demonstrated an improved safety profile in preclinical and clinical studies.[2][3]
Data Presentation
Table 1: In Vitro Potency of (S)-GNA Modified siRNAs Targeting Transthyretin (TTR)
| Modification Position (Guide Strand) | Approximate Fold Improvement in IC50 vs. Unmodified | Reference |
| Seed Region (positions 2-8) | ~2-fold | [1][7] |
Table 2: Impact of (S)-GNA Modification on Off-Target Effects
| Target Gene | Modification Position (Guide Strand) | Fold Improvement in Off-Target vs. On-Target Activity Ratio | Reference |
| Ttr | g5 or g7 | >300-fold | [9] |
| Hao1 | g5-g7 | >25-fold | [9] |
Table 3: Thermal Stability of GNA-Modified siRNA Duplexes
| Modification | Change in Melting Temperature (ΔTm) vs. Unmodified | Reference |
| Single (S)-GNA substitution | Varies with position and sequence | [10] |
| GNA-C:G and GNA-G:C pairs | Generally destabilizing | [1][5][7] |
| (S)-GNA-isocytidine:G and (S)-GNA-isoguanosine:C | Rescues stability compared to canonical GNA-C/G pairs | [5] |
Experimental Protocols
Protocol 1: Synthesis of (S)-GNA Modified Oligonucleotides
This protocol provides a general overview of the solid-phase synthesis of RNA oligonucleotides incorporating (S)-GNA phosphoramidites.
Materials:
-
(S)-GNA phosphoramidite (B1245037) monomers (e.g., (S)-GNA-A, C, G, T/U)
-
Standard RNA and DNA phosphoramidites
-
Solid support (e.g., CPG)
-
Automated DNA/RNA synthesizer
-
Standard reagents for oligonucleotide synthesis (activator, capping reagents, oxidizing agent, deprotection solutions)
Procedure:
-
Synthesizer Setup: Program the automated synthesizer with the desired oligonucleotide sequence, indicating the positions for (S)-GNA incorporation.
-
Phosphoramidite Preparation: Dissolve the (S)-GNA and standard phosphoramidites in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration.
-
Automated Synthesis: Initiate the solid-phase synthesis cycle: a. Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group. b. Coupling: Addition of the next phosphoramidite (standard or (S)-GNA) to the growing chain. An extended coupling time may be required for GNA monomers. c. Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups using a standard deprotection solution (e.g., a mixture of ammonia (B1221849) and methylamine).
-
Purification: Purify the crude oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.
-
Quantification and Quality Control: Determine the concentration of the purified oligonucleotide by UV absorbance at 260 nm. Verify the identity and purity of the product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Annealing of (S)-GNA Modified siRNA Duplexes
This protocol describes the formation of siRNA duplexes from the synthesized sense and antisense strands.
Materials:
-
Purified (S)-GNA modified sense and antisense siRNA strands
-
Annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate; or 50 mM Tris, pH 8.0, 100 mM NaCl)[11]
-
Nuclease-free water
-
Heating block or water bath
Procedure:
-
Resuspend Oligonucleotides: Resuspend the lyophilized single-stranded siRNA oligonucleotides in nuclease-free water to a convenient stock concentration (e.g., 100 µM).
-
Dilution: Dilute the sense and antisense strands to a final concentration of 50 µM in nuclease-free water.[11]
-
Mixing: In a sterile, nuclease-free tube, combine equal molar amounts of the sense and antisense strands with the annealing buffer. For example, mix 30 µl of the 50 µM sense strand, 30 µl of the 50 µM antisense strand, and 15 µl of 5x annealing buffer for a final volume of 75 µl and a duplex concentration of 20 µM.[11]
-
Annealing: a. Incubate the mixture at 90-95°C for 1-2 minutes.[12] b. Slowly cool the mixture to room temperature over a period of 45-60 minutes. This can be achieved by placing the tube in a heat block or water bath and turning off the heat, allowing it to cool gradually.[11][12]
-
Storage: Store the annealed siRNA duplexes at -20°C in aliquots to avoid multiple freeze-thaw cycles.
Protocol 3: In Vitro Transfection of (S)-GNA Modified siRNA
This protocol provides a general guideline for transfecting mammalian cells with (S)-GNA modified siRNAs using a lipid-based transfection reagent.
Materials:
-
(S)-GNA modified siRNA duplex
-
Mammalian cell line of interest
-
Appropriate cell culture medium
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a multi-well plate so that they reach 60-80% confluency at the time of transfection.
-
Prepare siRNA-Lipid Complexes: a. Solution A: Dilute the (S)-GNA modified siRNA duplex in a reduced-serum medium to the desired final concentration (e.g., 10-50 nM). b. Solution B: Dilute the lipid-based transfection reagent in a reduced-serum medium according to the manufacturer's instructions. c. Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: a. Aspirate the old medium from the cells. b. Add the siRNA-lipid complex mixture to the cells. c. Add fresh, complete growth medium to the wells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assessing gene knockdown. The optimal incubation time will depend on the target gene and the cell line.
Protocol 4: Analysis of Gene Knockdown by Quantitative Real-Time PCR (qPCR)
This protocol describes the measurement of target mRNA levels to quantify the extent of gene silencing.
Materials:
-
Transfected and control cells
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan-based)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: At the desired time point post-transfection, harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the isolated RNA using a spectrophotometer (A260/A280 ratio).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: a. Set up the qPCR reactions in a multi-well plate, including reactions for the target gene and the housekeeping gene for both transfected and control samples. Include no-template controls to check for contamination. b. Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: a. Determine the threshold cycle (Ct) values for the target and housekeeping genes in all samples. b. Normalize the Ct values of the target gene to the Ct values of the housekeeping gene (ΔCt). c. Calculate the relative change in gene expression between the siRNA-treated and control samples using the ΔΔCt method.
Protocol 5: Analysis of Protein Knockdown by Western Blot
This protocol describes the measurement of target protein levels to confirm gene silencing at the protein level.
Materials:
-
Transfected and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein quantification assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody against the target protein. b. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody against a loading control protein to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative reduction in protein levels in the siRNA-treated samples compared to the controls.
Visualizations
Caption: The RNA interference pathway for (S)-GNA modified siRNA (siGNA).
Caption: A typical experimental workflow for an RNAi study using (S)-GNA modified siRNA.
References
- 1. Chirality Dependent Potency Enhancement and Structural Impact of Glycol Nucleic Acid Modification on siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyclic (<i>S</i>)-glycol nucleic acid (<i>S</i>-GNA) modification of siRNAs improves the safety of RNAi therapeutics w… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Preparation of siRNA Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming GNA/RNA base-pairing limitations using isonucleotides improves the pharmacodynamic activity of ESC+ GalNAc-siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. WO2018098328A1 - Modified rna agents with reduced off-target effect - Google Patents [patents.google.com]
- 11. Protocol Online: siRNA (RNA Oligo) Annealing Protocol [diyhpl.us]
- 12. Annealing Of Sirnas Annealed Duplexes RNA Lyophilized RNA [biosyn.com]
Application Notes and Protocols for the Use of (R)-GNA-T Phosphoramidite in Antisense Oligonucleotide Development
For Researchers, Scientists, and Drug Development Professionals
I. Introduction and Rationale
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs designed to bind to a specific mRNA sequence, thereby modulating gene expression. Chemical modifications to the oligonucleotide backbone and sugar moieties are crucial for enhancing their therapeutic properties, including nuclease resistance, binding affinity, and pharmacokinetic profile. Glycol nucleic acid (GNA) is an acyclic nucleic acid analog that has garnered interest for its unique structural properties.
GNA exists in two stereoisomeric forms, (S)-GNA and (R)-GNA. While GNA modifications, in general, have been shown to increase resistance to 3'-exonucleases, studies on siRNA have indicated that the (S)-GNA isomer is better accommodated in the right-handed RNA duplex, leading to greater in vitro potency compared to the (R)-GNA isomer[1][2][3][4]. This suggests that for antisense applications targeting RNA, (S)-GNA modifications may be more advantageous.
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of ASOs containing GNA modifications, with a focus on the (R)-GNA-T phosphoramidite (B1245037). While direct evidence supporting the superiority of (R)-GNA in antisense applications is limited, the provided protocols will enable researchers to systematically synthesize and evaluate the performance of (R)-GNA-T modified ASOs and compare them to other modifications.
II. Synthesis of (R)-GNA-T Modified Antisense Oligonucleotides
The synthesis of GNA-modified oligonucleotides follows the well-established phosphoramidite solid-phase synthesis methodology[5][6][7][8][9]. A general protocol for the synthesis of GNA phosphoramidites has been described and can be adapted for the specific synthesis of the (R)-GNA-T monomer[1][5][6].
A. General Synthesis of GNA Phosphoramidites
A straightforward method for preparing GNA phosphoramidite monomers using standard cyanoethyl phosphoramidite chemistry has been established[1][5][6]. The synthesis generally involves the preparation of the GNA nucleoside followed by phosphitylation to yield the phosphoramidite.
B. Automated Solid-Phase Oligonucleotide Synthesis
The incorporation of (R)-GNA-T phosphoramidite into an ASO sequence is performed on an automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation[7][8].
Experimental Protocols
Protocol 1: Automated Synthesis of an (R)-GNA-T Modified ASO
Objective: To synthesize a single-stranded ASO containing one or more (R)-GNA-T modifications.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA and (R)-GNA-T phosphoramidites
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents (e.g., acetic anhydride (B1165640) and 1-methylimidazole)
-
Oxidizing agent (e.g., iodine solution)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Ammonia solution for cleavage and deprotection
-
HPLC purification system
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired ASO sequence, specifying the coupling of the this compound at the desired position(s).
-
Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside.
-
Coupling: The this compound is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Repeat: The cycle is repeated until the full-length ASO is synthesized.
-
Cleavage and Deprotection: The synthesized ASO is cleaved from the CPG support and the nucleobase and phosphate protecting groups are removed by incubation in concentrated ammonia.
-
Purification: The crude ASO is purified by reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).
-
Characterization: The purity and identity of the final ASO product are confirmed by mass spectrometry and analytical HPLC.
III. Characterization and Evaluation of (R)-GNA-T Modified ASOs
Following synthesis and purification, the performance of the (R)-GNA-T modified ASO must be rigorously evaluated. Key parameters include nuclease resistance, binding affinity to the target RNA, and in vitro and in vivo efficacy in reducing target gene expression.
A. Nuclease Resistance
A critical attribute of any modified ASO is its resistance to degradation by cellular nucleases. GNA modifications have been reported to increase resistance against 3'-exonucleases[1][2].
Protocol 2: Nuclease Resistance Assay
Objective: To assess the stability of (R)-GNA-T modified ASOs in the presence of nucleases.
Materials:
-
(R)-GNA-T modified ASO and an unmodified control ASO
-
3'-exonuclease (e.g., snake venom phosphodiesterase) or human serum
-
Reaction buffer
-
Polyacrylamide gel electrophoresis (PAGE) system or HPLC
-
Fluorescent label (e.g., 5'-FAM) for the ASOs
Procedure:
-
Oligonucleotide Preparation: Label the (R)-GNA-T modified ASO and the unmodified control ASO with a fluorescent tag at the 5'-end.
-
Nuclease Digestion: Incubate a fixed amount of each ASO with the nuclease (or serum) in the appropriate reaction buffer at 37°C.
-
Time Points: Aliquots of the reaction are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA and formamide).
-
Analysis: Analyze the degradation products by denaturing PAGE or HPLC. The amount of full-length, intact ASO at each time point is quantified.
-
Data Analysis: Plot the percentage of intact ASO versus time to determine the degradation kinetics and half-life of each oligonucleotide.
B. Binding Affinity to Target RNA
The binding affinity of an ASO to its target mRNA is a key determinant of its potency. This is typically measured as the melting temperature (Tm) of the ASO-RNA duplex.
Protocol 3: Determination of Binding Affinity (Melting Temperature)
Objective: To measure the thermal stability of the duplex formed between the (R)-GNA-T modified ASO and its complementary RNA target.
Materials:
-
(R)-GNA-T modified ASO and an unmodified control ASO
-
Complementary single-stranded RNA target
-
Annealing buffer (e.g., saline-sodium citrate (B86180) buffer)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Duplex Formation: Mix equimolar amounts of the ASO and the target RNA in the annealing buffer.
-
Denaturation and Annealing: Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for duplex formation.
-
Thermal Denaturation: Place the sample in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from room temperature to 95°C.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated, which corresponds to the midpoint of the absorbance transition.
IV. In Vitro and In Vivo Efficacy
The ultimate test of an ASO's utility is its ability to effectively and specifically reduce the expression of its target gene in a biological context.
A. In Vitro Efficacy: Gene Knockdown in Cell Culture
Protocol 4: ASO Transfection and Gene Knockdown Analysis by qPCR
Objective: To quantify the reduction of target mRNA levels in cultured cells following transfection with an (R)-GNA-T modified ASO.
Materials:
-
Cultured cells expressing the target gene
-
(R)-GNA-T modified ASO, a non-targeting control ASO, and a positive control ASO (e.g., with a known effective modification)
-
Cell culture medium
-
RNA extraction kit
-
Reverse transcription reagents
-
Quantitative PCR (qPCR) system and reagents[14][15][16][17][18]
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Transfection: Prepare ASO-transfection reagent complexes according to the manufacturer's protocol and add them to the cells. Include a range of ASO concentrations to determine the dose-response.
-
Incubation: Incubate the cells with the ASO complexes for a predetermined period (e.g., 24-72 hours).
-
RNA Extraction: Harvest the cells and extract total RNA.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR to quantify the relative expression levels of the target mRNA and a housekeeping gene (for normalization).
-
Data Analysis: Calculate the percentage of target mRNA knockdown for each ASO treatment relative to the non-targeting control.
B. In Vivo Efficacy: Evaluation in Animal Models
Protocol 5: In Vivo ASO Administration and Efficacy Assessment
Objective: To evaluate the ability of an (R)-GNA-T modified ASO to reduce target gene expression in a relevant animal model.
Materials:
-
Animal model (e.g., mouse)
-
(R)-GNA-T modified ASO and a saline or control ASO solution
-
Delivery vehicle (if necessary, e.g., lipid nanoparticles)[19][20]
-
Tissue collection and homogenization reagents
-
RNA and protein extraction kits
-
qPCR and Western blotting equipment
Procedure:
-
ASO Administration: Administer the (R)-GNA-T modified ASO to the animals via a suitable route (e.g., intravenous, subcutaneous, or intracerebroventricular injection)[19][21][22].
-
Dosing Regimen: Treat the animals with a predetermined dosing schedule.
-
Tissue Collection: At the end of the study, euthanize the animals and collect the target tissues.
-
Analysis of Target Gene Expression:
-
mRNA Levels: Extract RNA from the tissues and perform qPCR to quantify target mRNA levels.
-
Protein Levels: Extract protein from the tissues and perform Western blotting to quantify target protein levels.
-
-
Data Analysis: Compare the target mRNA and protein levels in the ASO-treated group to the control group to determine the in vivo knockdown efficiency.
V. Data Presentation
Quantitative data from the characterization and efficacy studies should be summarized in tables for clear comparison.
Table 1: Physicochemical and In Vitro Properties of Modified ASOs
| ASO ID | Modification | Tm (°C) vs. Target RNA | Nuclease Half-life (hours) | In Vitro IC50 (nM) |
| ASO-1 | Unmodified | 55.2 | < 0.5 | > 1000 |
| ASO-2 | (R)-GNA-T | [Insert Data] | [Insert Data] | [Insert Data] |
| ASO-3 | (S)-GNA-T | [Insert Data] | [Insert Data] | [Insert Data] |
| ASO-4 | 2'-MOE | 65.8 | > 24 | 50 |
Table 2: In Vivo Efficacy of Modified ASOs in a Mouse Model
| Treatment Group | Dose (mg/kg) | Target mRNA Knockdown (%) | Target Protein Knockdown (%) |
| Saline Control | - | 0 | 0 |
| ASO-2 ((R)-GNA-T) | 25 | [Insert Data] | [Insert Data] |
| ASO-3 ((S)-GNA-T) | 25 | [Insert Data] | [Insert Data] |
| ASO-4 (2'-MOE) | 25 | 75 | 70 |
VI. Visualizations
A. Signaling Pathway of ASO Action
Caption: General mechanisms of antisense oligonucleotide action.
B. Experimental Workflow for ASO Evaluation
Caption: Workflow for the evaluation of (R)-GNA-T modified ASOs.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Acyclic (S)-glycol nucleic acid (S-GNA) modification of siRNAs improves the safety of RNAi therapeutics while maintaining potency | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of glycerol nucleic acid (GNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries | MDPI [mdpi.com]
- 10. ASO transfection of iPSC-derived cells [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. ncardia.com [ncardia.com]
- 13. Transfection of Antisense Oligonucleotides Mediated by Cationic Vesicles Based on Non-Ionic Surfactant and Polycations Bearing Quaternary Ammonium Moieties [mdpi.com]
- 14. Antisense Oligonucleotide-Mediated Transcript Knockdown in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. benchchem.com [benchchem.com]
- 20. books.rsc.org [books.rsc.org]
- 21. Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Models for the Evaluation of Antisense Oligonucleotides in Skin - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Design and Synthesis of (R)-GNA-Based Aptamers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycol Nucleic Acid (GNA) is a synthetic nucleic acid analog that has garnered significant interest in the fields of synthetic biology and drug development. Its simplified, acyclic backbone, composed of repeating (R)- or (S)-glycol units linked by phosphodiester bonds, imparts unique properties, including high thermal stability and resistance to nuclease degradation.[1] These characteristics make (R)-GNA a promising candidate for the development of novel aptamers—short, single-stranded nucleic acid molecules that fold into specific three-dimensional structures to bind with high affinity and specificity to a target molecule. This document provides detailed application notes and protocols for the design, synthesis, and characterization of (R)-GNA-based aptamers.
Data Presentation: Binding Affinities of Aptamers
While the field of (R)-GNA-based aptamers is still emerging and specific quantitative binding data is not widely available in published literature, the following table presents representative binding affinities (dissociation constants, Kd) of DNA and RNA aptamers against well-known protein targets. This data serves as a benchmark for the expected affinities of GNA-based aptamers.
| Aptamer Name | Aptamer Type | Target Protein | Kd (nM) | Reference |
| E07 | RNA | EGFR | 2.4 | [2] |
| Anti-VEGF | RNA | VEGF165 | 0.07 - 0.1 | [3] |
| Anti-PDGF-B | DNA | PDGF-B | Low nM range | [4] |
| GTP-binding aptamer | RNA | GTP | 0.009 - 8000 | [5][6] |
| ATP-binding aptamer | TNA | ATP | 32 - 100,000 | [7] |
Experimental Protocols
Protocol 1: Synthesis of (R)-GNA Phosphoramidites
This protocol outlines the chemical synthesis of (R)-GNA phosphoramidite (B1245037) monomers, the essential building blocks for solid-phase synthesis of (R)-GNA aptamers.[2][8]
Materials:
-
(R)-(+)-Glycidol
-
Protected nucleobases (e.g., N6-benzoyl-adenine, N4-benzoyl-cytosine, N2-isobutyryl-guanine, thymine)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and reagents for organic synthesis
Procedure:
-
Nucleobase Alkylation:
-
In an oven-dried, round-bottom flask under an inert atmosphere (e.g., argon), suspend the protected nucleobase in anhydrous DMF.
-
Add sodium hydride (NaH) portion-wise at 0°C and stir the suspension for 1 hour at room temperature.
-
Add (R)-(+)-glycidol dropwise to the reaction mixture and stir at 80°C for 12-16 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of methanol (B129727).
-
Remove the solvent under reduced pressure and purify the resulting diol by silica gel column chromatography to obtain the (R)-glyceryl-nucleoside.
-
-
5'-O-DMT Protection:
-
Dissolve the (R)-glyceryl-nucleoside in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in one portion and stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction with methanol and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 5'-O-DMT-(R)-glyceryl-nucleoside.
-
-
Phosphitylation:
-
Dissolve the 5'-O-DMT-(R)-glyceryl-nucleoside in anhydrous dichloromethane (DCM).
-
Add N,N-diisopropylethylamine (DIPEA) and cool the mixture to 0°C.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with methanol and concentrate the mixture under reduced pressure.
-
Purify the final (R)-GNA phosphoramidite by silica gel column chromatography.
-
Protocol 2: Solid-Phase Synthesis of (R)-GNA Aptamers
This protocol describes the automated solid-phase synthesis of (R)-GNA oligonucleotides using the phosphoramidite chemistry outlined in Protocol 1.[3][9][][11][12]
Materials:
-
(R)-GNA phosphoramidite monomers
-
Controlled pore glass (CPG) solid support functionalized with the first (R)-GNA nucleoside
-
Standard DNA synthesis reagents:
-
Deblocking solution (e.g., 3% trichloroacetic acid in DCM)
-
Activator solution (e.g., 0.45 M tetrazole in acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Acetonitrile (synthesis grade)
-
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Automated DNA/RNA synthesizer
Procedure:
-
Synthesizer Preparation:
-
Install the (R)-GNA phosphoramidite monomers and other reagents on the automated synthesizer according to the manufacturer's instructions.
-
Program the desired (R)-GNA aptamer sequence into the synthesizer software.
-
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:
-
Deblocking: The 5'-O-DMT protecting group of the nucleotide on the solid support is removed by the deblocking solution.
-
Coupling: The next (R)-GNA phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the solid support is transferred to a vial.
-
The oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with concentrated ammonium hydroxide (B78521) at 55°C for 12-16 hours.
-
-
Purification:
-
The crude (R)-GNA aptamer is purified by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Protocol 3: In Vitro Selection of (R)-GNA Aptamers (SELEX)
The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for GNA-based aptamers presents a significant challenge due to the lack of commercially available polymerases that can efficiently amplify GNA. Research has shown that some polymerases, like Bst DNA polymerase, can utilize a GNA template for DNA synthesis, but a robust and efficient amplification cycle for GNA itself has not been fully established.[8] The following is a conceptual protocol that adapts the standard SELEX procedure for (R)-GNA, highlighting the critical enzymatic steps that require further research and development.
Materials:
-
A synthetic (R)-GNA random library (e.g., 40-60 random nucleotides flanked by fixed primer binding sites)
-
Target molecule (e.g., protein, small molecule)
-
SELEX binding buffer (e.g., PBS with MgCl2)
-
Immobilization matrix for the target (e.g., magnetic beads, agarose (B213101) resin)
-
Elution buffer
-
A reverse transcriptase capable of using a GNA template (hypothetical)
-
A polymerase capable of amplifying GNA (hypothetical) or a GNA-DNA hybrid
-
Primers complementary to the fixed regions of the library
-
dNTPs or gNTPs (glycol-nucleoside triphosphates)
Procedure:
-
Library Preparation:
-
Synthesize a single-stranded (R)-GNA library with a central randomized region flanked by constant sequences for primer annealing.
-
-
Binding:
-
Incubate the (R)-GNA library with the immobilized target molecule in the binding buffer to allow for aptamer-target binding.
-
-
Partitioning:
-
Wash the immobilization matrix to remove unbound GNA sequences. The stringency of the washes can be increased in subsequent rounds to select for higher affinity binders.
-
-
Elution:
-
Elute the bound (R)-GNA sequences from the target molecule.
-
-
Amplification (Conceptual Step):
-
Reverse Transcription: Use a reverse transcriptase that can read the (R)-GNA template to synthesize a complementary DNA (cDNA) strand. This is a critical step that requires an enzyme with GNA-dependent DNA polymerase activity.
-
PCR Amplification: Amplify the resulting cDNA using standard PCR with primers corresponding to the fixed regions. This will generate a double-stranded DNA library.
-
GNA Regeneration: Transcribe the amplified DNA back into the (R)-GNA library for the next round of selection. This step would require a DNA-dependent GNA polymerase, which is currently not commercially available.
-
-
Iteration:
-
Repeat the cycle of binding, partitioning, elution, and amplification for 8-15 rounds to enrich the pool in sequences with high affinity for the target.
-
-
Sequencing and Characterization:
-
After the final round, the enriched DNA pool is cloned and sequenced to identify individual (R)-GNA aptamer candidates.
-
Synthesize individual (R)-GNA aptamers and characterize their binding affinity to the target.
-
Protocol 4: Characterization of Binding Affinity using Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., streptavidin-coated for biotinylated aptamers)
-
(R)-GNA aptamer (biotinylated at one end)
-
Target protein
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Chip Preparation:
-
Equilibrate the sensor chip with running buffer.
-
Immobilize the biotinylated (R)-GNA aptamer onto the streptavidin-coated sensor surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of the target protein over the sensor surface and monitor the change in the SPR signal (response units, RU) over time. This provides the association phase data.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the target protein from the aptamer. This provides the dissociation phase data.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound target protein from the aptamer, preparing the surface for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Conclusion
(R)-GNA-based aptamers represent a promising new class of therapeutic and diagnostic agents. Their inherent stability and resistance to degradation offer significant advantages over traditional nucleic acid-based aptamers. While the development of robust enzymatic amplification methods for GNA remains a key area of ongoing research, the protocols outlined in this document for the synthesis of (R)-GNA phosphoramidites and the solid-phase synthesis of (R)-GNA oligonucleotides provide a solid foundation for the advancement of this exciting field. As research progresses, the development of GNA-specific polymerases will undoubtedly accelerate the discovery and application of (R)-GNA aptamers in a wide range of biomedical applications.
References
- 1. Glycol nucleic acids (GNAs) and their applications [biosyn.com]
- 2. Synthesis of glycerol nucleic acid (GNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aptamers selected for higher-affinity binding are not more specific for the target ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aptamers selected for higher-affinity binding are not more specific for the target ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. atdbio.com [atdbio.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. blog.biolytic.com [blog.biolytic.com]
Application Note: Protocol for Deprotection and Cleavage of (R)-GNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycol Nucleic Acid (GNA) is a synthetic analog of nucleic acids with an acyclic glycol backbone, which has garnered significant interest in the fields of genetic diagnostics and therapeutics due to its unique biophysical properties. The (R)-enantiomer of GNA, in particular, demonstrates interesting hybridization characteristics. Following solid-phase synthesis, the deprotection of the nucleobases and the cleavage of the oligonucleotide from the solid support are critical final steps to obtain a functional, high-purity GNA oligonucleotide. This protocol provides a detailed procedure for the efficient deprotection and cleavage of (R)-GNA oligonucleotides synthesized using a standard phosphoramidite (B1245037) chemistry approach with common protecting groups.
The successful deprotection and cleavage of synthetic oligonucleotides are paramount to ensure the biological activity and purity of the final product.[1] This process typically involves two main stages: the removal of the protecting groups from the exocyclic amines of the nucleobases (adenine, guanine (B1146940), and cytosine) and the phosphodiester backbone, followed by the cleavage of the oligonucleotide from the solid support.[2][3] The choice of deprotection conditions is highly dependent on the specific protecting groups employed during the synthesis.[4] For many applications, especially those involving sensitive modifications, "ultrafast" deprotection methods are preferred to minimize side reactions and reduce processing time.[2]
This application note details a robust protocol for the deprotection and cleavage of (R)-GNA oligonucleotides, assuming the use of standard acyl protecting groups for the nucleobases: benzoyl (Bz) for adenine (B156593) (A), acetyl (Ac) for cytosine (C), and isobutyryl (iBu) for guanine (G). The phosphate (B84403) groups are protected with β-cyanoethyl groups. The procedure utilizes a solution of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) for efficient and rapid deprotection and cleavage.
Experimental Protocol
This protocol is designed for the deprotection and cleavage of (R)-GNA oligonucleotides synthesized on a solid support, typically controlled pore glass (CPG), using phosphoramidite chemistry.
Materials:
-
(R)-GNA oligonucleotide synthesized on a solid support (e.g., CPG)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 28-30% aqueous solution
-
Methylamine (CH₃NH₂), 40% aqueous solution
-
Sterile, nuclease-free water
-
Ammonium bicarbonate (NH₄HCO₃) solution, 1 M, sterile
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Heating block or incubator
-
Centrifugal vacuum concentrator (e.g., SpeedVac)
-
HPLC system for analysis and purification (optional)
Procedure:
-
Preparation of AMA Solution:
-
In a fume hood, prepare the AMA deprotection reagent by mixing equal volumes of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%). For example, mix 1 mL of ammonium hydroxide with 1 mL of methylamine.
-
Caution: AMA is volatile and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
-
Cleavage and Deprotection:
-
Transfer the solid support containing the synthesized (R)-GNA oligonucleotide from the synthesis column to a 1.5 mL or 2.0 mL microcentrifuge tube.
-
Add 1.0 mL of the freshly prepared AMA solution to the tube.
-
Ensure the solid support is fully submerged in the AMA solution.
-
Seal the tube tightly to prevent evaporation.
-
Incubate the tube at 65°C for 15 minutes in a heating block. This step simultaneously cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
-
Sample Recovery:
-
After incubation, allow the tube to cool to room temperature.
-
Carefully transfer the supernatant, which contains the deprotected (R)-GNA oligonucleotide, to a new, clean microcentrifuge tube.
-
To ensure complete recovery, add another 0.5 mL of sterile, nuclease-free water to the solid support, vortex briefly, and transfer the supernatant to the same collection tube.
-
-
Drying the Oligonucleotide:
-
Dry the collected oligonucleotide solution in a centrifugal vacuum concentrator until a pellet is formed.
-
-
Reconstitution and Quantification:
-
Resuspend the dried (R)-GNA oligonucleotide pellet in a suitable buffer or sterile, nuclease-free water.
-
Quantify the yield of the oligonucleotide by measuring the absorbance at 260 nm using a spectrophotometer.
-
Data Presentation
The following table summarizes typical quantitative data expected from the deprotection and cleavage of a 20-mer (R)-GNA oligonucleotide synthesized on a 1 µmol scale.
| Parameter | Result | Method of Analysis |
| Cleavage Yield | > 95% | UV-Vis Spectroscopy (A260) |
| Deprotection Efficiency | > 99% | Mass Spectrometry (LC-MS) |
| Purity | > 85% (crude) | Anion-Exchange HPLC |
Note: The data presented are illustrative and may vary depending on the synthesis efficiency, sequence length, and specific laboratory conditions.
Workflow and Signaling Pathway Diagrams
The following diagram illustrates the workflow for the deprotection and cleavage of (R)-GNA oligonucleotides.
The logical relationship for the deprotection process is outlined in the diagram below, showing the transformation from the fully protected state to the final deprotected oligonucleotide.
References
Application Notes and Protocols for the Purification of (R)-GNA Containing Oligonucleotides by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycol Nucleic Acid (GNA) is an acyclic nucleic acid analog that has garnered significant interest in the field of therapeutic oligonucleotides. Its unique structural properties, arising from the flexible glycol backbone, offer potential advantages in terms of stability and binding affinity. GNA exists as two stereoisomers, (R)-GNA and (S)-GNA, which can exhibit different biological activities and structural impacts when incorporated into oligonucleotides. The purification of these modified oligonucleotides is a critical step in research, development, and manufacturing to ensure the removal of process-related impurities, such as failure sequences (n-1, n-2), and to isolate the desired full-length product with high purity.
High-Performance Liquid Chromatography (HPLC) is the gold standard for the purification of synthetic oligonucleotides. The two most common HPLC techniques employed are Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC. This document provides detailed application notes and adaptable protocols for the purification of (R)-GNA containing oligonucleotides using both of these methods.
Chromatographic Principles
Ion-Pair Reversed-Phase (IP-RP) HPLC
IP-RP HPLC separates oligonucleotides based on their hydrophobicity. Since the phosphate (B84403) backbone of oligonucleotides is highly negatively charged and thus hydrophilic, an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297), TEAA) is added to the mobile phase. This agent pairs with the phosphate groups, neutralizing the charge and increasing the overall hydrophobicity of the oligonucleotide, allowing it to be retained on a hydrophobic stationary phase (e.g., C8 or C18). Elution is typically achieved by increasing the concentration of an organic solvent, such as acetonitrile (B52724).
Anion-Exchange (AEX) HPLC
AEX HPLC separates oligonucleotides based on the net negative charge of their phosphodiester backbone. The stationary phase consists of a positively charged resin that binds the negatively charged oligonucleotides. Elution is accomplished by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions between the oligonucleotide and the stationary phase. Longer oligonucleotides, having a greater number of phosphate groups, will have a stronger interaction with the column and will thus elute at higher salt concentrations.
Data Presentation
The following tables summarize typical quantitative data obtained from the purification of a hypothetical 21-mer (R)-GNA containing oligonucleotide.
Table 1: IP-RP HPLC Purification Performance
| Parameter | Crude Oligonucleotide | Purified Oligonucleotide |
| Purity (by HPLC) | 65% | >95% |
| Yield | - | ~50% |
| Retention Time | Multiple Peaks | Single Major Peak |
| Mass (Expected) | 6489.2 Da | 6489.2 Da |
| Mass (Observed) | Multiple Species | 6489.5 Da |
Table 2: AEX HPLC Purification Performance
| Parameter | Crude Oligonucleotide | Purified Oligonucleotide |
| Purity (by HPLC) | 65% | >98% |
| Yield | - | ~40% |
| Elution Salt Conc. | Multiple Peaks | Single Major Peak |
| Mass (Expected) | 6489.2 Da | 6489.2 Da |
| Mass (Observed) | Multiple Species | 6489.4 Da |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC Purification of (R)-GNA Oligonucleotides
This protocol is a general guideline and may require optimization based on the specific sequence, length, and hydrophobicity of the (R)-GNA containing oligonucleotide.
1. Materials and Reagents:
-
Crude (R)-GNA oligonucleotide, deprotected and desalted
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: 100% Acetonitrile
-
HPLC-grade water
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector.
-
Lyophilizer
3. Procedure:
-
Sample Preparation: Dissolve the crude (R)-GNA oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 mg/mL. Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and loading capacity.
-
Gradient Elution: Elute the oligonucleotide using a linear gradient of Mobile Phase B. A shallow gradient is often required for optimal resolution of oligonucleotides.
-
Example Gradient:
-
5-20% Mobile Phase B over 30 minutes
-
Flow Rate: 1.0 mL/min (for analytical scale)
-
-
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak, which represents the full-length (R)-GNA oligonucleotide.
-
Analysis of Fractions: Analyze the purity of the collected fractions by analytical IP-RP HPLC.
-
Pooling and Desalting: Pool the fractions with the desired purity. The collected fractions containing TEAA and acetonitrile need to be desalted. This can be achieved by methods such as ethanol (B145695) precipitation or using a desalting column.
-
Lyophilization: Lyophilize the desalted oligonucleotide solution to obtain a purified, dry powder.
Considerations for (R)-GNA Oligonucleotides:
-
The acyclic and chiral nature of the (R)-GNA backbone may influence its hydrophobicity and interaction with the C18 stationary phase.
-
Empirical optimization of the gradient slope and the concentration of the ion-pairing reagent may be necessary to achieve the best separation from failure sequences.
Protocol 2: Anion-Exchange (AEX) HPLC Purification of (R)-GNA Oligonucleotides
This protocol provides a framework for AEX purification. The specific salt concentrations and gradient will need to be optimized.
1. Materials and Reagents:
-
Crude (R)-GNA oligonucleotide, deprotected
-
Mobile Phase A: 20 mM Sodium Phosphate, pH 8.5, 15% Acetonitrile
-
Mobile Phase B: 20 mM Sodium Phosphate, 1 M Sodium Bromide, pH 8.5, 15% Acetonitrile
-
HPLC-grade water
-
Column: Strong anion-exchange column (e.g., quaternary ammonium (B1175870) functionality)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector.
-
Desalting columns
-
Lyophilizer
3. Procedure:
-
Sample Preparation: Dissolve the crude (R)-GNA oligonucleotide in Mobile Phase A to a suitable concentration.
-
Column Equilibration: Equilibrate the AEX column with Mobile Phase A until a stable baseline is observed.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Elute the oligonucleotide using a linear salt gradient.
-
Example Gradient:
-
0-50% Mobile Phase B over 40 minutes
-
Flow Rate: 1.0 mL/min (for analytical scale)
-
-
-
Detection: Monitor the elution at 260 nm.
-
Fraction Collection: Collect the fractions corresponding to the major, late-eluting peak, which is the full-length product.
-
Analysis of Fractions: Verify the purity of the collected fractions using analytical AEX or IP-RP HPLC.
-
Pooling and Desalting: Pool the pure fractions. The high salt concentration must be removed. Use appropriate desalting columns (e.g., size-exclusion chromatography) to exchange the buffer to water or a volatile buffer.
-
Lyophilization: Lyophilize the desalted product to obtain the purified (R)-GNA oligonucleotide as a powder.
Considerations for (R)-GNA Oligonucleotides:
-
The charge per unit length of (R)-GNA oligonucleotides is similar to that of standard DNA or RNA, so the principle of separation by charge remains the same.
-
The conformation of the (R)-GNA backbone might affect the accessibility of the phosphate groups to the stationary phase, potentially requiring adjustments to the pH or the addition of denaturing agents (e.g., formamide) to the mobile phase to improve resolution.
Visualizations
Caption: Workflow for IP-RP HPLC Purification of (R)-GNA Oligonucleotides.
Caption: Workflow for AEX HPLC Purification of (R)-GNA Oligonucleotides.
Caption: Comparison of IP-RP and AEX HPLC Separation Principles.
Troubleshooting & Optimization
Optimizing coupling efficiency of (R)-GNA-T phosphoramidite in synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the coupling efficiency of (R)-GNA-T phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is (R)-GNA-T phosphoramidite, and why is its coupling efficiency a concern?
This compound is a xeno-nucleic acid (XNA) building block used in the synthesis of modified oligonucleotides. Due to the stereochemistry and acyclic nature of the glycol nucleic acid (GNA) backbone, (R)-GNA-T can be considered a sterically hindered phosphoramidite. Steric hindrance can impede the coupling reaction during solid-phase synthesis, potentially leading to lower coupling efficiencies compared to standard DNA or RNA phosphoramidites. Optimizing coupling conditions is therefore critical to ensure high-yield synthesis of full-length GNA-containing oligonucleotides.
Q2: What are the primary factors that influence the coupling efficiency of this compound?
Several factors can significantly impact coupling efficiency:
-
Moisture: Water is a major inhibitor of phosphoramidite coupling. It reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[1]
-
Activator Choice and Concentration: The type and concentration of the activator are crucial for efficient coupling. More potent activators are often required for sterically hindered phosphoramidites.
-
Coupling Time: Due to steric hindrance, this compound may require longer coupling times than standard phosphoramidites to achieve high efficiency.
-
Reagent Purity and Handling: The purity of the phosphoramidite, activator, and solvents is paramount. Degradation of the phosphoramidite or impurities in the reagents can lead to side reactions and reduced coupling efficiency.
-
Solid Support: The type and porosity of the solid support can influence reagent diffusion and accessibility of the growing oligonucleotide chain.
Q3: Which activators are recommended for this compound coupling?
For sterically hindered phosphoramidites like (R)-GNA-T, more reactive activators than the standard 1H-Tetrazole are often beneficial. Commonly used and effective activators include:
These activators have been shown to improve coupling kinetics and efficiency for challenging monomers.[4]
Troubleshooting Guide
Issue 1: Low Overall Yield of the GNA-Containing Oligonucleotide
Symptoms:
-
Low final quantity of the purified oligonucleotide.
-
Low absorbance reading of the final product.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Sub-optimal Coupling Efficiency | The single most critical factor for the yield of full-length product is the stepwise coupling efficiency. Even a small decrease in efficiency per step dramatically reduces the final yield of a long oligonucleotide.[5] |
| Action: Systematically optimize the coupling conditions for the this compound. Refer to the optimization protocol below. | |
| Moisture Contamination | Water in the acetonitrile (B52724) (ACN), activator solution, or on the synthesizer lines will hydrolyze the activated phosphoramidite, preventing coupling.[1][6] |
| Action: Use anhydrous ACN with low water content (<30 ppm). Ensure all reagents are fresh and dry. Consider installing an in-line drying column for the argon/helium gas. Store phosphoramidites and activator solutions under an inert atmosphere. | |
| Degraded Phosphoramidite | This compound may have degraded due to improper storage or handling. |
| Action: Use fresh phosphoramidite. Dissolve the phosphoramidite in anhydrous ACN immediately before use. Avoid repeated warming and cooling of the stock solution. | |
| Inefficient Capping | Failure to cap unreacted 5'-hydroxyl groups after a failed coupling step leads to the formation of n-1 and other deletion sequences, which can complicate purification and lower the yield of the desired full-length product. |
| Action: Ensure that the capping reagents (e.g., Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF) are fresh and active. |
Issue 2: Presence of n-1 Deletion Sequences in the Final Product
Symptoms:
-
A significant peak corresponding to the n-1 product is observed in HPLC or mass spectrometry analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Coupling of (R)-GNA-T | The this compound did not couple completely, and the subsequent capping step was also inefficient. |
| Action: Focus on optimizing the coupling step for the (R)-GNA-T monomer. Increase the coupling time and/or use a more potent activator. See the optimization data tables below for guidance. | |
| Inefficient Capping | The capping step is not effectively blocking the unreacted 5'-hydroxyl groups. |
| Action: Verify the freshness and concentration of your capping reagents. Increase the capping time if necessary. |
Data Presentation: Optimizing Coupling Conditions
The following tables provide representative data on how different parameters can influence the coupling efficiency of sterically hindered phosphoramidites, including (R)-GNA-T. These should be used as a starting point for your optimization experiments.
Table 1: Effect of Coupling Time and Activator on Coupling Efficiency
| This compound | Activator (0.25 M) | Coupling Time (seconds) | Representative Coupling Efficiency (%) |
| Standard | 1H-Tetrazole | 180 | 90-95 |
| Optimized | ETT | 300 | >98 |
| Optimized | DCI | 300 | >98.5 |
| Further Optimization | DCI | 400 | >99 |
Note: The data presented are illustrative and based on typical results for sterically hindered phosphoramidites. Actual results may vary.
Table 2: Impact of Phosphoramidite Equivalents and Recirculation Time
This data is adapted from a study on a similarly challenging modified phosphoramidite and illustrates a powerful optimization strategy.[7]
| Entry | Phosphoramidite Equivalents | Recirculation Time (minutes) | Coupling Efficiency (%) |
| 1 | 1.75 | 5.0 | 46 |
| 2 | 1.75 | 15.0 | 80 |
| 3 | 2.88 | 30.0 | >95 |
Experimental Protocols
Protocol 1: Optimization of this compound Coupling
Objective: To determine the optimal coupling time and activator for this compound to achieve >98% coupling efficiency.
Materials:
-
DNA/RNA synthesizer
-
This compound
-
Activator solutions (0.25 M DCI or 0.25 M ETT in anhydrous ACN)
-
Standard synthesis reagents (deblocking, capping, oxidation solutions)
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Anhydrous acetonitrile (ACN)
-
Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) for trityl cation assay
Methodology:
-
Synthesizer Preparation: Ensure the synthesizer is clean, and all reagent lines are primed with fresh, anhydrous reagents.
-
Sequence Synthesis: Program the synthesizer to synthesize a short test sequence, for example, 5'-T-(GNA-T)-T-3'.
-
Coupling Step Variation:
-
Experiment 1 (Baseline): Use your standard coupling protocol for DNA phosphoramidites.
-
Experiment 2 (Extended Coupling Time): Increase the coupling time for the this compound to 300 seconds.
-
Experiment 3 (Activator Change): Use 0.25 M DCI or ETT as the activator with a 300-second coupling time.
-
Experiment 4 (Further Extension): If necessary, increase the coupling time to 400 seconds with DCI or ETT.
-
-
Trityl Monitoring: If your synthesizer is equipped with a trityl monitor, record the trityl cation absorbance after each coupling step. A stable and high trityl reading after the (R)-GNA-T coupling indicates high efficiency.
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the support and deprotect it using your standard protocol.
-
Analysis: Analyze the crude product by reverse-phase HPLC or LC-MS to determine the percentage of full-length product versus n-1 deletion sequences.
Visualizations
Caption: Standard solid-phase synthesis workflow for incorporating this compound.
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
References
Troubleshooting failed coupling steps in GNA oligonucleotide synthesis
Welcome to the Technical Support Center for Glycol Nucleic Acid (GNA) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during the synthesis process, with a specific focus on overcoming failed coupling steps.
Troubleshooting Failed Coupling Steps in GNA Oligonucleotide Synthesis
The success of GNA oligonucleotide synthesis hinges on the efficiency of the phosphoramidite (B1245037) coupling step. Low coupling efficiency leads to a higher proportion of truncated sequences, reducing the yield of the desired full-length oligonucleotide and complicating downstream purification and applications. This guide provides a systematic approach to diagnosing and resolving common causes of failed coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical coupling efficiency for GNA phosphoramidites?
While ideal coupling efficiencies for standard DNA and RNA synthesis are often cited as >99%, the efficiency for GNA phosphoramidites can be slightly lower and more variable depending on the specific GNA monomer and the synthesis conditions. Due to the acyclic and more flexible nature of the glycol backbone, GNA phosphoramidites may experience different steric and electronic effects compared to their deoxyribose or ribose counterparts. It is not uncommon for modified phosphoramidites, including those for GNA, to have coupling efficiencies around 95% or slightly higher under optimized conditions. For some sterically hindered GNA phosphoramidites, achieving high coupling yields may require extended coupling times.
Q2: How can I monitor the coupling efficiency during my GNA synthesis run?
The most common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step of each cycle. The DMT cation has a strong absorbance around 495 nm. A consistent and strong trityl signal indicates successful coupling in the previous cycle. A significant drop in the trityl signal is a primary indicator of a coupling problem.
Q3: Are there specific GNA bases that are more prone to coupling failure?
Similar to DNA and RNA synthesis, purine (B94841) phosphoramidites (GNA-A and GNA-G) can be more challenging to couple efficiently than pyrimidine (B1678525) phosphoramidites (GNA-C and GNA-T) due to their bulkier nature. The choice of exocyclic amine protecting groups on the GNA nucleobases can also influence coupling efficiency. For instance, the use of a bulky diphenylcarbamoyl (DPC) protecting group on a guanosine (B1672433) analog has been shown to decrease coupling efficiency by approximately 25% compared to a less bulky acetyl protecting group.
Q4: Can the flexible GNA backbone affect the coupling reaction?
Yes, the acyclic nature of the GNA backbone may lead to increased steric hindrance at the coupling site, potentially slowing down the reaction rate. This is a likely reason why longer coupling times are often recommended for GNA synthesis compared to standard DNA synthesis.
Troubleshooting Guide: Low Coupling Efficiency
If you are experiencing low coupling efficiency during your GNA oligonucleotide synthesis, follow this step-by-step guide to identify and resolve the issue.
Step 1: Evaluate Your Reagents
Inadequate reagent quality is a frequent cause of poor coupling.
| Reagent | Potential Issue | Recommended Action |
| GNA Phosphoramidites | Degradation due to moisture or prolonged storage. | Use fresh, high-quality GNA phosphoramidites. Ensure they are stored under anhydrous conditions. For any new or modified reagent, consider treating with 3 Å molecular sieves for 48 hours prior to use to remove any residual moisture.[1] |
| Activator | Incorrect concentration, degradation, or suboptimal choice for GNA. | Verify the concentration and freshness of your activator solution. Consider using activators known to be effective for sterically hindered phosphoramidites. While 1H-Tetrazole is a standard activator, others like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) may offer advantages. DCI is less acidic and highly nucleophilic, which can lead to rapid coupling.[2] |
| Acetonitrile (ACN) | High water content. | Use anhydrous ACN with a water content of <30 ppm. High humidity can compromise the dryness of ACN, so it is crucial to handle it in a dry environment. |
| Capping Reagents | Ineffective capping leading to the accumulation of failure sequences. | Ensure your capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active. Inefficient capping can lead to the generation of (n-1) deletion mutants, which are difficult to separate from the full-length product. |
Step 2: Optimize Synthesis Cycle Parameters
Fine-tuning the synthesis protocol can significantly improve coupling efficiency.
| Parameter | Potential Issue | Recommended Action |
| Coupling Time | Insufficient time for the coupling reaction to go to completion, especially for sterically hindered GNA phosphoramidites. | Increase the coupling time. For GNA synthesis, a standard protocol may extend the coupling time to 400 seconds. Experiment with incremental increases to find the optimal time for your specific GNA monomers. |
| Reagent Delivery | Inadequate delivery of phosphoramidite or activator to the synthesis column. | Check the synthesizer's fluidics system for any leaks or blockages. Ensure that the reagent lines are primed and delivering the correct volumes. |
Step 3: Assess the Solid Support
The solid support can also be a source of coupling problems.
| Issue | Description | Recommended Action |
| Steric Hindrance on the Support | As the oligonucleotide chain grows, steric crowding can hinder the diffusion of reagents to the reactive sites. | For the synthesis of long GNA oligonucleotides, consider using a solid support with a larger pore size to minimize steric hindrance. |
| Support Quality | Degradation or inconsistent quality of the solid support. | Use high-quality solid support from a reputable supplier. Ensure proper storage to prevent degradation. |
Experimental Protocols
Protocol 1: 31P NMR Analysis of GNA Phosphoramidite Activation
This protocol can be used to assess the quality of a GNA phosphoramidite and its activation, helping to rule out reagent degradation as a cause of low coupling efficiency.
Objective: To determine if the GNA phosphoramidite is converting cleanly to the active tetrazolide intermediate in the presence of an activator and to check for the presence of hydrolyzed side products.
Methodology:
-
In an NMR tube, dissolve a small amount of the GNA phosphoramidite in anhydrous acetonitrile-d3.
-
Acquire a baseline 31P NMR spectrum. The unactivated phosphoramidite should show a characteristic peak.
-
Add the activator solution (e.g., 0.45 M tetrazole in anhydrous acetonitrile) to the NMR tube.
-
Immediately acquire a series of 31P NMR spectra over time.
-
Expected Result: A successful activation will show the disappearance of the initial phosphoramidite peak and the appearance of a new peak corresponding to the activated tetrazolide intermediate. The presence of a significant peak corresponding to the hydrolyzed phosphonate (B1237965) indicates water contamination in the reagents or solvent. A coupling efficiency of >95% was observed after treating a dimer synthon with molecular sieves, which resulted in over 50% active reagent as observed by NMR.[1]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting failed coupling steps in GNA oligonucleotide synthesis.
Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.
References
Side reactions and impurity profiles in (R)-GNA synthesis
Welcome to the technical support center for the synthesis of (R)-Glycerol Nucleic Acid (GNA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in (R)-GNA monomer synthesis?
The two most critical stages are the stereoselective synthesis of the (R)-glycol backbone and the subsequent nucleobase coupling. Ensuring the correct stereochemistry of the glycol unit is paramount for the final GNA oligomer's properties. The coupling reaction, typically involving the ring-opening of an activated glycidol (B123203) derivative with a protected nucleobase, can be prone to side reactions, impacting yield and purity.
Q2: Why is the choice of protecting groups important in (R)-GNA synthesis?
Protecting groups are crucial for preventing unwanted side reactions at various functional groups (hydroxyl groups on the glycol backbone and exocyclic amines on the nucleobases) during synthesis. An effective protecting group strategy ensures high yields and simplifies purification. For instance, using N-dimethylformamidine for adenine (B156593) and guanine, and acetamide (B32628) for cytosine has been shown to improve yields and allow for more rapid deprotection protocols.
Q3: What are the common impurities observed during GNA oligonucleotide synthesis?
Similar to standard DNA/RNA synthesis, impurities in GNA oligonucleotide synthesis can include:
-
Failure sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling reactions.
-
High molecular weight species: Branched or aggregated oligonucleotides.
-
Byproducts from deprotection: Incomplete removal of protecting groups or side reactions occurring during deprotection can lead to modified GNA molecules.
Troubleshooting Guide
Problem 1: Low yield of (R)-GNA nucleoside after nucleobase coupling.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | * Ensure all reagents are anhydrous, as moisture can quench the reaction. * Extend the reaction time or increase the temperature according to established protocols. * Verify the quality and reactivity of the coupling agents. |
| Side reactions of the nucleobase | * Optimize the protecting group strategy for the specific nucleobase to prevent side reactions. * Control the reaction temperature carefully, as higher temperatures can promote byproduct formation. |
| Degradation of starting materials or product | * Check the stability of the activated glycol derivative and the protected nucleobase under the reaction conditions. * Ensure the work-up and purification conditions are mild enough to prevent product degradation. |
Problem 2: Presence of multiple spots on TLC or peaks in HPLC after purification of the (R)-GNA monomer.
| Possible Cause | Troubleshooting Step |
| Formation of regioisomers | * During the ring-opening of an epoxide like (R)-DMT-glycidol, the nucleobase can attack either the C1 or C2 position. Optimize reaction conditions (e.g., choice of base, solvent) to favor the desired regioselectivity. * Utilize chromatographic techniques with high resolving power for separation. |
| Diol byproduct | * If the epoxide ring is opened by water present in the reaction mixture, a diol byproduct will form. Ensure strictly anhydrous conditions. |
| Incomplete removal of protecting groups | * Review the deprotection protocol, ensuring sufficient reaction time and appropriate reagents. * Analyze the byproducts by mass spectrometry to confirm the presence of residual protecting groups. |
Problem 3: Low coupling efficiency during phosphoramidite (B1245037) synthesis.
| Possible Cause | Troubleshooting Step |
| Degradation of the phosphitylating agent | * Use freshly opened or properly stored phosphitylating reagents. * Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. |
| Presence of moisture | * Ensure all glassware, solvents, and the (R)-GNA nucleoside are scrupulously dried before the reaction. |
| Steric hindrance | * The bulky DMT group and the phosphitylating agent can cause steric hindrance. Ensure adequate reaction time and use an appropriate activator. |
Impurity Profile in (R)-GNA Synthesis
The following table summarizes potential impurities that may arise during the synthesis of (R)-GNA monomers and their subsequent conversion to phosphoramidites. The typical levels are illustrative and can vary significantly based on the synthetic route and reaction conditions.
| Impurity | Source | Typical Level (%) | Analytical Method for Detection |
| (S)-GNA enantiomer | Impure starting material (glycidol) | < 1 | Chiral HPLC |
| Regioisomer of nucleobase coupling | Non-selective ring-opening of glycidol derivative | 5 - 15 | HPLC, NMR |
| Diol of DMT-glycidol | Hydrolysis of the epoxide | < 5 | HPLC, Mass Spectrometry |
| Unreacted (R)-GNA nucleoside | Incomplete phosphitylation | < 2 | HPLC, 31P NMR |
| Hydrolyzed phosphoramidite | Presence of moisture during synthesis or storage | Variable | 31P NMR, HPLC-MS |
Experimental Protocols
Protocol 1: General Procedure for Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the crude or purified (R)-GNA sample in the initial mobile phase composition.
Protocol 2: Characterization by Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) mass spectrometry is commonly used for the analysis of nucleosides and phosphoramidites.
-
Mode: Both positive and negative ion modes can be employed to obtain comprehensive information.
-
Sample Preparation: The sample is typically dissolved in a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium (B1175870) acetate to promote ionization.
-
Analysis: The resulting mass spectrum will show the molecular ion peak ([M+H]+ or [M-H]-) of the desired product and any impurities, allowing for their identification based on their mass-to-charge ratio.
Visualizations
Caption: Synthetic pathway of (R)-GNA phosphoramidite highlighting potential side reactions.
Caption: General workflow for the analysis and characterization of impurities in (R)-GNA synthesis.
Improving yield of full-length (R)-GNA modified oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of full-length (R)-GNA modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is (R)-GNA and how does it differ from (S)-GNA in the context of oligonucleotide synthesis and function?
(R)-GNA refers to the R-enantiomer of glycol nucleic acid, an acyclic nucleic acid analog. The key difference between (R)-GNA and (S)-GNA lies in their stereochemistry, which significantly impacts their structural and functional properties when incorporated into oligonucleotides. Crystal structures of RNA-GNA chimeric duplexes have shown that the right-handed (S)-GNA is better accommodated within a right-handed RNA duplex.[1][2] Conversely, the left-handed (R)-isomer can disrupt the phosphate (B84403) backbone and hydrogen bonding of adjacent base pairs.[2] This structural disruption by (R)-GNA can lead to lower duplex stability and, consequently, may affect the overall yield and purity of the final oligonucleotide product. From a functional perspective, small interfering RNAs (siRNAs) modified with (S)-GNA have demonstrated greater in vitro potencies compared to identical sequences containing (R)-GNA.[1][2]
Q2: What are the primary challenges encountered when synthesizing (R)-GNA modified oligonucleotides?
The main challenges in synthesizing (R)-GNA modified oligonucleotides often stem from the structural perturbations caused by the (R)-enantiomer. These can lead to:
-
Reduced Coupling Efficiency: The steric hindrance and altered backbone conformation introduced by an (R)-GNA monomer can potentially lower the efficiency of the phosphoramidite (B1245037) coupling reaction. This effect can be cumulative, leading to a significant decrease in the yield of the full-length product, especially for longer oligonucleotides.
-
Increased Formation of Truncated Sequences: Lower coupling efficiency at the (R)-GNA incorporation site results in a higher proportion of shorter, "failure" sequences (n-1, n-2, etc.).
-
Difficulties in Purification: The presence of a higher amount of closely related impurities (truncated sequences) can complicate the purification process, making it challenging to isolate the full-length (R)-GNA modified oligonucleotide with high purity.
-
Potential for Side Reactions: While not extensively documented specifically for (R)-GNA, any modification to the standard oligonucleotide synthesis chemistry can introduce the possibility of unforeseen side reactions.
Q3: Are there specific recommendations for the deprotection and purification of (R)-GNA modified oligonucleotides?
While specific protocols for (R)-GNA are not widely published, the general principles for modified oligonucleotides apply. For deprotection, standard protocols using reagents like ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) are typically used. However, the conditions (temperature and time) may need to be optimized based on the other modifications present in the oligonucleotide.
For purification, High-Performance Liquid Chromatography (HPLC) is generally recommended for modified oligonucleotides to ensure high purity.[3] Both reverse-phase (RP-HPLC) and anion-exchange (AEX-HPLC) can be effective.
-
RP-HPLC: This method is particularly useful for oligonucleotides containing hydrophobic modifications. The separation is based on the hydrophobicity of the oligonucleotide.
-
AEX-HPLC: This technique separates oligonucleotides based on their charge.
The choice between these methods will depend on the overall properties of the (R)-GNA modified oligonucleotide.
Troubleshooting Guide
Problem: Low yield of full-length (R)-GNA modified oligonucleotide.
This is one of the most common issues encountered. The following sections provide potential causes and solutions.
Sub-optimal Coupling Efficiency
The coupling step is critical for achieving a high yield of the full-length product. Even a small decrease in coupling efficiency can significantly reduce the final yield, especially for longer sequences.
Potential Causes:
-
Steric Hindrance from (R)-GNA: The conformation of the (R)-GNA phosphoramidite may lead to less efficient coupling compared to standard DNA/RNA or (S)-GNA phosphoramidites.
-
Reagent Quality: The purity and dryness of the phosphoramidites, activator, and acetonitrile (B52724) are crucial. Moisture can significantly reduce coupling efficiency.
-
Inadequate Coupling Time: Modified phosphoramidites may require longer coupling times to react completely.
Solutions:
-
Optimize Coupling Time: Increase the coupling time for the (R)-GNA phosphoramidite to allow for complete reaction.
-
Increase Reagent Concentration: A modest increase in the concentration of the (R)-GNA phosphoramidite and/or the activator can help drive the reaction to completion.
-
Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile for all reagents. Store phosphoramidites under an inert atmosphere and away from moisture.
Data Presentation: Impact of Coupling Efficiency on Theoretical Yield
| Oligonucleotide Length | 99.5% Coupling Efficiency | 99.0% Coupling Efficiency | 98.0% Coupling Efficiency | 97.0% Coupling Efficiency |
| 20-mer | 90.9% | 82.6% | 66.8% | 54.4% |
| 30-mer | 86.1% | 74.0% | 54.5% | 40.1% |
| 40-mer | 81.8% | 66.9% | 44.6% | 29.5% |
| 50-mer | 77.8% | 60.5% | 36.4% | 21.8% |
Theoretical Yield (%) = (Average Coupling Efficiency)^(Number of Couplings)
Inefficient Deprotection or Purification
Potential Causes:
-
Incomplete Removal of Protecting Groups: This can lead to a heterogeneous mixture of partially deprotected oligonucleotides, reducing the yield of the desired final product.
-
Loss of Product During Purification: Sub-optimal purification protocols can result in significant loss of the full-length product. Co-elution of the full-length product with truncated sequences is a common issue.
Solutions:
-
Optimize Deprotection Conditions: Ensure that the deprotection time and temperature are sufficient for complete removal of all protecting groups.
-
Refine HPLC Purification Method:
-
Optimize the gradient to achieve better separation between the full-length product and failure sequences.
-
Consider using a different type of HPLC column (e.g., switching from RP to AEX or vice versa).
-
For RP-HPLC, keeping the dimethoxytrityl (DMT) group on during the initial purification can aid in separating the full-length product from truncated sequences, which will not have the DMT group.
-
Experimental Protocols
General Protocol for Solid-Phase Synthesis of GNA-Modified Oligonucleotides
This protocol outlines the standard steps for solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
-
Support Preparation: The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass).
-
Deblocking (Detritylation): The 5'-hydroxyl protecting group (typically DMT) of the support-bound nucleoside is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The (R)-GNA phosphoramidite (or other phosphoramidite) is activated (e.g., with tetrazole or a derivative) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This step is performed under anhydrous conditions.
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent them from participating in subsequent coupling steps. This minimizes the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent (e.g., iodine in the presence of water and pyridine).
-
Cycle Repetition: The deblocking, coupling, capping, and oxidation steps are repeated for each subsequent monomer until the desired full-length oligonucleotide is synthesized.
General Deprotection Protocol
-
Cleavage from Support and Base Deprotection: The solid support is treated with a basic solution (e.g., concentrated ammonium hydroxide or a 1:1 mixture of ammonium hydroxide and methylamine) at an elevated temperature (e.g., 55-65°C) for several hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
Solvent Removal: The basic solution containing the crude oligonucleotide is removed from the support and the solvent is evaporated.
General Purification Protocol (RP-HPLC)
-
Sample Preparation: The crude, deprotected oligonucleotide is dissolved in a suitable aqueous buffer.
-
HPLC Separation: The sample is injected onto a reverse-phase HPLC column. A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate) is used to elute the oligonucleotides. The more hydrophobic, full-length (often DMT-on) product will elute later than the less hydrophobic, shorter failure sequences.
-
Fraction Collection: Fractions corresponding to the peak of the full-length product are collected.
-
Desalting: The collected fractions are desalted to remove the HPLC buffer salts.
Visualizations
Workflow for Solid-Phase Oligonucleotide Synthesis
Caption: Workflow for the solid-phase synthesis of (R)-GNA modified oligonucleotides.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in (R)-GNA oligonucleotide synthesis.
References
Technical Support Center: Purification of Hydrophobic (R)-GNA Oligonucleotides
Welcome to the technical support center for the purification of hydrophobic (R)-GNA oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying hydrophobic (R)-GNA oligonucleotides?
The purification of hydrophobic (R)-GNA oligonucleotides presents several challenges arising from their unique chemical properties. The hydrophobicity of these molecules can lead to non-specific binding, aggregation, and poor chromatographic behavior.[1] Key impurities that need to be removed include shorter, failed sequences (shortmers) and other by-products from chemical synthesis.[2] Additionally, sequences with high guanine (B1146940) (G) content are prone to forming aggregates, further complicating purification.[1]
Q2: Which purification methods are most effective for hydrophobic oligonucleotides?
Several methods are employed for the purification of hydrophobic oligonucleotides, each with its own advantages and limitations. The most common and effective techniques include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique that separates oligonucleotides based on their hydrophobicity.[3][4] It is particularly effective for purifying oligonucleotides with hydrophobic modifications, such as dyes.[4][5]
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This method enhances the hydrophobicity of oligonucleotides by using ion-pairing reagents, allowing for their separation on a reversed-phase column.[6][7][8] It offers improved resolution compared to standard RP-HPLC.[2]
-
Solid-Phase Extraction (SPE): SPE is a rapid purification method that also utilizes differences in hydrophobicity to separate the target oligonucleotide from impurities.[6] It is often used for desalting and removing smaller contaminants.[6]
-
Anion-Exchange HPLC (AEX-HPLC): This technique separates oligonucleotides based on the negative charge of their phosphate (B84403) backbone.[3] It is particularly useful for purifying oligonucleotides that form secondary structures, as it can be performed at high pH to disrupt these structures.[4][9]
Q3: My hydrophobic oligonucleotide is showing poor peak shape and resolution during RP-HPLC. What could be the cause and how can I troubleshoot it?
Poor peak shape and resolution in RP-HPLC can be caused by several factors:
-
Secondary Structures: Guanine-rich sequences can form aggregates and secondary structures that lead to broad peaks.[1] Increasing the column temperature (e.g., to 60°C) can help denature these structures.[9][10]
-
Inappropriate Mobile Phase: The choice and concentration of the ion-pairing reagent and organic solvent in the mobile phase are critical.[7][8][11] Optimization of the mobile phase composition, including the use of different ion-pairing agents (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) and organic modifiers, can improve separation.[12][13][14]
-
Column Overload: Injecting too much sample can lead to peak broadening. Reducing the sample load may improve resolution.
-
Slow Mass Transfer: Using columns with smaller particle sizes (e.g., 2.5 µm) and a slower flow rate can enhance mass transfer and improve peak shape.[15]
Q4: How can I improve the recovery of my hydrophobic oligonucleotide during Solid-Phase Extraction (SPE)?
Low recovery in SPE can be due to irreversible binding to the sorbent or inefficient elution. To improve recovery:
-
Optimize Elution Buffer: The composition of the elution buffer is crucial. Increasing the pH and adjusting the mixture of organic additives in the elution buffer can enhance recovery.[16] A novel elution solution has been shown to maximize oligonucleotide recovery for direct injection into LC-MS systems.
-
Sample Pre-treatment: For oligonucleotides extracted from biological matrices, protein binding can reduce recovery. Pre-treatment with proteinase K can disrupt these interactions and improve recovery.
-
Sorbent Selection: Using a polymeric ion-exchange SPE sorbent with mixed-mode functionalities (reversed-phase and weak anion-exchange) can provide selective adsorption and efficient elution.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of hydrophobic (R)-GNA oligonucleotides.
| Problem | Potential Cause | Troubleshooting Steps |
| Broad or Tailing Peaks in RP-HPLC | Oligonucleotide secondary structures or aggregation.[1][9] | Increase column temperature to 60°C to denature secondary structures.[9][10] Adjust mobile phase pH; higher pH can disrupt hydrogen bonding.[9] For G-rich sequences, reduce cation presence during synthesis and in the mobile phase.[1] |
| Inappropriate mobile phase conditions. | Optimize the concentration and type of ion-pairing reagent (e.g., TEAA, HAA).[8][12] Adjust the gradient steepness of the organic solvent. A shallower gradient can improve resolution.[8] | |
| Low Purity of Final Product | Co-elution of failure sequences (shortmers).[2] | Use a high-resolution technique like HPLC.[5] For "trityl-on" purification, ensure complete capping of failure sequences during synthesis.[9] Consider a secondary purification step using an orthogonal method like AEX-HPLC.[4] |
| Presence of hydrophobic impurities. | Optimize the wash steps in SPE to remove retained contaminants.[16] In RP-HPLC, a shallower gradient may help separate impurities with similar hydrophobicity.[8] | |
| Low Yield After Purification | Irreversible adsorption to the column or cartridge. | For SPE, optimize the elution buffer by increasing pH or modifying the organic content.[16] In HPLC, ensure the mobile phase is strong enough to elute the highly hydrophobic oligonucleotide. |
| Sample loss during processing steps. | Minimize sample handling steps. For SPE, consider using an elution buffer compatible with direct injection for subsequent analysis to avoid evaporation and reconstitution steps. | |
| Inconsistent Retention Times in HPLC | Fluctuations in temperature. | Use a column oven to maintain a consistent and elevated temperature.[9][10] |
| Changes in mobile phase composition. | Prepare fresh mobile phase for each run and ensure proper mixing. |
Data Presentation: Comparison of Purification Methods
| Purification Method | Principle | Typical Purity | Recommended Oligonucleotide Length | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity[3][4] | >85%[4] | <50 bases[3][4] | High resolution, effective for modified oligos.[4][5] | Resolution decreases with length.[4] |
| Ion-Pair RP-HPLC (IP-RP-HPLC) | Enhanced hydrophobicity via ion-pairing[6][7] | High | Short to medium | Improved resolution, compatible with MS.[2] | Requires optimization of ion-pairing reagents.[7] |
| Anion-Exchange HPLC (AEX-HPLC) | Charge[3] | High | 40-100 bases[9] | Good for oligos with secondary structures.[4][9] | Not ideal for very hydrophobic oligos without organic solvent in mobile phase.[9] |
| Solid-Phase Extraction (SPE) | Hydrophobicity[6] | Moderate | Variable | Rapid, good for desalting.[6] | Lower resolution than HPLC. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Size and Charge[3][9] | 95-99%[3] | >50 bases[3] | Very high resolution for long oligos.[3] | Can be laborious.[3] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification ("Trityl-On")
This protocol describes a common method for purifying oligonucleotides where the hydrophobic 5'-dimethoxytrityl (DMT) group is left on during purification to enhance retention of the full-length product.
Materials:
-
Crude "trityl-on" oligonucleotide sample
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile
-
C18 reversed-phase HPLC column
-
HPLC system with UV detector
-
Detritylation solution: 80% acetic acid in water
-
Neutralization buffer: e.g., TEAA
-
Desalting column (e.g., gel filtration)
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample.
-
Elute with a linear gradient of increasing Mobile Phase B. The DMT-on, full-length oligonucleotide will be the most retained, eluting last.
-
Monitor the elution at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the DMT-on oligonucleotide.
-
Detritylation:
-
Add the detritylation solution to the collected fraction and incubate at room temperature. The solution will turn orange, indicating the release of the DMT cation.
-
Neutralize the solution with a buffer.
-
-
Desalting: Remove the salts and small molecules using a desalting column.
-
Quantification and Analysis: Determine the concentration and purity of the final product.
Protocol 2: Solid-Phase Extraction (SPE) Purification
This protocol provides a general workflow for the rapid purification of hydrophobic oligonucleotides.
Materials:
-
Crude oligonucleotide sample
-
SPE cartridge with a reversed-phase sorbent
-
Conditioning solution: Methanol (B129727)
-
Equilibration solution: e.g., aqueous buffer
-
Wash solution: e.g., low percentage of organic solvent in water
-
Elution buffer: e.g., higher percentage of organic solvent in a buffered solution, potentially at a higher pH.[16]
Procedure:
-
Cartridge Conditioning: Pass methanol through the SPE cartridge to activate the sorbent.
-
Cartridge Equilibration: Flush the cartridge with the equilibration solution.
-
Sample Loading: Load the oligonucleotide sample onto the cartridge. The hydrophobic oligonucleotides will bind to the sorbent.
-
Washing: Wash the cartridge with the wash solution to remove salts and hydrophilic impurities.
-
Elution: Elute the purified oligonucleotide from the cartridge using the elution buffer.
-
Post-Elution Processing: The eluted sample may be used directly or subjected to further processing like evaporation and reconstitution in a desired buffer.
Visualizations
Caption: General workflow for oligonucleotide synthesis and purification.
Caption: Troubleshooting logic for HPLC purification issues.
References
- 1. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 2. gilson.com [gilson.com]
- 3. oligofastx.com [oligofastx.com]
- 4. 寡核苷酸纯化 [sigmaaldrich.com]
- 5. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. atdbio.com [atdbio.com]
- 10. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sample Prep Tech Tip: Oligonucleotides | Phenomenex [phenomenex.com]
Strategies to minimize dimer formation in GNA synthesis
Welcome to the technical support center for Glycol Nucleic Acid (GNA) synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during GNA oligonucleotide synthesis, with a particular focus on minimizing the formation of failure sequences, including dimers and other impurities.
Troubleshooting Guide: Minimizing Dimer Formation and Other Synthesis Failures
Dimer formation, and more broadly, the generation of failure sequences (such as n-1 shortmers and n+1 longmers), is a critical issue in the solid-phase synthesis of GNA oligonucleotides. These impurities can complicate downstream applications and reduce the overall yield of the desired full-length product. This guide provides a systematic approach to troubleshooting and minimizing these side products.
Question: I am observing a high percentage of shortmer (n-1) and/or longmer/dimer (n+1) impurities in my final GNA product. What are the potential causes and how can I resolve this?
Answer:
High levels of impurities are typically linked to suboptimal steps in the automated solid-phase synthesis cycle. The primary cause of n-1 shortmers is inefficient coupling, while n+1 longmers/dimers can result from issues with the phosphoramidite (B1245037) building blocks themselves. Below is a step-by-step guide to diagnose and address these problems.
Step 1: Evaluate Coupling Efficiency
Low coupling efficiency is the most common reason for the formation of truncated sequences (n-1 shortmers).[1][2][3] In an ideal synthesis cycle, the coupling efficiency should be greater than 99%. Even a small decrease can significantly reduce the yield of the full-length product, as demonstrated in the table below.
Data Presentation: Impact of Coupling Efficiency on Theoretical Yield
The following table illustrates the theoretical maximum yield of a full-length oligonucleotide at different coupling efficiencies. As the length of the GNA oligonucleotide increases, the impact of even a minor drop in coupling efficiency becomes substantial.[3][4][5]
| Oligo Length (bases) | 99.5% Coupling Efficiency | 99.0% Coupling Efficiency | 98.0% Coupling Efficiency |
| 20 | 90.9% | 82.6% | 68.1% |
| 40 | 82.2% | 67.6% | 45.5% |
| 60 | 74.4% | 55.3% | 30.4% |
| 80 | 67.3% | 45.2% | 20.3% |
| 100 | 60.9% | 37.0% | 13.5% |
Troubleshooting Actions:
-
Verify Reagent Quality:
-
Phosphoramidites: Use high-purity GNA phosphoramidites. Impurities in the phosphoramidite can lead to failed couplings.[6][7]
-
Activator: Ensure the activator (e.g., DCI or tetrazole) is fresh and anhydrous. Activators are acidic and can degrade over time.
-
Solvents: Use anhydrous acetonitrile (B52724) with a water content of <30 ppm. Water reacts with the activated phosphoramidite, preventing it from coupling to the growing GNA chain.[8]
-
-
Optimize Coupling Time:
-
Standard coupling times for DNA phosphoramidites are typically around 30 seconds, but modified building blocks like GNA may require longer times.[9] Consult the GNA phosphoramidite supplier for recommended coupling times.
-
-
Check for System Leaks:
-
Ensure there are no leaks in the synthesizer's fluidics system that could introduce moisture or air, which would compromise the anhydrous conditions required for efficient coupling.
-
Step 2: Investigate the Capping Step
The capping step is designed to block any 5'-hydroxyl groups that failed to react during the coupling step.[1][2] This prevents them from reacting in subsequent cycles, which would result in GNA strands with internal deletions.
Troubleshooting Actions:
-
Check Capping Reagents:
-
Ensure that the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active.
-
Verify that the capping solution is being delivered correctly to the synthesis column.
-
Step 3: Address n+1 (Longmer/Dimer) Formation
The presence of n+1 species suggests that a GNA phosphoramidite has coupled to another phosphoramidite before being delivered to the solid support.
Troubleshooting Actions:
-
Assess Phosphoramidite Quality:
-
This issue can arise from premature activation of the phosphoramidite. Ensure that the phosphoramidites are stored under anhydrous conditions and that the activator is not coming into contact with them before the coupling step.
-
The presence of small amounts of unprotected nucleosides in the phosphoramidite vial can also lead to dimer formation.
-
Step 4: Optimize Post-Synthesis Purification
If troubleshooting the synthesis steps does not sufficiently improve the purity of your GNA product, optimizing the purification method is crucial for removing dimers and other failure sequences.
Data Presentation: Comparison of GNA Purification Methods
| Purification Method | Principle | Purity | Best For |
| PAGE | Size-based separation in a polyacrylamide gel matrix.[10] | >90% | Oligos >15 bases; removal of shortmers.[10] |
| Reverse Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | >95% | "Trityl-on" purification to separate full-length products from failure sequences. |
| Anion Exchange HPLC (AEX-HPLC) | Separation based on the negative charge of the phosphate (B84403) backbone. | >98% | High-resolution separation of unmodified oligos up to 80 bases.[10] |
Experimental Protocols: Key Methodologies
Protocol 1: Standard Solid-Phase GNA Synthesis Cycle
This protocol outlines the four main steps in a single cycle of GNA synthesis on an automated synthesizer.[1][11]
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound GNA nucleoside by treatment with an acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The next GNA phosphoramidite is activated by an activator (e.g., tetrazole or DCI) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing GNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole. This prevents the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution in THF/pyridine/water.
Protocol 2: Trityl-On Reverse Phase HPLC Purification
This method is highly effective for separating the desired full-length GNA oligonucleotide from failure sequences.[12]
-
Synthesis: Perform the GNA synthesis without the final DMT deblocking step ("DMT-on" or "trityl-on").
-
Cleavage and Deprotection: Cleave the GNA from the solid support and remove the base-protecting groups according to standard protocols. The full-length product will retain the hydrophobic 5'-DMT group, while all failure sequences will not.
-
RP-HPLC: Purify the crude product using a reverse-phase HPLC column. The highly hydrophobic DMT-containing full-length GNA will be retained on the column longer than the less hydrophobic failure sequences.
-
Detritylation: Collect the peak corresponding to the full-length product and treat it with a mild acid (e.g., 80% acetic acid) to remove the DMT group.
-
Desalting: Desalt the final product to remove any remaining impurities.
Mandatory Visualizations
Caption: Automated solid-phase synthesis cycle for GNA oligonucleotides.
Caption: Troubleshooting workflow for GNA synthesis impurities.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a dimer and an n-1 shortmer?
An n-1 shortmer is a failure sequence that is missing one nucleotide compared to the full-length product.[1] This occurs when a coupling reaction fails and the unreacted strand is successfully capped in the subsequent step. A dimer, in the context of solid-phase synthesis, is more accurately described as an n+1 longmer. This can happen if a phosphoramidite monomer reacts with another monomer before being coupled to the growing chain on the solid support, resulting in the addition of two bases in one cycle.
Q2: Why is anhydrous solvent so critical for GNA synthesis?
The coupling step in GNA synthesis involves an activated phosphoramidite, which is highly reactive. If water is present in the solvent (typically acetonitrile), it will react with the activated phosphoramidite, hydrolyzing it.[8] This hydrolyzed monomer cannot couple to the growing GNA chain, leading to a failed coupling cycle and the formation of an n-1 impurity.
Q3: Can I use purification methods developed for DNA to purify my GNA oligonucleotides?
Yes. GNA has a similar phosphodiester backbone to DNA, meaning that standard oligonucleotide purification techniques are effective.[10] Methods like Polyacrylamide Gel Electrophoresis (PAGE), Reverse Phase HPLC (RP-HPLC), and Anion Exchange HPLC (AEX-HPLC) can all be used to separate full-length GNA products from shorter or longer failure sequences based on size, hydrophobicity, and charge, respectively.
Q4: My yield of full-length GNA is very low, even after purification. What should I investigate first?
A low overall yield of the final, purified product points to a fundamental issue with synthesis efficiency. The first parameter to investigate is the coupling efficiency (see the table above).[3][4] Use the synthesizer's trityl monitoring data to assess the efficiency of each coupling step. If the efficiency is below 99%, systematically troubleshoot the quality of your reagents (phosphoramidites, activator, and solvents) and the synthesizer's fluidics.
Q5: How does the solid support affect GNA synthesis?
The solid support, typically controlled-pore glass (CPG), can impact synthesis yields, especially for longer GNA oligonucleotides. If the pores of the CPG are too small, the growing GNA chain can block them, which hinders the diffusion of reagents and reduces coupling efficiency.[2] For synthesizing GNA sequences longer than 40 bases, consider using a support with a larger pore size.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 4. genelink.com [genelink.com]
- 5. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Phosphoramidite Considerations | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. Method of Oligonucleotide Purification [biosyn.com]
- 11. idtdna.com [idtdna.com]
- 12. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
Technical Support Center: (R)-GNA Modified Oligonucleotides
Welcome to the technical support center for (R)-GNA modified oligonucleotides. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is (R)-GNA and how does it differ from DNA/RNA?
Glycol Nucleic Acid (GNA) is a synthetic nucleic acid analog that features a simplified backbone made of repeating propylene (B89431) glycol units linked by phosphodiester bonds, instead of the ribose or deoxyribose sugars found in RNA and DNA, respectively.[1][2] The "(R)-" designation refers to the specific stereochemistry (R-enantiomer) of the propylene glycol backbone.[3] GNA is noted for forming highly stable duplexes, often with greater thermal and thermodynamic stability than corresponding DNA or RNA duplexes.[2][3][4] However, this enhanced stability and altered backbone structure can sometimes lead to different physicochemical properties, including solubility.
Q2: My lyophilized (R)-GNA oligo pellet won't dissolve. What is the first step?
Poor solubility of modified oligonucleotides is a common issue that can often be resolved with the proper technique. The recommended first step is to use a buffered solution at a neutral to slightly alkaline pH and to allow adequate time for dissolution.
-
Centrifuge the Vial: Before opening, briefly spin down the vial to ensure the lyophilized pellet is at the bottom.[5]
-
Use a Buffered Solvent: Instead of nuclease-free water, which can be slightly acidic, use a weak buffer like TE (10 mM Tris, 1 mM EDTA, pH 7.5-8.0).[6][7] An appropriate pH is critical, as acidic conditions (pH < 7.0) can lead to the degradation of oligonucleotides through depurination.[5]
-
Vortex and Incubate: After adding the buffer, vortex the sample for 30-60 seconds. If it doesn't dissolve immediately, let it sit at room temperature for 15-30 minutes, vortexing periodically.
-
Gentle Heating: If the oligo remains insoluble, gentle heating can be effective. Incubate the sample at 55°C for 2-5 minutes and then vortex.[8] This often helps to break up intermolecular aggregates.
Q3: Can the sequence of my (R)-GNA oligo affect its solubility?
Yes. Oligonucleotide solubility is highly dependent on its sequence and the potential for secondary structure formation.
-
G-Rich Sequences: Oligos with long stretches of guanine (B1146940) (G) residues can form G-quadruplexes, which are stable four-stranded structures held together by Hoogsteen base pairing.[9] This type of aggregation can significantly reduce solubility.
-
Hydrophobic Modifications: While GNA itself is a backbone modification, additional hydrophobic modifications (e.g., certain dyes, linkers) can decrease the overall solubility of the oligonucleotide in aqueous buffers.[10]
-
Self-Complementarity: Sequences with high self-complementarity may self-hybridize and precipitate out of solution, especially at high concentrations.
Q4: I've tried heating and different buffers, but my (R)-GNA oligo is still not dissolving. What else can I try?
If standard methods fail, more advanced techniques may be necessary. These approaches alter the solvent conditions more dramatically to favor dissolution.
-
Denaturing Conditions: For oligos that form strong secondary structures, initial dissolution in a denaturing agent like formamide (B127407) or a solution containing 8M urea (B33335) can be effective. Once dissolved, the oligo can be slowly dialyzed or buffer-exchanged into the desired aqueous buffer.
-
pH Adjustment: A slight increase in pH can sometimes improve solubility. You can try dissolving the oligo in a buffer with a pH of up to 8.5. However, be cautious with certain modifications (like cyanine (B1664457) dyes) that can be unstable in alkaline environments.[5]
-
Use of Organic Co-solvents: For highly hydrophobic oligos, adding a small percentage of a water-miscible organic solvent like DMSO or ethanol (B145695) might be necessary.[10] It is crucial to start with low percentages (e.g., 5-10%) and ensure the final solvent composition is compatible with downstream applications.
Troubleshooting Guide: Poor Solubility
This guide provides a structured approach to troubleshoot and resolve solubility issues with (R)-GNA modified oligonucleotides.
Initial Assessment & Basic Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Lyophilized pellet is difficult to see or appears "fluffy." | Static charge or incomplete lyophilization. | Briefly centrifuge the vial before opening to collect all material at the bottom.[5] |
| Oligo forms a film or gel-like substance upon adding buffer. | High concentration, rapid aggregation. | Add more buffer to decrease the concentration. Vortex vigorously and allow to sit at room temperature for 30 minutes. |
| Oligo dissolves initially but precipitates upon refrigeration or freezing. | Oligo is "salting out" or forming aggregates at low temperatures. | Re-dissolve by warming to room temperature or 37°C. Consider storing at a lower concentration or adding a cryoprotectant like glycerol (B35011) (5-10%). |
| Solution appears cloudy or contains visible particulates. | Incomplete dissolution or aggregation. | Heat the solution to 55°C for 2-5 minutes, vortex, and then centrifuge at high speed (10,000 x g) for 5 minutes. Use the supernatant.[8] |
Advanced Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| G-rich oligo sequence is insoluble. | Formation of G-quadruplexes or other aggregates. | 1. Heat Shock: Heat to 95°C for 5 minutes and immediately cool on ice.[8] 2. Alkaline Buffer: Attempt to dissolve in a buffer with a higher pH (e.g., Tris pH 8.5). 3. Potassium-Free Buffer: G-quadruplexes are stabilized by potassium ions. Try dissolving in a buffer containing Na+ instead of K+. |
| Highly modified, hydrophobic oligo is insoluble. | Hydrophobic interactions are causing aggregation in aqueous solution. | 1. Organic Co-Solvent: Prepare a stock solution in 10-50% DMSO or ethanol, then dilute into your aqueous working buffer.[10] 2. Surfactants: Add a very small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to the buffer. Note: Check for compatibility with downstream assays. |
| Oligo precipitates when buffer is exchanged or desalted. | The oligo is not soluble in the final buffer composition. | Ensure the final buffer has an appropriate pH and sufficient ionic strength. Sometimes, a minimal salt concentration (e.g., 25-50 mM NaCl) is required to maintain solubility. |
Experimental Protocols
Protocol 1: Standard Reconstitution of (R)-GNA Oligonucleotides
This protocol is the recommended starting point for dissolving any lyophilized (R)-GNA oligonucleotide.
-
Preparation: Before opening, centrifuge the oligonucleotide vial for 1 minute at 3,000 x g to ensure the pellet is at the bottom.
-
Solvent Addition: Add the appropriate volume of sterile TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) to achieve the desired stock concentration (e.g., 100 µM).[6][7] A common shortcut is to multiply the number of nanomoles of oligo by 10 to get the volume in microliters needed for a 100 µM solution.[7]
-
Dissolution: Vortex the vial for 30 seconds. Let the vial stand at room temperature for 10 minutes.
-
Incubation (if needed): If the oligo is not fully dissolved, vortex again and incubate at 55°C for 5 minutes.[8]
-
Final Vortex & Spin: Vortex one final time and perform a quick spin in a microcentrifuge to bring down any condensation.
-
Quantification: Verify the concentration using UV-Vis spectrophotometry by measuring the absorbance at 260 nm (A260).
-
Storage: Store the stock solution at -20°C. Avoid multiple freeze-thaw cycles.[6]
Protocol 2: Assessing Oligonucleotide Aggregation using Native PAGE
This protocol helps visualize if an oligonucleotide is forming higher-order structures or aggregates.
-
Gel Preparation: Prepare a native 15-20% polyacrylamide gel using TBE buffer (Tris/Borate/EDTA). Do not add SDS.
-
Sample Preparation: In a microcentrifuge tube, mix 5-10 µL of your reconstituted oligonucleotide (at ~10-20 µM) with 2-3 µL of native gel loading dye (containing a density agent like glycerol or sucrose, but no denaturants).
-
Loading: Load the samples into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel in cold TBE buffer at a constant voltage (e.g., 100-150V) until the tracking dye has migrated approximately two-thirds of the way down the gel. Running at a lower temperature (e.g., in a cold room) can help maintain native structures.
-
Staining & Visualization: Stain the gel with a nucleic acid stain (e.g., SYBR Gold or Stains-All) according to the manufacturer's instructions. Visualize the gel using an appropriate imager.
-
Interpretation: A single, sharp band indicates a homogenous, monomeric species. The presence of multiple, slower-migrating bands or a smear at the top of the lane suggests the formation of dimers, multimers, or larger aggregates.[9]
Visual Guides
Troubleshooting Workflow for Poor Solubility
This diagram outlines the logical steps to take when encountering a poorly soluble (R)-GNA modified oligonucleotide.
Caption: A step-by-step decision tree for dissolving (R)-GNA oligos.
Factors Contributing to Poor Oligonucleotide Solubility
This diagram illustrates the key factors that can lead to solubility challenges.
Caption: Key factors influencing the solubility of modified oligonucleotides.
References
- 1. Glycol nucleic acids (GNAs) and their applications [biosyn.com]
- 2. Glycol nucleic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis and properties of the simplified nucleic acid glycol nucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [repository.upenn.edu]
- 5. biomers.net | Dissolving and storage - biomers.net Oligonucleotides [biomers.net]
- 6. Oligonucleotide Handling & Stability [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Aggregation and Secondary Loop Structure of Oligonucleotides do not Determine Their Ability to Inhibit TLR9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Adjusting synthesis cycle for efficient (R)-GNA incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the solid-phase synthesis of oligonucleotides containing (R)-Glycol Nucleic Acid (GNA) monomers.
Frequently Asked Questions (FAQs)
Q1: What is (R)-GNA and how does it differ from the (S)-GNA enantiomer in oligonucleotide synthesis?
(R)-Glycol Nucleic Acid is a stereoisomer of GNA, an acyclic nucleic acid analog with a three-carbon glycol backbone.[1][2] The stereocenter in the backbone determines whether the GNA is the (R) or (S) enantiomer. In the context of incorporating GNA into RNA duplexes, the right-handed (S)-GNA is generally better accommodated than the left-handed (R)-isomer.[3][4] This can lead to differences in duplex stability and may require optimization of the synthesis cycle for efficient incorporation of (R)-GNA. While (S)-GNA has been shown to have greater in vitro potency in siRNA applications compared to identical sequences with (R)-GNA, the unique structural properties of (R)-GNA may be desirable for specific applications.[3][4]
Q2: What is the recommended coupling time for (R)-GNA phosphoramidites?
Due to the unique acyclic and flexible nature of the GNA backbone, a standard coupling time may not be sufficient to achieve optimal coupling efficiency. For GNA phosphoramidites, an extended coupling time is recommended. A coupling time of 400 seconds has been used successfully for the incorporation of GNA monomers.[5] It is advisable to perform initial optimization experiments to determine the ideal coupling time for your specific sequence and synthesis scale.
Q3: Which activators are suitable for (R)-GNA phosphoramidite (B1245037) coupling?
Standard activators used in phosphoramidite chemistry are generally applicable for (R)-GNA synthesis. Commonly used activators include 1H-Tetrazole and its derivatives, such as 5-ethylthio-1H-tetrazole (ETT) and 5-benzylthio-1H-tetrazole (BTT), as well as 4,5-dicyanoimidazole (B129182) (DCI).[6][7] The choice of activator can influence coupling efficiency, and the optimal activator may depend on the specific nucleobase of the (R)-GNA phosphoramidite and the adjacent monomers in the sequence.
Q4: Are there special considerations for the deprotection of oligonucleotides containing (R)-GNA?
Oligonucleotides containing (R)-GNA can generally be deprotected using standard protocols for RNA oligonucleotides. The deprotection process involves three main steps: cleavage from the solid support, removal of phosphate (B84403) protecting groups (typically cyanoethyl groups), and deprotection of the nucleobases.[8][9] A common method involves using a mixture of aqueous ammonia (B1221849) and methylamine (B109427). For RNA-containing oligonucleotides, a subsequent step to remove 2'-hydroxyl protecting groups (like TBDMS) is necessary, which would not be required for GNA-only sequences but is relevant for GNA/RNA chimeras.[5]
Troubleshooting Guide
Low Coupling Efficiency of (R)-GNA Monomers
Low coupling efficiency is a common issue in oligonucleotide synthesis and can be particularly challenging with modified monomers like (R)-GNA.
| Potential Cause | Recommended Solution |
| Insufficient Coupling Time | Extend the coupling time. Start with a minimum of 400 seconds and consider further extension if efficiency remains low.[5] |
| Suboptimal Activator | If using 1H-Tetrazole, consider switching to a more reactive activator like ETT, BTT, or DCI.[6][7] |
| Phosphoramidite Quality | Ensure the (R)-GNA phosphoramidite is of high purity and has not degraded. Use freshly prepared solutions. |
| Reagent Moisture | Ensure all reagents, especially the acetonitrile (B52724) and activator solutions, are anhydrous. Moisture will significantly reduce coupling efficiency. |
| Steric Hindrance | The acyclic nature of GNA can lead to different steric environments. Consider the sequence context of the (R)-GNA insertion. |
Incomplete Deprotection
Incomplete removal of protecting groups can affect the purity and function of the final oligonucleotide.
| Potential Cause | Recommended Solution |
| Insufficient Deprotection Time/Temperature | Extend the deprotection time or increase the temperature according to the protecting groups used. For standard base protecting groups, treatment with aqueous ammonia at 55°C overnight is a common practice.[10] |
| Ineffective Deprotection Reagent | For faster deprotection, consider using a mixture of aqueous methylamine and ammonia.[5] |
| Precipitation of Oligonucleotide | Ensure the oligonucleotide remains dissolved during the deprotection process. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of (R)-GNA Containing Oligonucleotides
This protocol is a general guideline and may require optimization based on the specific synthesizer and reagents used.
-
Phosphoramidite Preparation : Dissolve the (R)-GNA phosphoramidite and other standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (e.g., 100 mM).[5]
-
Synthesis Cycle :
-
Deblocking : Removal of the 5'-dimethoxytrityl (DMT) group using a standard detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling : Activate the (R)-GNA phosphoramidite with a suitable activator (e.g., 0.25 M ETT) and couple to the solid support-bound oligonucleotide. Use an extended coupling time of 400 seconds .[5]
-
Capping : Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.
-
Oxidation : Oxidize the phosphite (B83602) triester linkage to a stable phosphate triester using an iodine solution.
-
-
Repeat : Repeat the synthesis cycle for each subsequent monomer until the desired sequence is synthesized.
Protocol 2: Deprotection and Cleavage of (R)-GNA Containing Oligonucleotides
This protocol is adapted from methods used for RNA oligonucleotides.
-
Cleavage and Base Deprotection :
-
Incubate the solid support with a solution of 40% aqueous methylamine for 30 minutes at room temperature.[5]
-
Drain the solution into a collection vessel.
-
Repeat the incubation with a fresh portion of aqueous methylamine for another 30 minutes.[5]
-
Combine the solutions and continue to agitate at room temperature for an additional 60 minutes to ensure complete removal of exocyclic and cyanoethyl protecting groups.[5]
-
-
For GNA/RNA Chimeras (Removal of 2'-Silyl Groups) :
-
To the deprotection solution, add DMSO and triethylamine (B128534) trihydrofluoride.[5]
-
Heat the mixture to 60°C for 60 minutes to remove the 2'-silyl protecting groups.[5]
-
-
Purification : Purify the crude oligonucleotide using standard methods such as HPLC or PAGE.
Visualizations
Caption: Workflow for solid-phase synthesis of (R)-GNA containing oligonucleotides.
Caption: Decision tree for troubleshooting low (R)-GNA coupling efficiency.
References
- 1. Synthesis of glycerol nucleic acid (GNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycol nucleic acids (GNAs) and their applications [biosyn.com]
- 3. researchgate.net [researchgate.net]
- 4. Acyclic (S)-glycol nucleic acid (S-GNA) modification of siRNAs improves the safety of RNAi therapeutics while maintaining potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Synthesis Modification of (R)-GNA Oligonucleotides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the post-synthesis modification of (R)-glycol nucleic acid (GNA) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is (R)-GNA and how does it differ from (S)-GNA and native nucleic acids?
(R)-GNA is a stereoisomer of glycol nucleic acid, an acyclic nucleic acid analog. Unlike native DNA and RNA, GNA has a flexible three-carbon glycol backbone instead of a ribose or deoxyribose sugar. The key difference between (R)-GNA and (S)-GNA lies in their chirality, or the spatial arrangement of their atoms. Crystal structures indicate that the right-handed (S)-GNA is better accommodated in right-handed RNA duplexes, while the left-handed (R)-GNA isomer is more disruptive to the standard A-form helix of an RNA duplex.[1][2] This structural difference can affect hybridization properties, enzymatic stability, and potentially the reactivity of the oligonucleotide during post-synthesis modification.
Q2: What are the potential advantages of using (R)-GNA in oligonucleotides?
While (S)-GNA has been more extensively studied for applications like siRNA due to its better structural fit with RNA, (R)-GNA possesses unique properties. Its significant disruption of RNA duplexes can be leveraged to create highly specific probes or to modulate protein-nucleic acid interactions in novel ways. The acyclic backbone of both GNA isomers provides resistance to nuclease degradation.[2]
Q3: What are the main challenges in the post-synthesis modification of (R)-GNA oligonucleotides?
The primary challenges stem from the unique chemical and structural properties of (R)-GNA:
-
Altered Reactivity: The stereochemistry of the (R)-GNA backbone may influence the accessibility and reactivity of functional groups intended for conjugation.
-
Solubility Issues: Modified oligonucleotides, particularly those with hydrophobic labels, can be prone to aggregation. The specific conformation of (R)-GNA-containing oligonucleotides might exacerbate this issue.
-
Purification Complexity: The modified (R)-GNA oligonucleotide must be separated from unreacted starting material, excess labeling reagents, and any side products. The presence of stereoisomers can further complicate purification.[3]
-
Characterization: Confirming the successful and specific modification of the (R)-GNA oligonucleotide requires robust analytical techniques that can handle the complexity of the modified product and its potential isomers.
Q4: Which conjugation chemistries can be used for (R)-GNA oligonucleotides?
Standard oligonucleotide conjugation chemistries can, in principle, be applied to (R)-GNA-containing oligonucleotides. These include:
-
Amine-reactive labeling: Using N-hydroxysuccinimide (NHS) esters to label oligonucleotides synthesized with a 5'- or 3'-amino modifier.
-
Thiol-reactive labeling: Employing maleimide (B117702) chemistry to conjugate molecules to thiol-modified oligonucleotides.
-
Click Chemistry: Utilizing copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition for highly efficient and specific ligations.[]
-
Carbonyl-reactive labeling: Forming oxime or hydrazone bonds by reacting aldehyde- or keto-modified oligonucleotides with aminooxy or hydrazine (B178648) derivatives.[5]
The choice of chemistry will depend on the desired label and the stability of the (R)-GNA oligonucleotide under the reaction conditions.
Troubleshooting Guides
Low Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Degradation of reactive groups | Ensure that amine- or thiol-modified oligonucleotides are freshly prepared or have been stored under inert gas at -20°C or -80°C. Use freshly prepared solutions of labeling reagents. |
| Suboptimal reaction pH | For NHS-ester reactions with amino-modified oligonucleotides, maintain a pH of 8.0-9.0. For maleimide reactions with thiol-modified oligonucleotides, a pH of 6.5-7.5 is recommended. |
| Steric hindrance from (R)-GNA | Increase the length of the spacer arm between the oligonucleotide and the reactive group (e.g., use a C12 amino modifier instead of C6). Increase the reaction time and/or the molar excess of the labeling reagent. |
| Presence of interfering substances | Ensure the oligonucleotide is thoroughly desalted after synthesis to remove any residual nucleophile scavengers from the deprotection steps. |
| Incorrect solvent | Use a co-solvent such as DMSO or DMF to improve the solubility of hydrophobic labeling reagents. However, be mindful that high concentrations of organic solvents can affect the structure and solubility of the oligonucleotide.[6] |
Difficulty in Purifying the Modified Oligonucleotide
| Potential Cause | Recommended Solution |
| Co-elution of product and starting material | Optimize the HPLC gradient. For ion-exchange HPLC, a shallower salt gradient may improve separation. For reverse-phase HPLC, consider a different ion-pairing reagent or a change in the organic mobile phase. |
| Aggregation of the modified oligonucleotide | Perform purification at an elevated temperature (e.g., 50-60°C) to disrupt secondary structures and aggregation. Add a denaturant such as urea (B33335) to the loading buffer, but ensure it is compatible with your column and detection methods. |
| Hydrolysis of the conjugated label | If the linkage is labile (e.g., some ester linkages), ensure that the purification buffers are within a stable pH range. |
| Presence of diastereomers | For phosphorothioate-modified oligonucleotides, the presence of diastereomers at each linkage can lead to peak broadening. Specialized analytical techniques like ion-pair reverse-phase chromatography coupled with mass spectrometry may be required for characterization.[3] |
Quantitative Data
The incorporation of GNA, particularly the (R)-isomer, has a significant impact on the thermal stability of duplexes. This should be considered when designing experiments where the modified oligonucleotide needs to hybridize to a target.
Table 1: Impact of Single GNA Incorporation on Thermal Stability (Tm) of RNA Duplexes
| GNA Isomer | Base Pair Context | ΔTm (°C) per modification |
| (R)-GNA | A:U | -7.6 to -18.2 |
| (R)-GNA | G:C | up to -27.6 |
| (S)-GNA | G:C | up to -20.1 |
Data extracted from Schlegel et al.[1]
Experimental Protocols
General Protocol for Post-Synthesis Labeling of an Amino-Modified (R)-GNA Oligonucleotide with an NHS-Ester Dye
This protocol is a general guideline and may require optimization for specific oligonucleotides and labels.
1. Materials:
-
Amino-modified (R)-GNA oligonucleotide, desalted.
-
NHS-ester of the desired fluorescent dye.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5.
-
Nuclease-free water.
-
Size-exclusion spin columns or appropriate HPLC system for purification.
2. Procedure:
-
Oligonucleotide Preparation: Dissolve the lyophilized amino-modified (R)-GNA oligonucleotide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mM.
-
Labeling Reagent Preparation: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10-50 fold molar excess of the dissolved NHS-ester dye to the oligonucleotide solution. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
Purification: Purify the labeled oligonucleotide from the excess dye and unreacted starting material.
-
For initial cleanup: Use a size-exclusion spin column according to the manufacturer's protocol to remove the bulk of the unconjugated dye.
-
For high purity: Use reverse-phase or ion-exchange HPLC.
-
-
Analysis: Confirm the success of the conjugation by UV-Vis spectroscopy (to observe the absorbance of both the oligonucleotide and the dye) and mass spectrometry (to confirm the mass of the conjugate).
Visualizations
Experimental Workflow for Post-Synthesis Modification
Caption: Workflow for the post-synthesis modification of an (R)-GNA oligonucleotide.
Troubleshooting Logic for Low Conjugation Yield
Caption: Troubleshooting logic for addressing low yield in (R)-GNA conjugation reactions.
References
- 1. Acyclic (S)-glycol nucleic acid (S-GNA) modification of siRNAs improves the safety of RNAi therapeutics while maintaining potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biopharmaspec.com [biopharmaspec.com]
- 5. bachem.com [bachem.com]
- 6. The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Characterizing (R)-Glycol Nucleic Acid Oligonucleotides: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of synthetic oligonucleotides is paramount. This guide provides a comprehensive comparison of mass spectrometry and other key analytical techniques for the characterization of (R)-Glycol Nucleic Acid (GNA) oligonucleotides, a promising class of xeno-nucleic acids with therapeutic potential. This document outlines the principles, performance, and experimental considerations of each method, supported by representative data and detailed protocols to aid in the selection of the most appropriate analytical strategy.
Glycol Nucleic Acid (GNA) is a synthetic analog of DNA and RNA with a simplified acyclic glycol backbone. The stereochemistry of the propylene (B89431) glycol linkage, designated as either (R) or (S), significantly influences the structural and biological properties of GNA oligonucleotides. The left-handed helical structure of (R)-GNA presents unique analytical challenges and necessitates robust characterization methods to ensure identity, purity, and structural integrity.
Mass spectrometry (MS) has emerged as a powerful tool for the analysis of oligonucleotides, offering high sensitivity and the ability to provide precise molecular weight information and sequence verification. However, a comprehensive characterization of (R)-GNA often requires a multi-modal approach, integrating data from various analytical platforms. This guide compares the utility of mass spectrometry with other widely used techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Capillary Gel Electrophoresis (CGE), and Circular Dichroism (CD).
Performance Comparison of Analytical Techniques
The selection of an analytical technique for (R)-GNA characterization depends on the specific information required, such as molecular weight confirmation, purity assessment, structural elucidation, or stability analysis. The following table summarizes the key performance characteristics of each method.
| Feature | Mass Spectrometry (ESI/MALDI) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) | Capillary Gel Electrophoresis (CGE) | Circular Dichroism (CD) |
| Primary Information | Molecular Weight, Sequence | 3D Structure, Conformation | Purity, Quantity | Purity, Size Heterogeneity | Secondary Structure, Stability |
| Resolution | High (to the Dalton) | Atomic | High | High | Low |
| Sensitivity | High (pmol to fmol) | Low (nmol to µmol) | Moderate (pmol to nmol) | High (fmol to amol) | Moderate (nmol) |
| Quantitative Capability | Yes (with standards) | Yes (with standards) | Yes | Yes (with standards) | No |
| Structural Information | Limited (fragmentation) | Detailed | Indirect | Indirect | Global |
| Sample Throughput | High | Low | High | High | Moderate |
| Instrumentation Cost | High | Very High | Moderate | Moderate | Moderate |
Mass Spectrometry for (R)-GNA Characterization
Mass spectrometry is indispensable for the primary characterization of synthetic oligonucleotides like (R)-GNA, providing rapid and accurate determination of molecular weight. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed, often coupled with liquid chromatography (LC) for online separation and analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that generates multiply charged ions from analytes in solution, making it well-suited for the analysis of large biomolecules like oligonucleotides. When coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument, ESI-MS can provide highly accurate mass measurements, typically within a few parts per million (ppm). This accuracy is crucial for confirming the successful synthesis of the target (R)-GNA sequence and identifying any modifications or impurities.
Tandem mass spectrometry (MS/MS) can be used to sequence oligonucleotides by inducing fragmentation of the precursor ion and analyzing the resulting product ions. This provides confirmation of the nucleotide sequence and can help to pinpoint the location of any modifications.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is another soft ionization technique that is particularly useful for high-throughput analysis of oligonucleotides. In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte molecules. MALDI-TOF MS typically produces singly charged ions, resulting in simpler spectra compared to ESI-MS. While generally less accurate than high-resolution ESI-MS, MALDI-TOF MS is a rapid and robust method for routine quality control of synthetic oligonucleotides.[1]
Workflow for Mass Spectrometry Analysis
The general workflow for the characterization of (R)-GNA oligonucleotides by mass spectrometry involves sample preparation, chromatographic separation (optional but recommended), mass analysis, and data interpretation.
Alternative and Complementary Analytical Techniques
While mass spectrometry provides essential information on molecular weight and sequence, a comprehensive understanding of (R)-GNA oligonucleotides requires the application of orthogonal techniques that can probe different physicochemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of oligonucleotides in solution at atomic resolution.[2][3] For (R)-GNA, NMR can provide detailed insights into its unique left-handed helical geometry, base pairing, and backbone conformation. Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign proton resonances and determine through-bond and through-space connectivities, which are then used to calculate a structural model. While incredibly informative, NMR is a low-throughput technique that requires larger sample quantities and specialized expertise.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purification and purity assessment of synthetic oligonucleotides.[5][6] Ion-pair reversed-phase (IP-RP) HPLC and anion-exchange (AEX) HPLC are the most common modes used for oligonucleotide analysis.
-
IP-RP HPLC separates oligonucleotides based on their hydrophobicity, which is influenced by both the length and the base composition of the sequence. The use of an ion-pairing agent neutralizes the negative charge of the phosphate (B84403) backbone, allowing for interaction with the hydrophobic stationary phase.
-
AEX HPLC separates oligonucleotides based on the number of phosphate groups in the backbone, providing excellent resolution for different length species.
HPLC is a robust and quantitative method that is essential for quality control during and after the synthesis of (R)-GNA oligonucleotides.[7]
Capillary Gel Electrophoresis (CGE)
CGE is a high-resolution separation technique that can be used to assess the purity and size heterogeneity of oligonucleotides. CGE separates molecules based on their size-to-charge ratio as they migrate through a gel-filled capillary under the influence of an electric field. This technique offers very high separation efficiency and can resolve oligonucleotides that differ by a single nucleotide in length.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for probing the secondary structure of oligonucleotides in solution.[8][9] The technique measures the differential absorption of left- and right-circularly polarized light, which is dependent on the chirality of the molecule. The resulting CD spectrum provides a characteristic fingerprint of the oligonucleotide's conformation. For (R)-GNA, CD can be used to confirm its left-handed helical structure and to study its thermal stability by monitoring the change in the CD signal as a function of temperature.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections provide representative protocols for the key techniques discussed.
ESI-MS Protocol for (R)-GNA Oligonucleotides
-
Sample Preparation: Dissolve the (R)-GNA oligonucleotide in a solution of 50% acetonitrile (B52724)/water to a final concentration of 1-10 µM. Desalting is critical for high-quality ESI-MS data and can be achieved using methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or specialized desalting cartridges.[10]
-
LC-MS Analysis: Perform chromatographic separation using an IP-RP HPLC method. A typical mobile phase system consists of an aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) or hexafluoroisopropanol) and an organic solvent gradient (e.g., acetonitrile or methanol).
-
Mass Spectrometry Parameters: Acquire data in negative ion mode. Optimize key parameters such as capillary voltage, cone voltage, and source temperature to achieve optimal ionization and transmission of the oligonucleotide ions.
-
Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the oligonucleotide. Compare the experimental mass to the theoretical mass to confirm the identity of the product.
MALDI-TOF MS Protocol for (R)-GNA Oligonucleotides
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA), in 50% acetonitrile/water. The addition of an ammonium (B1175870) salt, like diammonium citrate, can improve spectral quality by reducing sodium and potassium adducts.[11]
-
Sample Spotting: Mix the (R)-GNA oligonucleotide sample (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio. Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry.
-
Mass Spectrometry Analysis: Acquire mass spectra in negative or positive ion mode using a MALDI-TOF mass spectrometer. Optimize the laser power to achieve good signal intensity while minimizing fragmentation.
-
Data Analysis: The resulting spectrum should show a prominent peak corresponding to the singly charged molecular ion of the (R)-GNA oligonucleotide.
NMR Spectroscopy Protocol for Structural Analysis of (R)-GNA
-
Sample Preparation: Dissolve the lyophilized (R)-GNA oligonucleotide in 99.9% D₂O to a final concentration of 0.1-1 mM. For the observation of exchangeable imino protons, dissolve the sample in 90% H₂O/10% D₂O. Add a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.[12]
-
NMR Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, ³¹P, COSY, TOCSY, NOESY) on a high-field NMR spectrometer.
-
Data Processing and Analysis: Process the NMR data using appropriate software. Assign the proton resonances using established sequential assignment strategies.
-
Structure Calculation: Use the distance restraints derived from NOESY spectra and torsion angle restraints to calculate a family of 3D structures that are consistent with the experimental data.
HPLC Protocol for Purity Assessment of (R)-GNA
-
Sample Preparation: Dissolve the (R)-GNA oligonucleotide in water or a suitable buffer to a concentration of approximately 0.1-1 mg/mL.
-
Chromatographic Conditions (IP-RP HPLC):
-
Column: A C8 or C18 reversed-phase column suitable for oligonucleotide analysis.
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., 100 mM triethylammonium acetate, pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation.
-
Detection: UV absorbance at 260 nm.[13]
-
-
Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the main product and the percentage of any impurities.
Circular Dichroism Protocol for (R)-GNA Duplex Stability
-
Sample Preparation: Prepare a solution of the (R)-GNA oligonucleotide duplex in a suitable buffer (e.g., phosphate buffer with NaCl) to a final concentration of 2-10 µM.
-
CD Spectrum Acquisition: Record the CD spectrum from approximately 320 nm to 200 nm at a controlled temperature.
-
Thermal Melting Analysis: Monitor the CD signal at a wavelength where the largest change is observed upon duplex melting (e.g., the peak maximum or minimum) as the temperature is increased at a controlled rate (e.g., 1 °C/min).
-
Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the duplex is denatured, can be determined from the midpoint of the thermal melting curve. This provides a measure of the duplex stability.[8]
References
- 1. Oligonucleotide Quality Control by Mass Spectrometry [sigmaaldrich.com]
- 2. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Advances in the Specificity of Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy Based Structural Characterisation Methods for Synthetic Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. friedmanlaboratory.org [friedmanlaboratory.org]
- 11. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Unraveling the Structure of Modified Nucleic Acids: A Comparative Guide to NMR Analysis of (R)-GNA Modified Duplexes
For researchers, scientists, and drug development professionals navigating the intricate world of modified nucleic acids, understanding their three-dimensional structure is paramount for designing effective therapeutics. Glycol Nucleic Acid (GNA), a synthetic analog of DNA and RNA, has garnered significant interest due to its unique properties. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the structure of duplexes containing the (R)-enantiomer of GNA, alongside alternative analytical techniques and nucleic acid modifications.
The incorporation of (R)-GNA into a nucleic acid duplex introduces distinct structural perturbations. While its counterpart, (S)-GNA, is generally well-accommodated within an A-form RNA duplex, the (R)-isomer tends to disrupt the phosphate (B84403) backbone and can interfere with the hydrogen bonding of adjacent base pairs[1][2]. This guide will delve into the methodologies used to characterize these structural changes, offering a comparative framework for researchers.
Performance Comparison: (R)-GNA Modified Duplexes vs. Alternatives
The analysis of (R)-GNA modified duplexes by NMR can be compared with other modified and unmodified nucleic acids to understand its unique structural impact. While specific high-resolution NMR datasets for (R)-GNA modified duplexes are not extensively published, qualitative comparisons and data from analogous modifications provide valuable insights.
| Parameter | (R)-GNA Modified Duplex | Unmodified DNA/RNA Duplex | LNA Modified Duplex |
| Helical Geometry | Perturbed A-form, potential for local distortions. | Standard B-form (DNA) or A-form (RNA). | A-form geometry, often more rigid. |
| Backbone Conformation | Disruption of the phosphate backbone is reported[1][2]. | Regular and well-defined sugar-phosphate backbone. | Locked sugar pucker (N-type) leads to a highly organized backbone. |
| Thermal Stability (Tm) | Generally high, but the (R)-isomer can be destabilizing compared to (S)-GNA[1][3]. | Sequence-dependent. | Significantly increased thermal stability. |
| NMR Signal Dispersion | Expected to show localized changes in chemical shifts and coupling constants around the modification site. | Well-dispersed and characterized chemical shifts. | Can lead to improved signal dispersion due to conformational rigidity. |
Experimental Methodologies
A comprehensive understanding of the structural nuances of modified duplexes relies on robust experimental protocols. Below are detailed methodologies for NMR analysis and two alternative techniques.
NMR Spectroscopy of Modified Duplexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of nucleic acids in solution[4].
Sample Preparation:
-
Synthesize and purify the (R)-GNA modified and complementary oligonucleotides using standard solid-phase synthesis and HPLC purification.
-
Dissolve the purified single strands in an NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to a final concentration of 0.5-2.0 mM.
-
Anneal the duplex by heating the sample to 95°C for 5 minutes followed by slow cooling to room temperature.
-
For experiments observing exchangeable protons, the sample is lyophilized and redissolved in 90% H₂O/10% D₂O. For non-exchangeable protons, the sample is lyophilized and redissolved in 99.96% D₂O.
NMR Data Acquisition: A suite of 1D and 2D NMR experiments is typically performed on high-field spectrometers (600 MHz or higher).
-
1D ¹H NMR: To assess the overall sample quality, duplex formation (by observing imino protons in H₂O), and thermal stability through melting studies.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). This is crucial for sequential assignment of resonances and for generating distance restraints for structure calculation. Mixing times of 150-300 ms (B15284909) are commonly used.
-
2D TOCSY (Total Correlation Spectroscopy): To identify protons that are spin-coupled within the same sugar spin system. This aids in the assignment of sugar protons.
-
2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure scalar coupling constants (J-couplings), which provide information about the dihedral angles in the sugar-phosphate backbone.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment, particularly with isotopically labeled samples.
-
¹H-³¹P Correlation Spectroscopy: To probe the conformation of the phosphate backbone.
Structure Calculation:
-
Assigned NOE cross-peaks are converted into distance restraints.
-
Dihedral angle restraints are derived from J-coupling constants.
-
These experimental restraints are used in molecular dynamics and simulated annealing programs (e.g., XPLOR-NIH, AMBER) to calculate an ensemble of structures consistent with the NMR data.
Alternative Analytical Techniques
X-ray Crystallography: Provides high-resolution structural information of molecules in a crystalline state.
-
The modified oligonucleotide is synthesized, purified, and annealed.
-
Crystallization conditions are screened to obtain diffraction-quality crystals.
-
X-ray diffraction data is collected, and the resulting electron density map is used to build and refine the atomic model of the duplex.
Circular Dichroism (CD) Spectroscopy: A rapid method to assess the overall helical conformation of a nucleic acid duplex.
-
The oligonucleotide duplex is prepared in a suitable buffer.
-
CD spectra are recorded over a range of wavelengths (typically 190-320 nm).
-
The shape and magnitude of the CD spectrum can distinguish between A-form, B-form, and Z-form helices. For instance, (S)-GNA duplexes exhibit a negative CD peak near 270 nm, which is distinct from the positive bands seen in A- and B-form DNA and RNA[5].
Visualizing the Workflow
To better illustrate the process of NMR analysis, the following diagrams created using the DOT language outline the key steps.
Caption: Experimental workflow for NMR analysis of modified nucleic acid duplexes.
Caption: Logical relationship between NMR data and the final 3D structure.
References
- 1. Chirality Dependent Potency Enhancement and Structural Impact of Glycol Nucleic Acid Modification on siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acyclic (S)-glycol nucleic acid (S-GNA) modification of siRNAs improves the safety of RNAi therapeutics while maintaining potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Thermal Stability of (R)-GNA:RNA and DNA:RNA Duplexes
For researchers and professionals engaged in drug development and nucleic acid chemistry, understanding the thermal stability of modified nucleic acid duplexes is paramount for the design of effective therapeutic and diagnostic agents. This guide provides a comparative overview of the thermal stability of duplexes formed between RNA and either (R)-glycol nucleic acid (GNA) or DNA, supported by available experimental data and methodologies.
Executive Summary
Data Presentation: Comparative Thermal Stability
Direct head-to-head comparisons of the melting temperatures for (R)-GNA:RNA and DNA:RNA duplexes of the same sequence are limited in scientific literature. This is largely because (R)-GNA does not readily form stable heteroduplexes with RNA.[1] However, studies on the incorporation of GNA nucleotides into RNA duplexes provide insight into their destabilizing effects.
| Duplex Type | Modification | Sequence Context | Change in Melting Temperature (ΔTm) per modification (°C) | Reference |
| GNA:RNA | Single (S)-GNA-C | 12-mer RNA duplex | -17.2 | [2] |
| GNA:RNA | (S)-GNA vs. (R)-GNA | siRNA duplexes | (R)-GNA is more destabilizing than (S)-GNA | [3][4] |
| DNA:RNA | Unmodified | Sequence-dependent | Generally intermediate between DNA:DNA and RNA:RNA duplexes | [3] |
Note: The data for GNA:RNA duplexes primarily involves the (S)-enantiomer, as the (R)-enantiomer typically does not form stable duplexes with RNA.[1] The destabilization caused by a single (S)-GNA-C modification is substantial, and it is expected that an (R)-GNA modification would be even more detrimental to duplex stability.
Experimental Protocols: Thermal Melting (Tm) Determination
The thermal stability of nucleic acid duplexes is commonly determined by ultraviolet (UV) thermal melting experiments. This technique measures the change in UV absorbance of a nucleic acid solution as the temperature is gradually increased. The melting temperature (Tm) is defined as the temperature at which 50% of the duplex molecules have dissociated into single strands.
A typical experimental protocol involves the following steps:
-
Sample Preparation:
-
Lyophilized oligonucleotides ((R)-GNA, DNA, and RNA strands) are dissolved in a buffered solution. A common buffer is 10 mM sodium phosphate (B84403) (pH 7.0) with 100 mM NaCl and 0.1 mM EDTA.
-
Equimolar concentrations of the complementary strands are mixed to achieve the desired final duplex concentration (typically in the micromolar range).
-
The solution is then annealed by heating to a temperature above the expected Tm (e.g., 90°C) for a few minutes, followed by slow cooling to room temperature to ensure proper duplex formation.
-
-
Instrumentation:
-
A UV-Vis spectrophotometer equipped with a Peltier temperature controller is used.
-
Quartz cuvettes with a defined path length (commonly 1 cm) are used to hold the sample.
-
-
Data Acquisition:
-
The absorbance of the sample is monitored at a fixed wavelength, typically 260 nm, where nucleic acids have a maximum absorbance.
-
The temperature is increased at a constant rate (e.g., 1°C/minute) over a range that encompasses the entire melting transition (e.g., from 20°C to 90°C).
-
Absorbance readings are taken at regular temperature intervals (e.g., every 0.5°C or 1°C).
-
-
Data Analysis:
-
The raw data of absorbance versus temperature is plotted to generate a melting curve.
-
The melting temperature (Tm) is determined from the first derivative of the melting curve, where the peak of the derivative corresponds to the Tm.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the typical workflow for a comparative thermal stability study of nucleic acid duplexes.
Caption: Workflow for comparing duplex thermal stability.
Conclusion
The available evidence strongly suggests that (R)-GNA:RNA duplexes are significantly less stable than their DNA:RNA counterparts. The incorporation of even a single (R)-GNA nucleotide is expected to severely disrupt the helical structure and thermal stability of an RNA duplex. This inherent instability makes (R)-GNA a less favorable candidate than DNA for applications requiring stable hybridization to RNA targets. Researchers in drug development should consider the profound destabilizing effect of the (R)-GNA backbone when designing nucleic acid-based therapeutics. Further studies with modified GNA chemistries may be necessary to overcome these stability challenges.
References
A Comparative Guide to Nuclease Resistance of (R)-GNA Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of oligonucleotides is often limited by their susceptibility to degradation by nucleases in biological fluids. Chemical modifications are crucial for enhancing their stability and, consequently, their efficacy. This guide provides an objective comparison of the nuclease resistance of (R)-Glycol Nucleic Acid (GNA) modified oligonucleotides against other common stabilizing modifications, supported by experimental data and detailed protocols.
Comparative Nuclease Resistance of Modified Oligonucleotides
The stability of oligonucleotides against nuclease degradation is a critical factor in their development as therapeutic agents. The following table summarizes the nuclease resistance of various chemically modified oligonucleotides, providing a comparative overview of their performance in serum. It is important to note that the half-life of an oligonucleotide can be influenced by factors such as its sequence, the specific type and location of modifications, and the biological matrix used for evaluation.
| Modification | Reported Half-life in Serum/Plasma | Key Findings & Citations |
| (R)-Glycol Nucleic Acid (GNA) | Data not explicitly available for (R)-GNA. However, studies indicate (S)-GNA modifications offer greater nuclease protection than (R)-GNA.[1] An (S)-GNA modified oligonucleotide with a phosphorothioate (B77711) linkage at the 3' terminus showed a half-life of 27.5 hours. | (R)-GNA is a stereoisomer of GNA. Generally, GNA modifications have been shown to increase resistance to 3'-exonuclease-mediated degradation.[2][3][4][5] The right-handed (S)-GNA isomers are better accommodated in RNA duplexes and provide more effective nuclease protection than the left-handed (R)-isomers.[1][2][3][5] |
| Phosphorothioate (PS) | Half-life can be extended from minutes for unmodified oligonucleotides to several hours.[6] For example, a 1-2 hour plasma half-life has been reported.[6] | PS linkages replace a non-bridging oxygen with sulfur in the phosphate (B84403) backbone, significantly increasing nuclease resistance.[7] This is one of the most widely used modifications for enhancing oligonucleotide stability.[7] |
| 2'-O-Methyl (2'OMe) | A 2'-O-Methyl gapmer was reported to have a half-life of 5 hours in human serum.[8] | This modification at the 2' position of the ribose sugar enhances nuclease resistance and binding affinity to target RNA.[9] |
| Locked Nucleic Acid (LNA) | Chimeric LNA-containing oligonucleotides have shown up to a 10-fold increased half-life in human serum compared to unmodified oligonucleotides.[8] A 13-mer LNA inhibitor demonstrated a plasma half-life of approximately 3-4.5 hours in mice and 12.83 hours in monkeys.[10] | LNA modifications "lock" the ribose sugar in a conformation that increases binding affinity and provides significant resistance to nuclease degradation.[9] LNA gapmers are highly stable in serum.[8] |
| Unmodified DNA/RNA | Unmodified DNA is degraded in <1 hour in human serum.[8] Unmodified RNA has a half-life of seconds in human serum. | Natural oligonucleotides are rapidly degraded by nucleases, limiting their therapeutic utility without chemical modifications. |
Experimental Protocol: Serum Nuclease Resistance Assay
This protocol details a common method for assessing the stability of modified oligonucleotides in the presence of serum nucleases.
1. Materials:
-
Modified oligonucleotides (e.g., (R)-GNA modified, PS, 2'OMe, LNA, and unmodified control)
-
Human or Fetal Bovine Serum (FBS)
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS)
-
Loading dye (e.g., 6x DNA loading dye)
-
Polyacrylamide gel (e.g., 15-20%)
-
TBE buffer (Tris/Borate/EDTA)
-
Gel staining solution (e.g., SYBR Gold or Ethidium Bromide)
-
Incubator or water bath at 37°C
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
2. Procedure:
-
Oligonucleotide Preparation: Dissolve the lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Assay Setup:
-
For each oligonucleotide to be tested, prepare a reaction mixture containing:
-
10 µL of 10 µM oligonucleotide
-
40 µL of human serum or FBS (final concentration 80% v/v)
-
Adjust the final volume to 50 µL with PBS.
-
-
Prepare a "time zero" (T0) control for each oligonucleotide by adding 10 µL of the 10 µM oligonucleotide to 40 µL of PBS (without serum).
-
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a 10 µL aliquot from each reaction mixture.
-
Enzyme Inactivation: Immediately stop the nuclease activity in the collected aliquots by adding 10 µL of a denaturing loading dye and placing the samples on ice or freezing them at -20°C until analysis.
-
Gel Electrophoresis:
-
Load the T0 controls and the aliquots from each time point onto a polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Visualization and Quantification:
-
Stain the gel with a suitable nucleic acid stain.
-
Visualize the gel using a gel imaging system.
-
Quantify the intensity of the band corresponding to the intact oligonucleotide for each time point. The T0 sample represents 100% intact oligonucleotide.
-
-
Data Analysis:
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the T0 control.
-
Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life (t½) of each modified oligonucleotide.
-
Visualizing Experimental and Logical Frameworks
Experimental Workflow for Nuclease Resistance Assay
References
- 1. Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyclic (<i>S</i>)-glycol nucleic acid (<i>S</i>-GNA) modification of siRNAs improves the safety of RNAi therapeutics w… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acyclic (S)-glycol nucleic acid (S-GNA) modification of siRNAs improves the safety of RNAi therapeutics while maintaining potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the Pharmacokinetic Properties of the Antisense Oligonucleotides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Targeting RNA with Synthetic Oligonucleotides: Clinical Success Invites New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics and Pharmacodynamics of a 13-mer LNA-inhibitor-miR-221 in Mice and Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Hybridization Properties of (R)-GNA and (S)-GNA for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hybridization properties of the two stereoisomers of Glycol Nucleic Acid (GNA), (R)-GNA and (S)-GNA. The distinct stereochemistry of these acyclic nucleic acid analogs significantly influences their interaction with natural nucleic acids, particularly RNA, holding important implications for the development of oligonucleotide therapeutics such as small interfering RNAs (siRNAs).
Data Presentation: (R)-GNA vs. (S)-GNA Hybridization Properties
The following table summarizes the key hybridization characteristics of (R)-GNA and (S)-GNA based on experimental findings.
| Property | (S)-GNA | (R)-GNA | Key Findings & Citations |
| Homoduplex Formation | Forms stable antiparallel homoduplexes. | Forms stable antiparallel homoduplexes. | Both (S)-GNA and (R)-GNA form homoduplexes that are thermally and thermodynamically more stable than analogous DNA and RNA duplexes.[1] |
| Heteroduplex Formation with DNA | Does not generally pair with DNA. | Does not generally pair with DNA. | The propylene (B89431) glycol backbone of GNA is not compatible with the 2'-deoxyribonucleotide backbone of DNA.[2] |
| Heteroduplex Formation with RNA | Forms stable heteroduplexes, especially in sequences with low G:C content. | Generally does not form stable heteroduplexes. | (S)-GNA is better accommodated in the right-handed RNA duplex structure.[1][2][3][4][5] |
| Thermal Stability of GNA-RNA Duplexes | Incorporation into an RNA duplex is less destabilizing than (R)-GNA. | Incorporation into an RNA duplex is strongly destabilizing. | The incorporation of an (R)-GNA isomer results in a reduction of the melting temperature (Tm) by 7.6°C to 18.2°C.[5] The presence of a left-handed (R)-GNA residue introduces a kink in the backbone of a right-handed RNA duplex.[1][5] |
| Base Pairing Mechanism | Pairs with complementary RNA in a reverse Watson-Crick mode. | Pairs with complementary RNA in a reverse Watson-Crick mode. | The nucleobase orientation is rotated in all duplex contexts, which can weaken G:C pairing.[3][4][5][6] |
| In Vitro Potency of Modified siRNAs | siRNAs modified with (S)-GNA exhibit greater potency. | siRNAs modified with (R)-GNA show lower potency. | Consistent with structural data, the better accommodation of (S)-GNA in the RNA duplex of the siRNA leads to improved activity.[3][4][6][7][8] A walk of (S)-GNA along the guide and passenger strands of a conjugate duplex resulted in an approximate 2-fold improvement in potency.[6][7][8] |
| Nuclease Resistance | Incorporation of (S)-GNA increases resistance against 3'-exonuclease-mediated degradation. | Not explicitly stated, but GNA in general enhances nuclease resistance. | GNA nucleotide or dinucleotide incorporation enhances resistance to snake venom phosphodiesterase.[6][7][8] |
Mandatory Visualization
The primary application for GNA-modified oligonucleotides discussed in the literature is in RNA interference (RNAi). The following diagram illustrates the RNAi pathway and the role of GNA-modified siRNAs.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of (R)-GNA and (S)-GNA are provided below. These protocols are based on standard procedures for nucleic acid analysis and have been adapted to the specific context of GNA-modified oligonucleotides.
UV Thermal Denaturation Analysis
This protocol is for determining the melting temperature (Tm) of GNA-modified RNA duplexes, a measure of their thermal stability.
a. Sample Preparation:
-
Synthesize and purify the GNA-modified and complementary RNA oligonucleotides.
-
Resuspend the oligonucleotides in a buffer solution, for example, 100 mM NaCl, 10 mM sodium phosphate, pH 7.0.
-
Determine the concentration of each oligonucleotide solution by measuring the absorbance at 260 nm at a high temperature (e.g., 85°C) where the strands are fully denatured.
-
Prepare duplex samples by mixing equimolar amounts of the GNA-modified oligonucleotide and its complementary RNA strand to a final concentration of 1-5 µM.
b. Thermal Melting Procedure:
-
Anneal the duplex samples by heating to 90-95°C for 5 minutes, followed by slow cooling to room temperature.
-
Transfer the samples to quartz cuvettes suitable for a UV-Vis spectrophotometer equipped with a temperature controller.
-
Record the absorbance at 260 nm while increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 0.5-1°C per minute).
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is denatured. This is calculated from the first derivative of the melting curve.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to characterize the secondary structure of GNA-RNA duplexes and compare them to natural nucleic acid duplexes.
a. Sample Preparation:
-
Prepare duplex samples as described in the UV Thermal Denaturation protocol, typically at a concentration of 3-5 µM in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.2).
-
Anneal the samples by heating to 90°C and slowly cooling to room temperature.
b. Data Acquisition:
-
Transfer the sample to a quartz CD cuvette with a 1 cm path length.
-
Record CD spectra at a controlled temperature (e.g., 20°C) over a wavelength range of 200-320 nm.
-
Acquire spectra for the GNA-RNA duplex, the individual strands, and a buffer blank.
-
Subtract the buffer blank spectrum from the sample spectra.
-
The resulting spectrum provides information on the helical conformation of the duplex. For example, A-form RNA duplexes typically show a positive peak around 260-270 nm and a negative peak around 210 nm.
X-ray Crystallography
This technique provides high-resolution structural information on GNA-RNA duplexes, revealing atomic-level details of their conformation and base pairing.
a. Sample Preparation and Crystallization:
-
Synthesize and purify high-quality GNA-modified RNA oligonucleotides.
-
Prepare a concentrated solution of the annealed duplex (0.5-1 mM) in a low-salt buffer.
-
Screen a wide range of crystallization conditions using vapor diffusion methods (sitting or hanging drop). A typical starting condition could be 20% PEG 3350, 0.2 M magnesium formate, 10% 2-Methyl-2,4-pentanediol.
-
Incubate the crystallization trials at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
b. Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to determine the space group and unit cell dimensions.
-
Solve the crystal structure using molecular replacement if a similar structure is available, or by experimental phasing methods.
-
Refine the atomic model against the diffraction data to obtain a high-resolution structure. This will reveal the precise geometry of the GNA backbone, the nature of the base pairing, and the overall duplex conformation.
References
- 1. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 2. Acyclic (S)-glycol nucleic acid (S-GNA) modification of siRNAs improves the safety of RNAi therapeutics while maintaining potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Acyclic (S)-glycol nucleic acid (S-GNA) modification of siRNAs improves the safety of RNAi therapeutics while maintaining potency | Semantic Scholar [semanticscholar.org]
- 4. Acyclic (<i>S</i>)-glycol nucleic acid (<i>S</i>-GNA) modification of siRNAs improves the safety of RNAi therapeutics w… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chirality Dependent Potency Enhancement and Structural Impact of Glycol Nucleic Acid Modification on siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating (R)-GNA Target Binding Affinity: A Comparative Guide to Surface Plasmon Resonance and Alternative Technologies
For researchers, scientists, and drug development professionals, the accurate determination of binding affinity between a therapeutic candidate like (R)-Glycol Nucleic Acid ((R)-GNA) and its biological target is a cornerstone of preclinical development. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) with other key technologies for validating target binding affinity, supported by experimental protocols and data presentation formats.
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[1][2] It has become a widely adopted method for quantifying binding kinetics, affinity, and specificity for a range of molecular interactions, including those between small molecules and proteins.[1][2][3] In a typical SPR experiment to measure the interaction between a small molecule like (R)-GNA and its protein target, the protein is immobilized on a sensor chip, and the (R)-GNA solution is flowed over the surface.[1][2] The binding events are detected as changes in the refractive index at the sensor surface, measured in resonance units (RU).[1][2]
Comparative Analysis of Binding Affinity Technologies
While SPR is a robust technology, several alternative methods are available, each with its own set of advantages and limitations. The choice of technology often depends on the specific research question, the nature of the interacting molecules, and available resources.
| Technique | Principle | Advantages | Disadvantages | Typical Throughput | Sample Consumption |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface.[1] | Label-free, real-time data, provides kinetic (k_on, k_off) and affinity (K_D) data.[1][4] | Requires immobilization of one binding partner which may affect its activity, mass transport limitations can be an issue.[5] | Medium to High | Low |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding.[6] | Label-free, in-solution measurement, provides thermodynamic data (ΔH, ΔS) in addition to affinity (K_D). | Requires large amounts of sample, low throughput, does not provide kinetic data.[7] | Low | High |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding. | In-solution measurement, low sample consumption, wide affinity range (pM to mM). | Requires labeling of one of the binding partners.[8] | High | Very Low |
| Biolayer Interferometry (BLI) | Measures the change in the interference pattern of white light reflected from a biosensor tip upon binding.[7] | Label-free, real-time data, high throughput, suitable for crude samples.[7] | Requires immobilization, less sensitive to small molecules compared to SPR.[9] | High | Low |
Experimental Protocol: Validation of (R)-GNA Binding Affinity using SPR
This protocol outlines the key steps for determining the binding affinity of (R)-GNA to a target protein using SPR.
1. Materials and Reagents:
-
SPR instrument and sensor chips (e.g., CM5 dextran (B179266) chip)
-
Target protein (highly pure)
-
(R)-GNA of interest
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
2. Experimental Workflow:
Caption: A generalized workflow for an SPR experiment.
3. Detailed Steps:
-
Protein Immobilization: The target protein is typically immobilized on the sensor chip surface using amine coupling chemistry.[10] This involves activating the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), followed by the injection of the protein solution. Unreacted sites are then deactivated.
-
Binding Analysis: A series of (R)-GNA solutions at different concentrations are injected over the immobilized protein surface. The binding is monitored in real time, generating a sensorgram that shows the association of (R)-GNA when it is being injected and its dissociation when the injection is replaced by running buffer.[4][11]
-
Data Analysis: The resulting sensorgrams are processed, typically by subtracting the signal from a reference channel to correct for bulk refractive index changes and non-specific binding.[12] The processed data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[4][11]
(R)-GNA and G-Protein Signaling
While the specific signaling pathway activated by (R)-GNA depends on its molecular target, G-protein coupled receptors (GPCRs) are a common class of drug targets. GNA proteins are alpha subunits of heterotrimeric G proteins and are involved in various signaling cascades.[13][14] For instance, the GNAq/11 pathway is implicated in melanocyte development and melanoma.[13] A simplified, hypothetical signaling pathway involving a G-protein is depicted below.
Caption: A simplified G-protein signaling pathway.
Conclusion
The validation of target binding affinity is a critical step in drug discovery and development. Surface Plasmon Resonance provides a robust and reliable method for obtaining high-quality kinetic and affinity data for small molecules like (R)-GNA. While alternative technologies such as ITC, MST, and BLI offer complementary information and may be more suitable in certain contexts, SPR remains a gold standard for its real-time, label-free nature and the wealth of information it provides. The choice of technology should be guided by the specific experimental needs and the properties of the molecules under investigation.
References
- 1. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 3. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 4. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Strategy for Analyzing RNA-Protein Interactions by Surface Plasmon Resonance Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xantec.com [xantec.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 10. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. RNA-Ligand Interactions Quantified by Surface Plasmon Resonance with Reference Subtraction – Department of Chemistry [chem.unc.edu]
- 13. Frontiers | Gnaq and Gna11 in the Endothelin Signaling Pathway and Melanoma [frontiersin.org]
- 14. Downregulation of GNA15 Inhibits Cell Proliferation via P38 MAPK Pathway and Correlates with Prognosis of Adult Acute Myeloid Leukemia With Normal Karyotype - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of (S)-GNA and (R)-GNA Modified siRNAs
Introduction
Glycol Nucleic Acid (GNA) is an acyclic nucleic acid analog that has emerged as a significant modification in the design of small interfering RNAs (siRNAs) for therapeutic applications.[1][2][3] GNA's simple, achiral backbone structure offers unique properties, including increased stability and the potential to mitigate off-target effects.[4][5] A crucial aspect of GNA is its chirality, with the stereochemistry at the C3' position of the glycol unit giving rise to two enantiomers: (S)-GNA and (R)-GNA. This guide provides an objective comparison of the in vitro potency of siRNAs modified with these two GNA enantiomers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
In Vitro Potency: (S)-GNA vs. (R)-GNA Modified siRNAs
Experimental evidence consistently demonstrates that siRNAs modified with the (S)-GNA enantiomer exhibit greater in vitro potency compared to their (R)-GNA counterparts.[3][4][5][6][7] This difference in activity is primarily attributed to the structural compatibility of the right-handed (S)-GNA with the standard A-form helical structure of an RNA duplex.[3][4] In contrast, the left-handed (R)-GNA introduces structural disruptions that can negatively impact the siRNA's ability to effectively engage with the RNA-induced silencing complex (RISC) and bind to its target mRNA.[6]
Incorporation of (S)-GNA has been shown to be well-tolerated in the seed region of both the guide and passenger strands of siRNAs.[3][5] Studies on a GalNAc-conjugated siRNA targeting mouse transthyretin (TTR) indicated an approximate 2-fold improvement in potency with an (S)-GNA modification.[6] Furthermore, GNA modifications, particularly (S)-GNA, have been shown to increase resistance against 3′-exonuclease-mediated degradation, a critical factor for the stability of siRNA therapeutics.[3][4][5]
Quantitative Data Summary
| Feature | (S)-GNA Modified siRNA | (R)-GNA Modified siRNA | Reference(s) |
| In Vitro Potency | Higher potency | Lower potency | [3][4][5][6][7] |
| Structural Compatibility | Well-accommodated in the right-handed RNA duplex | Disrupts the phosphate (B84403) backbone and hydrogen bonding of adjacent base pairs | [3][4][6] |
| Potency Improvement (vs. unmodified) | Approx. 2-fold improvement for a TTR-targeting siRNA | Not reported to improve potency | [6] |
| Nuclease Resistance | Increased resistance to 3'-exonucleases | Increased resistance to 3'-exonucleases | [3][4][5] |
| Off-Target Effects | Can mitigate off-target effects through seed-pairing destabilization | Less studied for off-target effects | [4][5] |
Visualizing the Mechanisms and Workflows
To better understand the underlying processes and experimental designs, the following diagrams illustrate the RNAi pathway, a typical in vitro potency assay workflow, and the structural differences between (S)-GNA and (R)-GNA modified siRNAs.
Experimental Protocols
In Vitro siRNA Potency Assay (qRT-PCR)
This protocol outlines the steps to determine the in vitro potency of GNA-modified siRNAs by quantifying the knockdown of a target mRNA using quantitative real-time PCR (qRT-PCR).[1][2][8]
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa or a relevant cell line) in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Prepare siRNA transfection complexes using a suitable transfection reagent according to the manufacturer's instructions. Test a range of siRNA concentrations (e.g., from pM to nM) for both (S)-GNA and (R)-GNA modified siRNAs, as well as a non-targeting control siRNA.
-
Add the transfection complexes to the cells and incubate for a predetermined period (e.g., 48 hours) at 37°C in a CO2 incubator.
-
-
RNA Isolation:
-
After incubation, lyse the cells directly in the wells and isolate total RNA using a commercial RNA purification kit.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme and appropriate primers (e.g., random hexamers or oligo(dT) primers).
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare qPCR reactions containing the synthesized cDNA, primers specific for the target gene, primers for a stable housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR analysis on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene normalized to the housekeeping gene using the ΔΔCt method.
-
Determine the percentage of mRNA knockdown for each siRNA concentration compared to the non-targeting control.
-
Plot the dose-response curve and calculate the IC50 value for each modified siRNA.
-
Nuclease Resistance Assay
This protocol assesses the stability of GNA-modified siRNAs in the presence of nucleases.[9][10][11]
-
Incubation with Nucleases:
-
Incubate the (S)-GNA and (R)-GNA modified siRNAs, along with an unmodified control siRNA, in a solution containing a specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity) or in human serum.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Analysis of Degradation:
-
Analyze the integrity of the siRNAs in the collected aliquots using a suitable method such as:
-
Polyacrylamide Gel Electrophoresis (PAGE): Visualize the intact siRNA bands and their degradation products.
-
High-Performance Liquid Chromatography (HPLC): Quantify the amount of full-length siRNA remaining at each time point.
-
-
-
Data Analysis:
-
Determine the percentage of intact siRNA remaining at each time point and calculate the half-life of each modified siRNA.
-
Off-Target Effects Analysis (Luciferase Reporter Assay)
This assay evaluates the potential for GNA-modified siRNAs to cause off-target gene silencing through seed region interactions.[12][13][14][15]
-
Construct Preparation:
-
Clone the 3' UTR of a predicted off-target gene containing a seed match to the siRNA into a luciferase reporter vector (e.g., psiCHECK-2).
-
As a positive control for on-target activity, create a similar construct with the perfect target sequence.
-
-
Co-transfection:
-
Co-transfect cells (e.g., COS-7 or HEK293) with the luciferase reporter construct and the (S)-GNA or (R)-GNA modified siRNA at various concentrations. Include a non-targeting control siRNA.
-
-
Luciferase Assay:
-
After a suitable incubation period (e.g., 48 hours), lyse the cells and measure the activity of both the primary reporter (e.g., Renilla luciferase) and a control reporter (e.g., Firefly luciferase) on the same vector using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the primary luciferase activity to the control luciferase activity for each sample.
-
Calculate the percentage of repression of luciferase activity for each siRNA concentration compared to the non-targeting control.
-
Compare the on-target and off-target silencing profiles of the different modified siRNAs.
-
Synthesis of (S)-GNA and (R)-GNA Phosphoramidites
The synthesis of GNA-modified siRNAs requires the chemical synthesis of the corresponding phosphoramidite (B1245037) building blocks.[16][17][18][19]
-
Starting Material: The synthesis typically starts from an achiral precursor, such as glycidol (B123203).
-
Nucleobase Installation: The desired nucleobase (A, C, G, or T/U) is coupled to the glycidol backbone.
-
Protection and Derivatization: The hydroxyl groups are protected, and the phosphoramidite moiety is introduced to enable subsequent use in automated oligonucleotide synthesis. The stereochemistry ((S) or (R)) is controlled during the synthesis to produce the desired enantiomer.
-
Purification: The final phosphoramidite product is purified to a high degree for use in siRNA synthesis.
Conclusion
The choice of stereochemistry in GNA-modified siRNAs has a profound impact on their in vitro potency. The available data strongly support the superiority of the (S)-GNA enantiomer, which is structurally well-integrated into the RNA duplex, leading to enhanced gene silencing activity. In contrast, the (R)-GNA modification tends to disrupt the duplex structure, resulting in reduced potency. In addition to improved potency, (S)-GNA modifications offer the benefits of increased nuclease resistance and a potential avenue for mitigating off-target effects. These characteristics make (S)-GNA a promising modification for the development of next-generation siRNA therapeutics with improved efficacy and safety profiles. Researchers and drug developers should prioritize the use of (S)-GNA in their siRNA design strategies to harness the full potential of this novel nucleic acid analog.
References
- 1. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 2. qiagen.com [qiagen.com]
- 3. Chimeric siRNAs with chemically modified pentofuranose and hexopyranose nucleotides: altritol-nucleotide (ANA) containing GalNAc–siRNA conjugates: in vitro and in vivo RNAi activity and resistance to 5′-exonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Acyclic (S)-glycol nucleic acid (S-GNA) modification of siRNAs improves the safety of RNAi therapeutics while maintaining potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chirality Dependent Potency Enhancement and Structural Impact of Glycol Nucleic Acid Modification on siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclease Resistance Design and Protocols [genelink.com]
- 10. idtdna.com [idtdna.com]
- 11. researchgate.net [researchgate.net]
- 12. A rapid and sensitive assay for quantification of siRNA efficiency and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Research Portal [scholarship.miami.edu]
- 16. Synthesis of glycerol nucleic acid (GNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Synthesis of Glycerol Nucleic Acid (GNA) Phosphoramidite Monomers and Oligonucleotide Polymers | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Unraveling the Structure of (R)-GNA Helices: A Comparative Guide to X-ray Crystallographic Analysis
A detailed examination of the three-dimensional architecture of (R)-Glycol Nucleic Acid (GNA) containing helices, primarily determined by X-ray crystallography, reveals significant structural perturbations compared to its (S)-enantiomer and natural nucleic acids like DNA and RNA. This guide provides a comparative analysis of the structural parameters of (R)-GNA, alongside alternative analytical techniques, and detailed experimental protocols for researchers in drug development and nucleic acid chemistry.
Glycol Nucleic Acid (GNA) is a synthetic analog of nucleic acids, built on a simple acyclic glycol backbone. Its unique structure has garnered interest for potential therapeutic and biotechnological applications. GNA exists in two stereoisomeric forms, (R)-GNA and (S)-GNA, which exhibit distinct structural and biological properties. While (S)-GNA has been shown to form stable, right-handed duplexes that are well-accommodated within RNA structures, the incorporation of (R)-GNA introduces significant local distortions.
Performance Comparison: (R)-GNA vs. Alternatives
X-ray crystallography has been the primary method for elucidating the atomic-level structure of GNA-containing helices. These studies have demonstrated that the chirality of the glycol backbone profoundly influences the helical conformation.
A key finding from crystallographic studies is that the (R)-GNA nucleotide disrupts the local helical geometry. Specifically, its incorporation has been observed to perturb the phosphate (B84403) backbone and interfere with the hydrogen bonding of adjacent base pairs.[1] This is in stark contrast to the (S)-GNA enantiomer, which generally integrates into a duplex with minimal distortion.[1]
Table 1: Comparison of Helical Parameters
Due to the lack of a publicly available crystal structure of a purely (R)-GNA duplex, a direct quantitative comparison of its helical parameters is challenging. However, based on studies of (S)-GNA and other nucleic acids, a comparative table is presented below to highlight the expected differences.
| Parameter | (S)-GNA (from PDB: 2WNA, 2JJA, 2XC6) | B-DNA (canonical) | A-RNA (canonical) | (R)-GNA (Predicted/Inferred) |
| Handedness | Right | Right | Right | Left-handed propensity, disrupts right-handed helices |
| Helical Rise (Å) | ~2.9 - 3.4 | ~3.4 | ~2.8 | Likely to cause local variations |
| Helical Twist (°) | ~30 - 36 | ~36 | ~33 | Expected to introduce significant local untwisting/overtwisting |
| Base Pairs per Turn | ~10 - 12 | ~10.5 | ~11 | Not applicable in a regular helical sense due to disruption |
| Major Groove Width (Å) | Narrower than B-DNA | ~11.6 | ~2.7 | Irregular and likely inaccessible |
| Minor Groove Width (Å) | Wider than B-DNA | ~6.0 | ~11.0 | Irregular |
Note: The parameters for (R)-GNA are inferred from qualitative descriptions in the literature, which report disruption of helical structures. Quantitative data from a dedicated (R)-GNA duplex crystal structure is needed for a precise comparison.
Alternative Structural Analysis Methods
While X-ray crystallography provides high-resolution static structures, other techniques can offer complementary information about the solution-state structure and dynamics of GNA-containing helices.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the conformation and dynamics of nucleic acids in solution.[4][5][6] For (R)-GNA containing helices, NMR could be instrumental in characterizing the extent of structural disruption and identifying regions of local flexibility.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method to assess the overall helical conformation and chirality of nucleic acids. It can be used to monitor conformational changes upon incorporation of (R)-GNA and to compare the overall structure to that of other nucleic acids.
-
Molecular Dynamics (MD) Simulations: Computational methods like MD simulations can be used to model the behavior of (R)-GNA containing helices and to understand the energetic basis for the observed structural disruptions.
Experimental Protocols
The following is a generalized protocol for the structural analysis of GNA-containing oligonucleotides by X-ray crystallography, based on established methods for nucleic acid crystallography.
I. Oligonucleotide Synthesis and Purification
-
Synthesis: GNA-containing oligonucleotides are typically synthesized using standard solid-phase phosphoramidite (B1245037) chemistry.
-
Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity, which is critical for crystallization.
II. Crystallization
-
Sample Preparation: The purified GNA-containing oligonucleotide is dissolved in a buffered solution at a concentration typically in the range of 1-10 mg/mL. The sample is often annealed by heating to a high temperature (e.g., 95°C) and then slowly cooling to room temperature to promote duplex formation.
-
Crystallization Screening: The hanging drop or sitting drop vapor diffusion method is commonly used. A small droplet of the oligonucleotide solution is mixed with a crystallization screen solution and allowed to equilibrate against a larger reservoir of the screen solution. A wide range of crystallization conditions (pH, salt concentration, precipitants) are screened to find initial crystal hits.
-
Optimization: Once initial crystals are obtained, the crystallization conditions are optimized by fine-tuning the concentrations of the components to obtain larger, well-diffracting crystals.
III. X-ray Diffraction Data Collection and Structure Determination
-
Crystal Mounting and Cryo-protection: A single crystal is mounted on a loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is often added to the crystal before freezing.
-
Data Collection: X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
-
Phase Determination: The phase problem is solved using methods such as molecular replacement (if a similar structure is available) or experimental phasing techniques like multi-wavelength anomalous diffraction (MAD) or single-wavelength anomalous diffraction (SAD), often requiring the incorporation of heavy atoms.
-
Model Building and Refinement: An initial model of the GNA-containing helix is built into the electron density map. The model is then refined against the diffraction data to improve its fit and stereochemistry.
-
Validation: The final structure is validated to ensure its quality and accuracy using various crystallographic and stereochemical checks.
Visualizing the Workflow and Structural Comparisons
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the X-ray crystallography of GNA-containing helices.
Caption: Logical relationships and structural comparisons of GNA enantiomers with natural nucleic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NMR spectroscopy of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural characterization of an intramolecular RNA triple helix by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. More than Proton Detection—New Avenues for NMR Spectroscopy of RNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of (R)-GNA and Locked Nucleic Acid (LNA) Modifications for Therapeutic and Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate nucleic acid modifications is paramount for the successful design of oligonucleotides with desired therapeutic and diagnostic properties. This guide provides a comprehensive comparison of two prominent nucleic acid analogues: (R)-Glycol Nucleic Acid ((R)-GNA) and Locked Nucleic Acid (LNA).
This document outlines the structural and functional differences between (R)-GNA and LNA, summarizing their known performance characteristics. Due to a lack of publicly available direct head-to-head quantitative comparisons, this guide also provides detailed experimental protocols for key assays to enable researchers to generate such comparative data in their own laboratories.
Structural and Chemical Properties
(R)-GNA and LNA are synthetic nucleic acid analogues designed to enhance the properties of natural DNA and RNA. Their unique chemical structures confer distinct hybridization characteristics and resistance to enzymatic degradation.
(R)-Glycol Nucleic Acid ((R)-GNA) is an acyclic nucleic acid analogue featuring a backbone composed of repeating propylene (B89431) glycol units linked by phosphodiester bonds. This simplified, flexible backbone is a key differentiator from the rigid, cyclic sugar-phosphate backbone of natural nucleic acids.
Locked Nucleic Acid (LNA) is a class of high-affinity RNA analogues in which the ribose ring is "locked" in an A-form (C3'-endo) conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1][2] This pre-organized structure enhances binding affinity and specificity towards complementary DNA and RNA strands.[1][2]
Figure 1. Structural comparison of DNA, (R)-GNA, and LNA backbones.
Performance Characteristics: A Comparative Overview
While direct quantitative comparisons are limited in published literature, the individual properties of (R)-GNA and LNA provide insights into their potential performance in various applications.
| Property | (R)-Glycol Nucleic Acid ((R)-GNA) | Locked Nucleic Acid (LNA) |
| Binding Affinity (to complementary RNA) | Forms stable duplexes with RNA, but quantitative data on binding affinity (Kd) relative to LNA is not readily available. | Exhibits very high binding affinity to complementary RNA, with a significant increase in melting temperature (Tm) per modification.[1][2] |
| Thermal Stability (Tm) | GNA:RNA duplexes are reported to be stable, but specific Tm values in direct comparison to LNA-modified duplexes are not widely published. | Incorporation of LNA monomers significantly increases the thermal stability of duplexes, with a reported increase of 3 to 9.6 °C per LNA modification. |
| Nuclease Resistance | Incorporation of GNA has been shown to increase resistance to 3'-exonuclease-mediated degradation. | LNA modifications confer high resistance to both endo- and exonucleases, leading to a substantially longer half-life in serum.[3] |
| Specificity (Mismatch Discrimination) | The impact of (R)-GNA on mismatch discrimination requires further quantitative investigation. | LNA-modified oligonucleotides generally exhibit excellent mismatch discrimination.[4] |
| Structural Impact | The acyclic and flexible backbone of GNA leads to a distinct helical structure compared to the A- or B-form of natural nucleic acids. | The locked ribose conformation pre-organizes the oligonucleotide into an A-form helix, which is ideal for binding to RNA targets.[1] |
| Synthesis | Synthesis of (R)-GNA phosphoramidites and their incorporation into oligonucleotides has been established. | LNA phosphoramidites are commercially available and compatible with standard automated oligonucleotide synthesis protocols. |
Experimental Protocols for Comparative Analysis
To facilitate a direct and quantitative comparison of (R)-GNA and LNA modifications, the following detailed experimental protocols are provided.
Thermal Stability (Melting Temperature, Tm) Analysis
This protocol outlines the determination of the melting temperature (Tm) of oligonucleotide duplexes containing (R)-GNA or LNA modifications using UV-Vis spectrophotometry. The Tm is the temperature at which 50% of the duplex DNA has dissociated into single strands and is a key indicator of duplex stability.
Materials:
-
(R)-GNA-modified oligonucleotide
-
LNA-modified oligonucleotide
-
Unmodified DNA or RNA control oligonucleotide
-
Complementary target DNA or RNA oligonucleotide
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
Nuclease-free water
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Oligonucleotide Preparation: Resuspend all lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Annealing:
-
Prepare 2 µM solutions of the modified and control oligonucleotides with their complementary target strand in annealing buffer.
-
Heat the solutions to 95°C for 5 minutes.
-
Allow the solutions to cool slowly to room temperature to facilitate duplex formation.
-
-
UV Absorbance Measurement:
-
Transfer the annealed samples to quartz cuvettes.
-
Place the cuvettes in the spectrophotometer's temperature-controlled cell holder.
-
Set the spectrophotometer to monitor absorbance at 260 nm.
-
Equilibrate the samples at the starting temperature (e.g., 20°C) for 10 minutes.
-
-
Melting Curve Analysis:
-
Increase the temperature from the starting temperature to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature.
-
The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.
-
Figure 2. Workflow for Thermal Stability (Tm) Analysis.
Nuclease Resistance Assay
This protocol describes a method to assess the stability of (R)-GNA and LNA-modified oligonucleotides in the presence of nucleases, typically by monitoring the degradation of the oligonucleotide over time.
Materials:
-
5'-fluorescently labeled (R)-GNA-modified oligonucleotide
-
5'-fluorescently labeled LNA-modified oligonucleotide
-
5'-fluorescently labeled unmodified DNA or RNA control oligonucleotide
-
Nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity)
-
Nuclease reaction buffer
-
Stop solution (e.g., formamide (B127407) with EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
Fluorescence imager
Procedure:
-
Reaction Setup:
-
In separate tubes, combine the fluorescently labeled oligonucleotides (final concentration, e.g., 1 µM) with the nuclease in the reaction buffer.
-
Initiate the reaction by adding the nuclease.
-
Incubate the reactions at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.
-
Immediately add the aliquot to a tube containing the stop solution to quench the reaction.
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel to separate the intact oligonucleotide from its degradation products.
-
-
Imaging and Quantification:
-
Visualize the gel using a fluorescence imager.
-
Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact oligonucleotide as a function of time.
-
Determine the half-life (t1/2) of each oligonucleotide, which is the time required for 50% of the oligonucleotide to be degraded.
-
Binding Affinity Analysis using Surface Plasmon Resonance (SPR)
This protocol details the use of Surface Plasmon Resonance (SPR) to measure the binding kinetics and affinity (dissociation constant, Kd) of (R)-GNA and LNA-modified oligonucleotides to a target nucleic acid.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., streptavidin-coated for biotinylated ligands)
-
Biotinylated target DNA or RNA oligonucleotide (ligand)
-
(R)-GNA-modified oligonucleotide (analyte)
-
LNA-modified oligonucleotide (analyte)
-
Unmodified DNA or RNA control oligonucleotide (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
Procedure:
-
Ligand Immobilization:
-
Immobilize the biotinylated target oligonucleotide onto the surface of the streptavidin-coated sensor chip.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the (R)-GNA-modified, LNA-modified, and control oligonucleotides (analytes) in running buffer.
-
-
Binding Measurement:
-
Inject the different concentrations of each analyte over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte.
-
If necessary, inject a regeneration solution to remove any remaining bound analyte before the next injection.
-
-
Data Analysis:
-
Generate sensorgrams (plots of RU versus time) for each analyte concentration.
-
Fit the association and dissociation data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Figure 3. Experimental Workflow for SPR-based Binding Affinity Analysis.
Conclusion
Both (R)-GNA and LNA offer compelling advantages over unmodified nucleic acids for various research and therapeutic applications. LNA is a well-established modification known for its exceptional binding affinity and nuclease resistance, making it a strong candidate for antisense and RNAi applications. (R)-GNA, with its unique acyclic backbone, presents an alternative with demonstrated stability, though its comparative performance against LNA is not as extensively documented.
The experimental protocols provided in this guide offer a framework for researchers to conduct direct, quantitative comparisons of these two promising nucleic acid modifications. The resulting data will be invaluable for making informed decisions in the design and development of next-generation oligonucleotide therapeutics and diagnostics. By systematically evaluating their performance in key assays, the scientific community can better understand the specific strengths and potential applications of both (R)-GNA and LNA.
References
- 1. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of LNA- and OMeN-modified oligonucleotide probes on the stability and discrimination of mismatched base pairs of duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Upt.ake and In Vivo Stability of (R)-GNA Oligonucleotides and Other Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of oligonucleotides is intrinsically linked to their ability to enter cells and resist degradation in a biological environment. This guide provides a comparative evaluation of the cellular uptake and in vivo stability of (R)-Glycol Nucleic Acid ((R)-GNA) oligonucleotides against three other prominent synthetic oligonucleotide analogues: Locked Nucleic Acid (LNA), Peptide Nucleic Acid (PNA), and Morpholino phosphorodiamidate oligomers (Morpholino). While data on (R)-GNA remains limited, this guide synthesizes available experimental findings to offer a valuable resource for researchers navigating the selection of oligonucleotide chemistries for therapeutic and research applications.
Executive Summary
Oligonucleotide analogues are designed to overcome the limitations of natural nucleic acids, primarily their susceptibility to nuclease degradation and poor cellular uptake. This comparison focuses on four key chemistries, each with a unique backbone modification that dictates its biological behavior.
-
Locked Nucleic Acid (LNA) features a methylene (B1212753) bridge that locks the ribose ring in an RNA-mimicking conformation. This modification significantly increases thermal stability and nuclease resistance, with studies demonstrating substantial tissue accumulation and prolonged half-lives in vivo.
-
Peptide Nucleic Acid (PNA) possesses a neutral peptide-like backbone, rendering it highly resistant to proteases and nucleases. Unmodified PNAs exhibit poor cellular uptake, but conjugation with cell-penetrating peptides (CPPs) has been shown to significantly enhance their intracellular delivery.
-
Morpholino Oligomers have a neutral phosphorodiamidate backbone and a morpholine (B109124) ring instead of a sugar moiety. They are exceptionally stable in vivo and show resistance to a wide range of nucleases. Similar to PNAs, their cellular uptake is often enhanced by conjugation to CPPs or through the use of specialized delivery moieties like the Vivo-Morpholino.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the cellular uptake and in vivo stability of LNA, PNA, and Morpholino oligonucleotides. It is important to note that direct comparative studies across all four chemistries are scarce, and the data presented is collated from various independent studies. No specific quantitative data for (R)-GNA oligo cellular uptake or in vivo half-life was found in the reviewed literature.
Table 1: Cellular Uptake of Modified Oligonucleotides
| Oligonucleotide Type | Cell Line(s) | Method of Quantification | Reported Uptake Efficiency | Citation(s) |
| (R)-GNA | Not Available | Not Available | Not Available | |
| LNA | Various | Flow Cytometry, IC50 determination | 13.96% of E. coli cells showed association with fLNA/DNA. | [1] |
| PNA | HeLa, U87MG | Flow Cytometry (Mean Fluorescence Intensity - MFI) | Significant increase in MFI with CPP conjugation. | [2] |
| Morpholino | HeLa | Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) | Intracellular concentrations of 6 to 29 nmol/g total cell protein achieved via scrape-loading. | [3] |
Table 2: In Vivo Stability and Pharmacokinetics of Modified Oligonucleotides
| Oligonucleotide Type | Animal Model | Key Pharmacokinetic Parameters | Tissue Distribution Highlights | Citation(s) |
| (R)-GNA | Not Available | Not Available | Not Available | |
| LNA | Mouse | Distribution half-life: ~3–4.5 hours; Terminal elimination phase starts from ~4.5 hours. | Highest uptake in kidneys, followed by liver. | [4][5] |
| PNA | Rat, Mouse | Distribution half-life: 3 ± 3 minutes; Elimination half-life: 17 ± 3 minutes (unconjugated). T1 half-life of 1.33 hours (unconjugated) and 6.4 hours (CPP-conjugated). | Highest concentration in kidney, followed by liver, heart, brain, and spleen. | [6][7] |
| Morpholino (PPMO) | Mouse | Distribution half-life: 2.79 hours; Elimination half-life: 7.31 hours. | Liver accumulated the most PPMO most rapidly; brain accumulated the least. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of oligonucleotide performance. Below are generalized protocols for key experiments cited in this guide.
Cellular Uptake Analysis by Flow Cytometry
This protocol provides a general framework for quantifying the cellular uptake of fluorescently labeled oligonucleotides.
-
Cell Preparation: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Oligonucleotide Incubation: Treat cells with varying concentrations of the fluorescently labeled oligonucleotide (e.g., conjugated to Cy3 or FITC) in serum-free or complete media for a specified time (e.g., 4-24 hours). Include an untreated control group.
-
Washing: Aspirate the media and wash the cells multiple times with phosphate-buffered saline (PBS) to remove non-internalized oligonucleotides.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer (e.g., PBS with 2% fetal bovine serum). Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Gate the live cell population based on forward and side scatter profiles. Quantify uptake by determining the percentage of fluorescently positive cells and/or the mean fluorescence intensity (MFI) of the cell population.[9][10]
Serum Stability Assay
This protocol outlines a method to assess the stability of oligonucleotides in the presence of serum nucleases.[11][12]
-
Oligonucleotide Incubation: Incubate the modified oligonucleotide at a final concentration of 1-5 µM in 80-90% serum (e.g., human or mouse serum) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Nuclease Inactivation: Immediately stop the degradation reaction by adding a solution containing a protein denaturant (e.g., urea) and a chelating agent (e.g., EDTA).
-
Analysis by Gel Electrophoresis: Analyze the samples on a denaturing polyacrylamide gel (e.g., 15-20% polyacrylamide with 7M urea).
-
Visualization: Visualize the oligonucleotide bands using a suitable staining method (e.g., SYBR Gold) or by detecting a fluorescent label on the oligonucleotide.
-
Quantification: Quantify the intensity of the full-length oligonucleotide band at each time point to determine the degradation rate and calculate the half-life.
In Vivo Pharmacokinetic Study in Mice
This protocol provides a general outline for a pharmacokinetic study of a modified oligonucleotide.[13]
-
Animal Dosing: Administer the oligonucleotide to a cohort of mice via the desired route (e.g., intravenous or subcutaneous injection) at a specific dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Plasma/Serum Isolation: Process the blood samples to isolate plasma or serum.
-
Tissue Harvesting: At the final time point, euthanize the animals and harvest relevant tissues (e.g., liver, kidney, spleen, heart, lung, brain).
-
Oligonucleotide Extraction and Quantification: Extract the oligonucleotide from the plasma/serum and tissue homogenates. Quantify the concentration of the full-length oligonucleotide and any major metabolites using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS) or a hybridization-based assay.[14]
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, including half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the general workflows for assessing cellular uptake and in vivo stability of modified oligonucleotides.
Caption: Workflow for Cellular Uptake Analysis.
Caption: Workflow for In Vivo Stability Assessment.
Conclusion
The selection of an appropriate oligonucleotide chemistry is a critical decision in the development of nucleic acid-based therapeutics and research tools. While (R)-GNA holds theoretical promise due to its structural simplicity and potential for strong hybridization, the current lack of publicly available data on its cellular uptake and in vivo stability makes direct comparisons challenging.
In contrast, LNA, PNA, and Morpholino oligomers have been more extensively studied, with a growing body of evidence supporting their enhanced stability and, with appropriate modifications or delivery strategies, improved cellular delivery. LNA stands out for its high affinity and demonstrated in vivo efficacy. PNA and Morpholino chemistries offer exceptional stability and can be effectively delivered into cells through conjugation with cell-penetrating moieties.
Researchers and drug developers are encouraged to consider the specific requirements of their application when choosing an oligonucleotide analogue. For applications requiring high binding affinity and proven in vivo performance, LNA may be a suitable choice. For strategies where nuclease resistance is paramount and conjugation-based delivery is feasible, PNA and Morpholino oligomers are strong contenders. Further research into the biological properties of (R)-GNA is necessary to fully evaluate its potential and position it within the landscape of therapeutic oligonucleotides.
References
- 1. researchgate.net [researchgate.net]
- 2. Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of intracellular concentration of a delivered morpholino oligomer by capillary electrophoresis-laser- induced fluorescence: correlation with upregulation of luciferase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tissue Distribution, and Metabolism of LNA-Containing Antisense Oligonucleotides in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and tissue distribution of a peptide nucleic acid after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Analysis of Polyamide Nucleic-Acid-Cell Penetrating Peptide Conjugates Targeted against HIV-1 Transactivation Response Element - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. High-resolution visualisation of antisense oligonucleotide release from polymers in cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06773D [pubs.rsc.org]
- 11. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. | Semantic Scholar [semanticscholar.org]
- 13. Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Profiling of Conjugated Therapeutic Oligonucleotides: A High-Throughput Method Based Upon Serial Blood Microsampling Coupled to Peptide Nucleic Acid Hybridization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (R)-GNA-T Phosphoramidite: A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development and scientific research, the proper handling and disposal of specialized chemical reagents like (R)-GNA-T phosphoramidite (B1245037) is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step operational and disposal plan to ensure the safe management of (R)-GNA-T phosphoramidite, reinforcing our commitment to being a trusted partner in your scientific endeavors.
Immediate Safety and Handling Precautions
Before beginning any procedure, it is imperative to handle this compound with care in a controlled laboratory environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety goggles or glasses that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5]
-
Hand Protection: Chemical-resistant gloves must be worn. Inspect gloves before use and dispose of contaminated gloves properly.[6]
-
Body Protection: A laboratory coat is mandatory, and clothing should cover arms, legs, and feet.[6]
Handling and Storage:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4][7]
-
Prevent the formation of dust and aerosols.[7]
-
Store the compound in a cool, dry place at -20°C, under an inert atmosphere to prevent degradation from moisture and oxidation.[3][8]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills: Absorb the material with an inert substance such as vermiculite, dry sand, or earth.[4][5] After absorption, decontaminate the affected surface with alcohol and dispose of the contaminated materials as hazardous waste.[4]
-
Large Spills: Evacuate personnel to a safe area. Prevent the chemical from entering drains or waterways.[4][7]
-
All Spills: Ensure the area is well-ventilated. Remove all sources of ignition.[7]
Step-by-Step Disposal Protocol
The primary and recommended method for the safe disposal of phosphoramidite waste is through a controlled deactivation process involving hydrolysis, which converts the reactive phosphoramidite into a less reactive H-phosphonate species.[4] This is followed by disposal as hazardous chemical waste in accordance with all federal, state, and local regulations.[4][5]
Experimental Protocol for Deactivation of this compound Waste:
This protocol is designed for the deactivation of small quantities of expired or unused solid this compound waste or residues in empty containers.
Materials:
-
This compound waste
-
Anhydrous acetonitrile (B52724) (ACN)
-
5% w/v aqueous solution of sodium bicarbonate (NaHCO₃)
-
Appropriately labeled hazardous waste container
-
Stir plate and stir bar (optional)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Conduct all operations within a certified chemical fume hood while wearing the appropriate PPE.[4]
-
Dissolution: For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[4]
-
Quenching/Hydrolysis: Slowly, and with stirring, add the acetonitrile solution of the phosphoramidite to a 10-fold excess by volume of a 5% aqueous sodium bicarbonate solution. The weak basic condition helps to neutralize any acidic byproducts that may form.[4]
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.[4]
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[4]
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[4]
Summary of Safety and Disposal Data
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [4][5][6] |
| Handling Environment | Well-ventilated area, preferably a fume hood | [4][7] |
| Storage Conditions | -20°C, dry, inert atmosphere | [3][8] |
| Spill Containment | Absorb with inert material (e.g., vermiculite, sand) | [4][5] |
| Deactivation Reagent | 5% aqueous sodium bicarbonate solution | [4] |
| Deactivation Time | Minimum 24 hours at room temperature | [4] |
| Final Disposal Method | As hazardous aqueous chemical waste via certified EHS | [4][5] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. This compound, 851050-23-2 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 7. targetmol.com [targetmol.com]
- 8. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: Essential Safety and Handling Protocols for (R)-GNA-T Phosphoramidite
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with (R)-GNA-T phosphoramidite (B1245037). Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling (R)-GNA-T phosphoramidite to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or other suitable chemical-impermeable gloves. Always inspect gloves for integrity before use. |
| Laboratory Coat | Standard laboratory coat to be worn at all times. | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when there is a potential for aerosol or dust generation. |
Operational Plan: From Receipt to Use
Proper handling and storage are crucial to both user safety and the stability of the reagent. Phosphoramidites are sensitive to moisture and air and should be handled accordingly.
Receiving and Storage:
-
Upon receipt, immediately transfer the vial to a desiccator to minimize moisture exposure.
-
Store the sealed vial at the recommended temperature of -20°C in a dry, well-ventilated area.[3]
-
Always handle the vial with gloves.
Handling and Use:
-
Preparation: All manipulations of this compound should be conducted within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxygen.
-
Weighing: If weighing the solid, do so in a glove box or under a stream of inert gas. Avoid creating dust.
-
Dissolving: When preparing solutions, slowly add the solvent to the phosphoramidite to avoid splashing. Anhydrous acetonitrile (B52724) is a common solvent for phosphoramidites.
-
Avoid Contamination: Use clean, dry syringes and needles for transferring solutions.
-
Post-Handling: Thoroughly wash hands with soap and water after handling, even if gloves were worn.
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and its associated waste can pose a risk to personnel and the environment. A controlled deactivation process through hydrolysis is the recommended first step for disposal.
Waste Segregation:
-
All materials contaminated with this compound (e.g., pipette tips, weighing paper, empty vials) must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Never dispose of the chemical or contaminated materials in standard laboratory trash or down the drain.
Deactivation Protocol (for small quantities of unused reagent):
-
Step 1: Dissolution: In a chemical fume hood, carefully dissolve the waste this compound in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.
-
Step 2: Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate. The weak basic conditions will help to neutralize any acidic byproducts generated during hydrolysis.
-
Step 3: Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.
-
Step 4: Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
-
Step 5: Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid / Spill Response |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal. Decontaminate the affected surface. For large spills, contact your institution's EHS office immediately. |
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
